molecular formula C21H23ClN4O2 B608968 JNJ-47117096 hydrochloride

JNJ-47117096 hydrochloride

Katalognummer: B608968
Molekulargewicht: 398.9 g/mol
InChI-Schlüssel: OXRWZUUCCUDKJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide;hydrochloride is a chemical compound offered for research purposes. The free base of this compound has a molecular formula of C21H22N4O2 and a molecular weight of 362.42 g/mol . It is a derivative of the 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold, a structure noted in scientific literature for its potential as a modulator of biological targets, including hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . Compounds based on the tetrahydrobenzazepine structure have been investigated for a range of potential therapeutic applications in areas such as disorders of the nervous system (including as centrally acting analgesics), the cardiovascular system (as antihypertensives and antiarrhythmics), and metabolism (as antidiabetics and antihyperlipidemics) . The hydrochloride salt form typically offers improved solubility and stability for research applications. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling.

Eigenschaften

IUPAC Name

2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2.ClH/c1-27-20-11-15(17-12-23-24-13-17)3-5-19(20)21(26)25-18-4-2-14-6-8-22-9-7-16(14)10-18;/h2-5,10-13,22H,6-9H2,1H3,(H,23,24)(H,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRWZUUCCUDKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CNN=C2)C(=O)NC3=CC4=C(CCNCC4)C=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JNJ-47117096 Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47117096 hydrochloride, also known as MELK-T1, is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and FMS-like Tyrosine Kinase 3 (Flt3).[1][2][3] Its mechanism of action centers on the induction of DNA damage intolerance in highly proliferative cancer cells.[4] By inhibiting MELK, JNJ-47117096 triggers a cascade of cellular events, including stalled replication forks, DNA double-strand breaks (DSBs), and the activation of the ATM-mediated DNA damage response (DDR). This ultimately leads to cell cycle arrest and either replicative senescence in p53-proficient cells or mitotic catastrophe in p53-deficient cells. This guide provides an in-depth overview of the core mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Inhibition of MELK and Flt3

This compound exerts its primary therapeutic effects through the potent and selective inhibition of two key kinases: MELK and Flt3.

  • Maternal Embryonic Leucine Zipper Kinase (MELK): MELK is a serine/threonine kinase that is highly overexpressed in various cancers and is implicated in disabling critical cell cycle checkpoints and enhancing DNA replication.[4] JNJ-47117096 directly inhibits the catalytic activity of MELK. Furthermore, it uniquely triggers the rapid, proteasome-dependent degradation of the MELK protein itself, independent of the cell cycle phase.[4] This dual action ensures a robust and sustained suppression of MELK signaling.

  • FMS-like Tyrosine Kinase 3 (Flt3): Flt3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic cells. Mutations leading to constitutive activation of Flt3 are common drivers in acute myeloid leukemia (AML). JNJ-47117096 effectively inhibits Flt3, suggesting its potential therapeutic application in Flt3-driven malignancies.[1][2]

The inhibition of MELK by JNJ-47117096 is the cornerstone of its anti-cancer activity. This action increases the threshold for DNA damage tolerance, rendering cancer cells more susceptible to replication stress and subsequent cell fate decisions dictated by their p53 status.[4]

Signaling Pathways

The primary signaling cascade initiated by JNJ-47117096 involves the DNA damage response pathway.

G JNJ-47117096 Signaling Pathway JNJ-47117096 JNJ-47117096 MELK MELK JNJ-47117096->MELK inhibition ReplicationForks Stalled Replication Forks MELK->ReplicationForks prevents resolution of DSBs DNA Double-Strand Breaks ReplicationForks->DSBs ATM ATM DSBs->ATM activates p53 p53 ATM->p53 phosphorylates p21 p21 p53->p21 upregulates FOXM1 FOXM1 Target Genes p53->FOXM1 downregulates GrowthArrest Growth Arrest / Senescence p21->GrowthArrest FOXM1->GrowthArrest inhibition contributes to

Caption: JNJ-47117096 inhibits MELK, leading to DNA damage and ATM activation.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibition

Kinase TargetIC50 (nM)Reference
MELK23[1][2][3]
Flt318[1][2][3]
CAMKIIδ810[1][2]
Mnk2760[1][2]
CAMKIIγ1000[1][2]
MLCK1000[1][2]

Table 2: Cellular Activity

Cell LineAssayIC50 (µM)ConditionsReference
Ba/F3-Flt3Proliferation1.5In the absence of IL-3[1][2]
MCF-7S-phase Progression-Delay observed at 10 µM[1][2]

Experimental Protocols

MELK Kinase Activity Assay (Radioactive Filter Binding)

This assay measures the inhibition of MELK kinase activity by quantifying the incorporation of radioactive phosphate into a peptide substrate.

Methodology:

  • Prepare a reaction mixture containing 1.25 nM recombinant human MELK (residues 1-340), 10 µM ATP, 6.7 uCi/mL γ-33P-ATP, and 3 µM biotinylated ZIP-tide peptide substrate (Biotin-KKLNRTLSFAEPG) in a reaction buffer (25 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM EGTA, 0.1% Triton X-100).[1]

  • Add varying concentrations of this compound to the reaction mixture.

  • Incubate the reaction for 25 minutes at room temperature.[1]

  • Stop the reaction by adding 40 µL of 2% orthophosphoric acid.[1]

  • Transfer the reaction mixture to a MAPH filter plate to capture the biotinylated peptide.

  • Wash the filter plate to remove unbound radioactivity.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Flt3-Driven Cell Proliferation Assay

This assay assesses the ability of JNJ-47117096 to inhibit the proliferation of cells that are dependent on Flt3 signaling.

Methodology:

  • Culture Ba/F3 cells engineered to express Flt3 in an appropriate growth medium.

  • Seed 20,000 cells per well in a 384-well plate.[1]

  • Add serial dilutions of this compound (dissolved in DMSO) to the wells (final concentration of DMSO should be kept constant).

  • For the control group, add DMSO alone.

  • Perform the assay in the presence and absence of 10 ng/mL IL-3.[1]

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Add Alamar Blue solution to each well and incubate for an additional 4 hours.[1]

  • Measure the fluorescent intensity using a plate reader at an excitation wavelength of 540 nm and an emission wavelength of 590 nm.[1]

  • Calculate the IC50 value by normalizing the data to the control wells and fitting to a dose-response curve.

Western Blot Analysis of DNA Damage Response

This protocol is a representative method for detecting the phosphorylation of key proteins in the ATM-mediated DNA damage response pathway following treatment with JNJ-47117096.

Methodology:

  • Culture MCF-7 cells to approximately 80% confluency.

  • Treat the cells with this compound (e.g., 3 µM and 10 µM) for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-ATM, phospho-p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the cellular effects of JNJ-47117096.

G Experimental Workflow for Cellular Analysis cluster_0 Cell Culture & Treatment cluster_1 Analysis cluster_2 Endpoint CellSeeding Seed Cancer Cells (e.g., MCF-7) CompoundTreatment Treat with JNJ-47117096 (Dose-Response & Time-Course) CellSeeding->CompoundTreatment CellCycle Cell Cycle Analysis (Flow Cytometry) CompoundTreatment->CellCycle WesternBlot Western Blot (p-ATM, p-p53, p21) CompoundTreatment->WesternBlot SenescenceAssay Senescence Staining (β-galactosidase) CompoundTreatment->SenescenceAssay DataAnalysis Determine Phenotype (Senescence vs. Mitotic Catastrophe) CellCycle->DataAnalysis WesternBlot->DataAnalysis SenescenceAssay->DataAnalysis

Caption: Workflow for analyzing the cellular effects of JNJ-47117096.

Conclusion

This compound is a potent dual inhibitor of MELK and Flt3 kinases. Its primary mechanism of action in cancer cells involves the inhibition of MELK, leading to an accumulation of DNA damage and the activation of the ATM-mediated DNA damage response. This results in either replicative senescence or mitotic catastrophe, depending on the p53 status of the cancer cells. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. The unique dual-action of inhibiting MELK activity and promoting its degradation makes JNJ-47117096 a compelling molecule for further investigation in oncology.

References

JNJ-47117096 Hydrochloride: A Technical Target Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47117096 hydrochloride is a potent and selective small molecule inhibitor primarily targeting Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like tyrosine kinase 3 (Flt3).[1][2] MELK is a serine/threonine kinase overexpressed in various cancers and implicated in cell cycle progression, while Flt3 is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the target profile of JNJ-47117096, including its biochemical and cellular activity, mechanism of action, and detailed experimental protocols.

Quantitative Target Profile

The inhibitory activity of JNJ-47117096 has been characterized against its primary targets and a selection of off-targets. The following table summarizes the key quantitative data.

TargetAssay TypeIC50 (nM)
MELK Radioactive Filter Binding Assay23 [1]
Flt3 Kinase Assay18 [1]
CAMKIIδKinase Assay810[1]
Mnk2Kinase Assay760[1]
CAMKIIγKinase Assay1000[1]
MLCKKinase Assay1000[1]
Cell LineAssay TypeIC50 (µM)Conditions
Ba/F3-Flt3Proliferation Assay1.5[1]In the absence of IL-3

Mechanism of Action and Signaling Pathways

JNJ-47117096 exerts its cellular effects through the inhibition of MELK, leading to stalled replication forks and DNA double-strand breaks (DSBs).[1] This DNA damage triggers the activation of the ATM-mediated DNA damage response (DDR) pathway.[1] In cancer cells with a functional p53 signaling pathway, this leads to a replicative senescence phenotype.[3]

The key molecular events following MELK inhibition by JNJ-47117096 are:

  • Activation of ATM/CHK2 Pathway: JNJ-47117096 induces rapid activation of Ataxia Telangiectasia Mutated (ATM) and phosphorylation of its downstream target, Checkpoint Kinase 2 (CHK2), without affecting the alternative ATR/CHK1 pathway.[3]

  • p53 Phosphorylation and p21 Upregulation: The activated DDR leads to strong phosphorylation of the tumor suppressor p53.[1][3] This, in turn, results in a prolonged upregulation of the cyclin-dependent kinase inhibitor p21.[1][3]

  • FOXM1 Downregulation: p53 activation facilitates the transcriptional repression of Forkhead Box M1 (FOXM1), a key transcription factor for G2/M-specific genes.[1][4]

  • Cellular Outcomes:

    • p53-proficient cells: The cascade of events results in growth arrest and a senescent phenotype.[1]

    • p53-deficient cells: In the absence of functional p53, MELK inhibition by JNJ-47117096 can lead to mitotic catastrophe and subsequent cell death.[3]

Signaling Pathway Diagram

JNJ-47117096_Signaling_Pathway cluster_drug Drug Action cluster_kinase Primary Target cluster_cellular_events Cellular Events cluster_ddr DNA Damage Response cluster_outcomes Cellular Outcomes JNJ-47117096 JNJ-47117096 MELK MELK JNJ-47117096->MELK inhibition Replication_Fork_Stalling Replication Fork Stalling MELK->Replication_Fork_Stalling prevents resolution of Mitotic_Catastrophe Mitotic Catastrophe (p53 deficient) MELK->Mitotic_Catastrophe inhibition in p53-/- DSBs DNA Double-Strand Breaks Replication_Fork_Stalling->DSBs ATM ATM DSBs->ATM activates p53 p53 ATM->p53 phosphorylates p21 p21 p53->p21 upregulates FOXM1 FOXM1 p53->FOXM1 downregulates Growth_Arrest Growth Arrest / Senescence (p53 proficient) p21->Growth_Arrest FOXM1->Growth_Arrest contributes to

Caption: JNJ-47117096 inhibits MELK, leading to DNA damage and p53-dependent cell cycle arrest.

Experimental Protocols

MELK Kinase Assay (Radioactive Filter Binding Assay)[1]

This assay measures the inhibition of MELK kinase activity by quantifying the incorporation of radiolabeled phosphate into a substrate peptide.

Materials:

  • Human MELK (residues 1-340)

  • ATP

  • γ-33P-ATP

  • Biotinylated ZIP-tide peptide (Biotin-KKLNRTLSFAEPG)

  • Reaction Buffer: 25 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM EGTA, 0.1% Triton X-100

  • 2% Orthophosphoric Acid

  • MAPH filter plate

  • JNJ-47117096 dissolved in DMSO

Procedure:

  • Prepare the kinase reaction mixture in a 384-well plate. Each 30 µL well should contain:

    • 1.25 nM MELK enzyme

    • 10 µM ATP

    • 6.7 uCi/mL γ-33P-ATP

    • 3 µM biotinylated ZIP-tide peptide

    • JNJ-47117096 at desired concentrations (or DMSO for control)

  • Incubate the reaction at room temperature for 25 minutes.

  • Stop the reaction by adding 40 µL of 2% orthophosphoric acid.

  • Transfer the reaction mixture to a MAPH filter plate to capture the biotinylated peptide.

  • Wash the filter plate to remove unbound radioactivity.

  • Measure the radioactivity retained on the filter using a suitable counter.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

Ba/F3-Flt3 Cell Proliferation Assay[1]

This assay assesses the effect of JNJ-47117096 on the proliferation of Ba/F3 cells engineered to be dependent on Flt3 signaling.

Materials:

  • Ba/F3-Flt3 cells

  • Cell culture medium

  • Interleukin-3 (IL-3)

  • Alamar Blue solution

  • JNJ-47117096 dissolved in DMSO

  • 384-well plates

Procedure:

  • Dispense 100 nL of JNJ-47117096 (dissolved in DMSO) at various concentrations into the wells of a 384-well plate.

  • Add a suspension of Ba/F3-Flt3 cells to each well at a density of 20,000 cells/well.

  • For the control experiment to assess Flt3-independent growth, add 10 ng/mL of IL-3 to a parallel set of plates.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Add Alamar Blue solution to each well.

  • Incubate for an additional 4 hours at 37°C.

  • Measure the fluorescent intensity using a fluorescence plate reader with an excitation wavelength of 540 nm and an emission wavelength of 590 nm.

  • Determine the IC50 value by plotting the percentage of proliferation inhibition against the compound concentration.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Prep_Reaction Prepare Kinase Reaction (MELK, ATP, Peptide, JNJ-47117096) Incubate_25min Incubate 25 min Prep_Reaction->Incubate_25min Stop_Reaction Stop Reaction (Phosphoric Acid) Incubate_25min->Stop_Reaction Filter_Wash Filter & Wash Stop_Reaction->Filter_Wash Measure_Radioactivity Measure Radioactivity Filter_Wash->Measure_Radioactivity Calculate_IC50_Biochem Calculate IC50 Measure_Radioactivity->Calculate_IC50_Biochem Plate_Compound Plate JNJ-47117096 Add_Cells Add Ba/F3-Flt3 Cells Plate_Compound->Add_Cells Incubate_24h Incubate 24h Add_Cells->Incubate_24h Add_AlamarBlue Add Alamar Blue Incubate_24h->Add_AlamarBlue Incubate_4h Incubate 4h Add_AlamarBlue->Incubate_4h Measure_Fluorescence Measure Fluorescence Incubate_4h->Measure_Fluorescence Calculate_IC50_Cell Calculate IC50 Measure_Fluorescence->Calculate_IC50_Cell

Caption: Workflow for biochemical and cellular assays to characterize JNJ-47117096.

Conclusion

This compound is a dual inhibitor of MELK and Flt3 with potent activity in biochemical and cellular assays. Its mechanism of action involves the induction of DNA damage and the activation of the ATM/p53 pathway, leading to cell cycle arrest or mitotic catastrophe depending on the p53 status of the cancer cells. This detailed target profile provides a valuable resource for researchers investigating MELK and Flt3 as therapeutic targets and for those involved in the development of related oncology drugs.

References

JNJ-47117096 Hydrochloride: A Technical Guide to a Dual MELK/Flt3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47117096 hydrochloride is a potent and selective small molecule inhibitor targeting both Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like Tyrosine Kinase 3 (Flt3).[1][2] This dual inhibitory activity positions JNJ-47117096 as a compelling candidate for investigation in oncological contexts where these kinases are implicated, particularly in acute myeloid leukemia (AML) and various solid tumors. This technical guide provides a comprehensive overview of the available preclinical data on JNJ-47117096, including its inhibitory profile, effects on cellular pathways, and the methodologies for its evaluation.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase involved in numerous cellular processes critical for cancer progression, including cell cycle regulation, proliferation, and apoptosis.[3][4][5] Fms-like Tyrosine Kinase 3 (Flt3), a receptor tyrosine kinase, is a key regulator of hematopoiesis, and its activating mutations, particularly internal tandem duplications (Flt3-ITD), are prevalent in acute myeloid leukemia, conferring a poor prognosis. The simultaneous targeting of both MELK and Flt3 by JNJ-47117096 presents a rational therapeutic strategy to overcome resistance mechanisms and enhance anti-tumor efficacy.

In Vitro Inhibitory Activity

This compound demonstrates potent inhibitory activity against both MELK and Flt3 kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The compound also exhibits weaker activity against other kinases at significantly higher concentrations.

Target KinaseIC50 (nM)
MELK23
Flt318
CAMKIIδ810
Mnk2760
CAMKIIγ1000
MLCK1000
Table 1: Biochemical inhibitory activity of this compound against a panel of kinases.[1]

Cellular Activity and Mechanism of Action

Inhibition of Flt3-Driven Cell Proliferation

In cellular assays, JNJ-47117096 (also referred to as MELK-T1) effectively suppresses the proliferation of Ba/F3 murine pro-B cells that are dependent on Flt3 signaling. This inhibition is observed in the absence of interleukin-3 (IL-3), a cytokine that can provide an alternative survival signal.

Cell LineConditionIC50 (µM)
Ba/F3-Flt3Without IL-31.5
Ba/F3-Flt3With IL-3No inhibition observed
Table 2: Anti-proliferative activity of JNJ-47117096 in Flt3-driven Ba/F3 cells.[1]

The compound showed no inhibitory activity on Ba/F3 cell lines driven by other receptor tyrosine kinases such as FGFR1, FGFR3, or KDR, highlighting its selectivity for Flt3-dependent proliferation.[1]

Effects on Cell Cycle and DNA Damage Response

In the MCF-7 breast cancer cell line, treatment with JNJ-47117096 at a concentration of 10 µM leads to a delay in the S-phase of the cell cycle.[1] Mechanistically, the inhibition of MELK by JNJ-47117096 results in stalled replication forks and the formation of DNA double-strand breaks.[1] This, in turn, activates the ATM-mediated DNA damage response (DDR).[1]

Further downstream effects of JNJ-47117096 (at 3 and 10 µM) include the induction of growth arrest and a senescent phenotype.[1] This is accompanied by a strong phosphorylation of p53, a sustained upregulation of p21, and the downregulation of target genes of the FOXM1 transcription factor.[1]

Signaling Pathways

The dual inhibition of MELK and Flt3 by JNJ-47117096 impacts multiple oncogenic signaling cascades.

MELK Signaling Pathway

MELK is a multifaceted kinase that influences several key cancer-related pathways. Its inhibition by JNJ-47117096 is expected to disrupt these downstream signaling events.

MELK_Signaling_Pathway cluster_upstream Upstream Activators cluster_melk MELK cluster_downstream Downstream Effectors & Pathways Growth_Factors Growth Factors MELK MELK Growth_Factors->MELK Activation FOXM1 FOXM1 MELK->FOXM1 Phosphorylation & Activation p53 p53 MELK->p53 Phosphorylation Bcl_G Bcl-G (pro-apoptotic) MELK->Bcl_G Interaction & Inhibition Cell_Cycle_Progression Cell Cycle Progression (G2/M phase) FOXM1->Cell_Cycle_Progression Apoptosis Apoptosis Bcl_G->Apoptosis Inhibition JNJ-47117096 JNJ-47117096 JNJ-47117096->MELK Inhibition

Caption: Simplified MELK signaling pathway and the inhibitory action of JNJ-47117096.

Flt3 Signaling Pathway

Activating mutations in Flt3 lead to the constitutive activation of downstream pathways that drive cell proliferation and survival in AML. JNJ-47117096 targets the aberrantly active Flt3 kinase.

Flt3_Signaling_Pathway cluster_upstream Flt3 Receptor cluster_downstream Downstream Signaling Cascades Flt3_Ligand Flt3 Ligand Flt3_ITD Flt3-ITD (Constitutively Active) Flt3_Ligand->Flt3_ITD Ligand-independent activation in mutations STAT5 STAT5 Flt3_ITD->STAT5 PI3K_AKT PI3K/AKT Pathway Flt3_ITD->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Flt3_ITD->RAS_MAPK Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival PI3K_AKT->Proliferation_Survival RAS_MAPK->Proliferation_Survival JNJ-47117096 JNJ-47117096 JNJ-47117096->Flt3_ITD Inhibition

Caption: Flt3-ITD signaling and its inhibition by JNJ-47117096.

Experimental Protocols

Detailed experimental protocols for the characterization of JNJ-47117096 are crucial for the replication and extension of these findings.

Biochemical Kinase Inhibition Assay (General Protocol)

A general protocol for assessing kinase inhibition, which would be adapted for MELK and Flt3, is as follows:

  • Reagents: Recombinant human MELK or Flt3 kinase, appropriate peptide substrate, ATP, and assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Procedure:

    • Prepare serial dilutions of JNJ-47117096 in DMSO.

    • In a microplate, combine the kinase, the test compound dilution, and the peptide substrate.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time.

    • Terminate the reaction.

    • Quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., radiometric assay with [γ-33P]ATP, fluorescence-based assay, or luminescence-based assay such as ADP-Glo).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Flt3-Driven Ba/F3 Cell Proliferation Assay

The following protocol outlines the methodology for assessing the anti-proliferative effects of JNJ-47117096 on Flt3-dependent cells:

  • Cell Line: Ba/F3 cells engineered to express a constitutively active Flt3 mutant (e.g., Flt3-ITD).

  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum. For experiments, wash cells to remove any residual IL-3.

  • Procedure:

    • Seed the Ba/F3-Flt3 cells in a 384-well plate at a density of 20,000 cells per well.[1]

    • Add serial dilutions of JNJ-47117096 (dissolved in DMSO) to the wells.[1] A parallel set of experiments can be conducted in the presence of 10 ng/mL IL-3 as a control.[1]

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.[1]

    • Assess cell viability using a suitable reagent, such as AlamarBlue.[1] Add the reagent and incubate for an additional 4 hours.[1]

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 540 nm and emission at 590 nm).[1]

    • Calculate the percentage of proliferation inhibition relative to DMSO-treated control cells and determine the IC50 value.

MCF-7 Cell Cycle Analysis

To determine the effect of JNJ-47117096 on the cell cycle of MCF-7 cells, the following flow cytometry-based protocol can be employed:

  • Cell Line: MCF-7 human breast adenocarcinoma cells.

  • Procedure:

    • Seed MCF-7 cells in culture plates and allow them to adhere.

    • Treat the cells with JNJ-47117096 at the desired concentrations (e.g., 10 µM) or with a vehicle control (DMSO) for a specified duration (e.g., 24-72 hours).

    • Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

    • Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

    • Incubate the cells in the dark to allow for DNA staining.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Deconvolute the resulting DNA content histograms using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

In Vivo Efficacy and Pharmacokinetics

As of the latest available information, specific in vivo efficacy data and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profiles for this compound have not been publicly disclosed. Such studies would be essential to evaluate the therapeutic potential of this compound and would typically involve:

  • In Vivo Efficacy: Xenograft models using human cancer cell lines (e.g., AML cell lines with Flt3-ITD or solid tumor lines with high MELK expression) implanted in immunocompromised mice. Tumor growth inhibition would be assessed following administration of JNJ-47117096.

  • Pharmacokinetics: Studies in animal models (e.g., rodents, non-human primates) to determine key parameters such as bioavailability, plasma concentration-time profiles, half-life, clearance, and tissue distribution.

Summary and Future Directions

This compound is a potent dual inhibitor of MELK and Flt3 with demonstrated in vitro activity against Flt3-driven cell proliferation and the ability to induce cell cycle arrest and a DNA damage response in cancer cells. The provided data and protocols offer a solid foundation for further investigation into its therapeutic potential. Future research should focus on comprehensive in vivo efficacy studies in relevant cancer models and a thorough characterization of its pharmacokinetic and toxicological profiles to support its potential clinical development. The logical workflow for such preclinical to clinical translation is depicted below.

Preclinical_to_Clinical_Workflow Target_Identification Target Identification (MELK & Flt3) Lead_Discovery Lead Discovery (JNJ-47117096) Target_Identification->Lead_Discovery In_Vitro_Characterization In Vitro Characterization - Biochemical Assays - Cellular Assays Lead_Discovery->In_Vitro_Characterization In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) In_Vitro_Characterization->In_Vivo_Efficacy Pharmacokinetics_ADME Pharmacokinetics (ADME) & Toxicology In_Vivo_Efficacy->Pharmacokinetics_ADME Clinical_Trials Clinical Trials (Phase I, II, III) Pharmacokinetics_ADME->Clinical_Trials

Caption: A typical workflow from target identification to clinical trials for a drug candidate like JNJ-47117096.

References

The Discovery and Synthesis of JNJ-47117096 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47117096 hydrochloride is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and FMS-like Tyrosine Kinase 3 (Flt3).[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It details the fragment-based drug design approach that led to its identification, its inhibitory activity against key kinases, and the experimental protocols utilized for its evaluation. The document also illustrates the critical signaling pathways affected by JNJ-47117096, offering insights into its mechanism of action and potential therapeutic applications in oncology.

Discovery of JNJ-47117096

The discovery of JNJ-47117096 stemmed from a fragment-based drug design (FBDD) campaign targeting MELK, a serine/threonine kinase implicated in various cancers. The process began with the identification of a low-affinity fragment that bound to the hinge region of the MELK kinase domain. This initial hit, while modest in its inhibitory activity, provided a crucial starting point for structure-based optimization.

Through iterative cycles of structural biology, primarily X-ray crystallography of MELK in complex with inhibitors, and medicinal chemistry, the fragment was elaborated. This structure-guided approach enabled the rational design of modifications to enhance potency and selectivity. The optimization process ultimately led to the development of JNJ-47117096, a low-nanomolar inhibitor with a favorable selectivity profile and cellular permeability, making it a suitable chemical probe to investigate MELK biology.[2]

Synthesis of this compound

JNJ-47117096 is chemically identified as 2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide. The synthesis of this molecule involves a multi-step process. While the detailed, step-by-step experimental protocol is outlined in the primary scientific literature, a general overview of the synthetic strategy is presented here. The synthesis of related benzamide and pyrazole-containing compounds often involves key steps such as amide bond formation and palladium-catalyzed cross-coupling reactions.

A plausible synthetic route would involve the preparation of two key intermediates: 2-methoxy-4-(1H-pyrazol-4-yl)benzoic acid and 7-amino-2,3,4,5-tetrahydro-1H-3-benzazepine. The final amide coupling of these two fragments would yield the core structure of JNJ-47117096. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

General Synthetic Workflow:

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Assembly and Salt Formation A Starting Material A B Suzuki Coupling with Pyrazole Boronic Ester A->B C Ester Hydrolysis B->C D 2-methoxy-4-(1H-pyrazol-4-yl)benzoic acid C->D I Amide Coupling (e.g., HATU, EDCI) D->I E Starting Material B F Multi-step synthesis of Tetrahydrobenzazepine ring E->F G Introduction of Amino Group F->G H 7-amino-2,3,4,5-tetrahydro-1H-3-benzazepine G->H H->I J JNJ-47117096 (Free Base) I->J K Treatment with HCl J->K L This compound K->L

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Data

JNJ-47117096 is a potent inhibitor of both MELK and Flt3 kinases. Its inhibitory activity has been quantified through various in vitro assays.

Table 1: In Vitro Kinase Inhibitory Activity of JNJ-47117096

Kinase TargetIC50 (nM)
MELK23
Flt318
CAMKIIδ810
Mnk2760
CAMKIIγ1000
MLCK1000

Data sourced from MedChemExpress.[1]

Table 2: Cellular Activity of JNJ-47117096

Cell LineFlt3 StatusProliferation IC50 (µM) (in the absence of IL-3)
Ba/F3-Flt3Transfected1.5

Data sourced from MedChemExpress.[1]

Signaling Pathways

JNJ-47117096 exerts its biological effects by inhibiting the kinase activity of MELK and Flt3, thereby modulating their downstream signaling pathways.

MELK Signaling Pathway

MELK is a serine/threonine kinase that plays a role in cell cycle progression, proliferation, and apoptosis.[3] It interacts with and phosphorylates a variety of substrates, influencing several downstream pathways.

MELK_Pathway MELK MELK FOXM1 FOXM1 MELK->FOXM1 Phosphorylation (Activation) p53 p53 MELK->p53 Phosphorylation (Stabilization) ASK1 ASK1 MELK->ASK1 Phosphorylation (Activation) CellCycle Cell Cycle Progression (PLK1, Cyclin B1, Aurora B) FOXM1->CellCycle Apoptosis Apoptosis p53->Apoptosis JNK_p38 JNK/p38 ASK1->JNK_p38 JNK_p38->Apoptosis JNJ47117096 JNJ-47117096 JNJ47117096->MELK Inhibition Flt3_Pathway Flt3 Flt3 Receptor PI3K PI3K Flt3->PI3K RAS RAS Flt3->RAS STAT5 STAT5 Flt3->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation JNJ47117096 JNJ-47117096 JNJ47117096->Flt3 Inhibition Kinase_Assay_Workflow A Prepare serial dilutions of JNJ-47117096 in assay buffer C Add JNJ-47117096 dilutions to the kinase A->C B Add purified kinase (MELK or Flt3) to wells B->C D Initiate reaction by adding ATP and substrate C->D E Incubate at room temperature D->E F Stop reaction and measure kinase activity (e.g., luminescence, fluorescence, or radioactivity) E->F G Calculate IC50 value F->G Cell_Assay_Workflow A Culture Ba/F3-Flt3 cells in IL-3 supplemented medium B Wash cells to remove IL-3 and resuspend in assay medium A->B C Seed cells into a 96-well plate B->C D Add serial dilutions of JNJ-47117096 C->D E Incubate for 48-72 hours D->E F Add cell viability reagent (e.g., CellTiter-Glo®, MTT) E->F G Measure signal (luminescence or absorbance) F->G H Calculate IC50 value G->H

References

JNJ-47117096 Hydrochloride: A Technical Guide to its Role in Cancer Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47117096 hydrochloride, also known as MELK-T1, is a potent and selective small-molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in oncogenesis.[1][2] This technical guide provides an in-depth overview of the mechanism of action of JNJ-47117096, its effects on cancer cell signaling, and detailed protocols for its preclinical evaluation. JNJ-47117096 exhibits a dual mechanism of action: direct inhibition of MELK's catalytic activity and induction of its proteasome-dependent degradation.[1] Inhibition of MELK by JNJ-47117096 leads to increased DNA damage tolerance, resulting in stalled replication forks, DNA double-strand breaks, and the activation of the ATM-mediated DNA damage response pathway.[1][3] The cellular outcome of MELK inhibition is context-dependent, inducing a replicative senescence phenotype in p53-proficient cancer cells and mitotic catastrophe in p53-deficient cells.[4] This guide summarizes the available quantitative data on JNJ-47117096's potency and selectivity, and provides detailed experimental methodologies for key assays.

Introduction to this compound

This compound is a small molecule compound identified as a selective inhibitor of MELK, a kinase that is highly expressed in various cancers and is associated with poor prognosis.[1][2] MELK plays a crucial role in cell cycle progression, particularly in the G2/M phase, and is involved in regulating the spindle assembly checkpoint and cytokinesis. Its overexpression in tumor cells is thought to contribute to genomic instability and enhanced proliferative capacity. JNJ-47117096 was developed to probe the function of MELK in cancer cells and to evaluate its potential as a therapeutic target.

Mechanism of Action

The primary mechanism of action of JNJ-47117096 is the inhibition of MELK kinase activity. Additionally, JNJ-47117096 has been shown to induce the rapid, proteasome-dependent degradation of the MELK protein, thus depleting the cell of both active and inactive forms of the kinase.[1] This dual action ensures a robust and sustained suppression of MELK-mediated signaling.

Impact on Cancer Cell Signaling

Inhibition of MELK by JNJ-47117096 triggers a cascade of events related to the DNA damage response (DDR). The proposed signaling pathway is as follows:

  • MELK Inhibition : JNJ-47117096 directly inhibits the catalytic activity of MELK and promotes its degradation.

  • Replication Stress : The absence of functional MELK leads to an accumulation of stalled replication forks and DNA double-strand breaks (DSBs) during S-phase.[1][3]

  • ATM-CHK2 Pathway Activation : The presence of DSBs activates the Ataxia Telangiectasia Mutated (ATM) kinase, a key sensor of DNA damage. Activated ATM then phosphorylates and activates its downstream effector, Checkpoint Kinase 2 (CHK2).[1][2]

  • p53 Phosphorylation and p21 Upregulation : Activated CHK2 phosphorylates the tumor suppressor protein p53, leading to its stabilization and activation.[1][3] Activated p53, in turn, transcriptionally upregulates the cyclin-dependent kinase inhibitor p21.[1][3]

  • FOXM1 Downregulation : JNJ-47117096 treatment also leads to a downregulation of Forkhead Box M1 (FOXM1) target genes.[1][3] FOXM1 is a key transcription factor involved in G2/M progression and is often regulated by MELK.

  • Cellular Phenotypes : The ultimate cellular outcome depends on the p53 status of the cancer cell.

    • p53-Proficient Cells : The strong and sustained p21 expression induces a permanent cell cycle arrest, leading to a replicative senescence phenotype.[3][4]

    • p53-Deficient Cells : In the absence of a functional p53-p21 checkpoint, cells with accumulated DNA damage attempt to proceed through mitosis, resulting in mitotic catastrophe and subsequent cell death.[4]

Quantitative Data

Table 1: Kinase Inhibition Profile of this compound
Target KinaseIC50 (nM)
MELK23[3]
Flt318[3]
CAMKIIδ810[3]
Mnk2760[3]
CAMKIIγ1000[3]
MLCK1000[3]
Table 2: Anti-proliferative Activity of JNJ-47117096 in a Flt3-driven Ba/F3 Cell Line
Cell LineConditionIC50 (µM)
Flt3-driven Ba/F3- IL-31.5[3]
Flt3-driven Ba/F3+ IL-3No inhibitory activity observed[3]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radioactive Filter Binding)

This protocol describes the measurement of MELK kinase activity inhibition by JNJ-47117096.

Materials:

  • Recombinant human MELK (residues 1-340)

  • ATP and γ³³P-ATP

  • Biotinylated ZIP-tide peptide (Biotin-KKLNRTLSFAEPG)

  • Reaction Buffer: 25 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM EGTA, 0.1% Triton X100

  • 2% Orthophosphoric acid

  • MAPH filter plate

  • Microscint-20

  • Scintillation counter (e.g., Topcount)

  • This compound dissolved in DMSO

Procedure:

  • Prepare serial dilutions of JNJ-47117096 in DMSO to create an 8-point dose-response curve.

  • In a 384-well plate, set up the kinase reaction in a final volume of 30 µL per well, containing 1.25 nM MELK, 10 µM ATP, 6.7 uCi/mL γ³³P-ATP, and 3 µM biotinylated ZIP-tide peptide in reaction buffer.

  • Add the diluted JNJ-47117096 or DMSO (vehicle control) to the respective wells.

  • Incubate the reaction mixture for 25 minutes at room temperature.

  • Stop the reaction by adding 40 µL of 2% orthophosphoric acid.

  • Filter the reaction mixture through a MAPH filter plate to trap the ³³P labeled peptide.

  • Wash the filter plate twice with 200 µL of 0.5% orthophosphoric acid.

  • Add 20 µL of Microscint-20 to each well.

  • Measure the radioactivity by scintillation counting using a Topcount.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[3]

Cell Proliferation Assay (Alamar Blue)

This protocol details the assessment of the anti-proliferative effects of JNJ-47117096 on Flt3-driven Ba/F3 cells.

Materials:

  • Ba/F3-Flt3 murine pro-B cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Interleukin-3 (IL-3)

  • This compound dissolved in DMSO

  • Alamar Blue solution

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of JNJ-47117096 in DMSO.

  • Using a liquid handler, spray 100 nL/well of the diluted compound into 384-well plates.

  • Seed a suspension of Ba/F3-Flt3 cells at a density of 20,000 cells/well.

  • For the IL-3 dependent proliferation control, add 10 ng/mL of IL-3 to the appropriate wells. For the Flt3-driven proliferation assay, omit IL-3.

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Add Alamar Blue solution to each well according to the manufacturer's instructions.

  • Incubate for an additional 4 hours at 37°C.

  • Measure the fluorescent intensity on a fluorescence plate reader with excitation at 540 nm and emission at 590 nm.

  • Calculate the IC50 values from the dose-response curves.[3]

Western Blotting for MELK Degradation and DDR Pathway Activation

This protocol is for detecting changes in protein levels of MELK and key components of the DNA damage response pathway.

Materials:

  • MCF-7 breast cancer cells

  • DMEM supplemented with 10% FBS

  • This compound dissolved in DMSO

  • MG132 (proteasome inhibitor)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against: MELK, Actin, phospho-ATM (Ser1981), phospho-CHK2 (Thr68), phospho-p53 (Ser15), p21, and FOXM1.

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

  • For MELK degradation analysis, treat the cells with the desired concentration of JNJ-47117096 for various time points (e.g., 0, 2, 4, 6, 8 hours).

  • For proteasome inhibition control, pre-treat cells with 2 µM MG132 for 1 hour before adding JNJ-47117096 for 6 hours.[1]

  • For DDR pathway analysis, treat cells with JNJ-47117096 for the desired time points.

  • Lyse the cells in lysis buffer, and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein lysate on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 JNJ47117096 JNJ-47117096 MELK MELK JNJ47117096->MELK Inhibition Proteasome Proteasome-Mediated Degradation JNJ47117096->Proteasome ReplicationStress Stalled Replication Forks & DNA Double-Strand Breaks MELK->ReplicationStress Suppression of FOXM1 FOXM1 Targets MELK->FOXM1 Activation of Proteasome->MELK Degradation ATM ATM ReplicationStress->ATM Activation MitoticCatastrophe Mitotic Catastrophe (p53-deficient cells) ReplicationStress->MitoticCatastrophe CHK2 CHK2 ATM->CHK2 Phosphorylation p53 p53 CHK2->p53 Phosphorylation p21 p21 p53->p21 Upregulation Senescence Replicative Senescence (p53-proficient cells) p21->Senescence

Caption: Signaling pathway of JNJ-47117096 in cancer cells.

G cluster_assays Cellular & Molecular Assays start Start: Cancer Cell Culture treatment Treatment with JNJ-47117096 (Dose-response and time-course) start->treatment western_blot Western Blotting (MELK, p-ATM, p-CHK2, p-p53, p21) treatment->western_blot proliferation_assay Cell Proliferation Assay (e.g., Alamar Blue) treatment->proliferation_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis senescence_assay Senescence Assay (SA-β-gal staining) treatment->senescence_assay data_analysis Data Analysis (IC50 determination, statistical analysis) western_blot->data_analysis proliferation_assay->data_analysis cell_cycle_analysis->data_analysis senescence_assay->data_analysis end End: Elucidation of Mechanism and Cellular Phenotype data_analysis->end

Caption: Experimental workflow for evaluating JNJ-47117096.

Conclusion

This compound is a valuable research tool for investigating the role of MELK in cancer biology. Its well-defined mechanism of action, involving both kinase inhibition and protein degradation, leads to a potent induction of the DNA damage response. The resulting cellular phenotypes of replicative senescence or mitotic catastrophe, depending on the p53 status of the cancer cell, highlight the potential of MELK inhibition as a therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the utility of JNJ-47117096 and the broader implications of targeting MELK in oncology. Further in vivo studies are warranted to translate these promising preclinical findings into potential clinical applications.

References

The Converging Roles of MELK and Flt3 in Tumorigenesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-Like Tyrosine Kinase 3 (Flt3) as Therapeutic Targets in Oncology

Executive Summary

The relentless progression of cancer is driven by a complex interplay of aberrant signaling pathways that govern cell proliferation, survival, and metastasis. Among the key players in this intricate network are Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like Tyrosine Kinase 3 (Flt3). Both kinases have emerged as critical regulators of tumorigenesis in a variety of malignancies, making them compelling targets for novel therapeutic interventions. This technical guide provides a comprehensive overview of the roles of MELK and Flt3 in cancer, detailing their signaling pathways, prognostic significance, and the current landscape of targeted inhibitors. We present a compilation of quantitative data, detailed experimental protocols, and visual diagrams to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

MELK: A Controversial but Significant Player in Solid and Hematological Malignancies

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that has garnered significant attention for its role in cancer progression. Despite some controversy regarding its essentiality for cancer cell survival, a substantial body of evidence highlights its overexpression in a multitude of cancers and its association with poor patient outcomes.

MELK Expression and Prognostic Significance

High MELK expression is a common feature across a wide range of cancers and frequently correlates with increased tumor grade, aggressiveness, and resistance to therapy.[1] In several cancer types, elevated MELK levels are a strong predictor of poor prognosis. For instance, in breast cancer, high MELK expression is significantly associated with worse overall survival (OS), recurrence-free survival (RFS), and distant metastasis-free survival (DMFS).[2] Similarly, in esophageal squamous cell carcinoma (ESCC), positive MELK expression is an indicator of poor overall survival.[3] Analysis of The Cancer Genome Atlas (TCGA) data reveals MELK overexpression in numerous cancers compared to normal tissues, including breast, lung, and colorectal cancers.[4][5][6]

Cancer TypeMELK Expression StatusPrognostic ImpactReference(s)
Breast Cancer High ExpressionShorter OS, RFS, and DMFS[2]
Esophageal Squamous Cell Carcinoma High ExpressionPoorer Overall Survival[3]
Ovarian Cancer High mRNA ExpressionShorter Progression-Free Survival[7]
Hepatocellular Carcinoma High ExpressionShorter Median Overall Survival[8]
Glioblastoma High ExpressionAssociated with Poor Prognosis[8]
Lung Adenocarcinoma High ExpressionAssociated with Poor Overall Survival[6]
The MELK Signaling Network

MELK exerts its oncogenic functions through a complex network of signaling pathways that regulate critical cellular processes. A key downstream effector of MELK is the transcription factor Forkhead Box M1 (FOXM1), a master regulator of cell cycle progression. MELK phosphorylates and activates FOXM1, leading to the expression of mitotic regulators such as Cyclin B1 and CDK1.[9] Additionally, MELK has been implicated in the activation of the NF-κB and MAPK pathways, both of which are central to cancer cell proliferation, survival, and metastasis.[3]

Below is a diagram illustrating the key signaling pathways influenced by MELK in cancer cells.

MELK_Signaling_Pathway MELK Signaling Pathways in Cancer cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_cellular_outcomes Cellular Outcomes Growth_Factors Growth Factors MAPK_Pathway MAPK Pathway Growth_Factors->MAPK_Pathway MELK MELK MAPK_Pathway->MELK Activates FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates NF_kappaB NF-κB MELK->NF_kappaB Activates p53 p53 MELK->p53 Modulates Bcl_G Bcl-G MELK->Bcl_G Inhibits Cell_Cycle_Progression Cell Cycle Progression FOXM1->Cell_Cycle_Progression Proliferation Proliferation NF_kappaB->Proliferation Metastasis Metastasis NF_kappaB->Metastasis Apoptosis_Inhibition Apoptosis Inhibition p53->Apoptosis_Inhibition Bcl_G->Apoptosis_Inhibition

MELK Signaling Pathways in Cancer
Therapeutic Targeting of MELK

The oncogenic role of MELK has prompted the development of small molecule inhibitors. One of the most studied is OTSSP167, which has shown potent anti-tumor activity in preclinical models of various cancers.[10] However, the field has also faced a significant controversy, with CRISPR/Cas9-mediated knockout of MELK showing minimal impact on cancer cell proliferation in some studies, raising questions about the specificity and on-target effects of pharmacological inhibitors.[11]

MELK InhibitorCancer Cell LineIC50 (nM)Reference(s)
OTSSP167 IMR-32 (Neuroblastoma)17[12]
OTSSP167 LA-N-6 (Neuroblastoma)334.8[12]
OTSSP167 MELK (Cell-free assay)0.41[13]

Flt3: A Key Driver in Acute Myeloid Leukemia (AML)

Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem and progenitor cells. However, activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), contributing significantly to leukemogenesis.

Flt3 Mutations and Prognostic Significance in AML

Mutations in FLT3 are found in approximately 30% of AML patients.[14] The two most common types of activating mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD). FLT3-ITD mutations, present in about 20-25% of AML cases, are associated with a higher relapse rate and reduced overall survival, making them a significant adverse prognostic factor.[14][15] The allelic ratio of the FLT3-ITD mutation also has prognostic implications, with a high ratio correlating with a worse outcome.

FLT3 Mutation TypeFrequency in AMLPrognostic ImpactReference(s)
Internal Tandem Duplication (ITD) ~20-25%Poor prognosis, higher relapse rate, shorter overall survival[14][15]
Tyrosine Kinase Domain (TKD) ~5-10%Less clear, generally considered less adverse than ITD[14][15]
The Flt3 Signaling Cascade

Ligand-independent constitutive activation of Flt3 due to mutations leads to the persistent stimulation of downstream signaling pathways that promote cell proliferation and survival. The primary pathways activated by mutant Flt3 include the PI3K/AKT, MAPK/ERK, and STAT5 pathways. These pathways converge to regulate the expression of genes involved in cell cycle progression and apoptosis inhibition, thereby driving the leukemic phenotype.

Below is a diagram illustrating the key signaling pathways activated by mutant Flt3 in AML.

Flt3_Signaling_Pathway Flt3 Signaling Pathways in AML cluster_receptor Flt3 Receptor cluster_downstream Downstream Signaling cluster_cellular_outcomes Cellular Outcomes Flt3_ITD Flt3-ITD/TKD Mutant Receptor PI3K_AKT PI3K/AKT Pathway Flt3_ITD->PI3K_AKT Activates MAPK_ERK MAPK/ERK Pathway Flt3_ITD->MAPK_ERK Activates STAT5 STAT5 Pathway Flt3_ITD->STAT5 Activates Differentiation_Block Block in Differentiation Flt3_ITD->Differentiation_Block Survival Enhanced Cell Survival PI3K_AKT->Survival Proliferation Leukemic Cell Proliferation MAPK_ERK->Proliferation STAT5->Proliferation STAT5->Survival

Flt3 Signaling Pathways in AML
Therapeutic Targeting of Flt3

The critical role of Flt3 mutations in AML has led to the development and approval of several Flt3 inhibitors. These inhibitors have significantly improved the treatment landscape for patients with FLT3-mutated AML. Gilteritinib, a potent and selective Flt3 inhibitor, has demonstrated a significant overall survival benefit in patients with relapsed or refractory FLT3-mutated AML compared to salvage chemotherapy.[16]

Flt3 InhibitorAML Cell Line (FLT3-ITD)IC50 (nM)Reference(s)
Gilteritinib MV4-110.92[17]
Gilteritinib MOLM-132.9[17]
Gilteritinib Ba/F3-FLT3-ITD1.8[17]

Real-world data further supports the efficacy of gilteritinib, with a median overall survival of around 9.5 to 11.0 months in patients with relapsed/refractory FLT3-mutated AML.[18][19]

MELK and Flt3: A Potential for Co-Targeting?

While a direct biological interaction between MELK and Flt3 signaling pathways has not been extensively documented, the development of dual inhibitors presents an intriguing therapeutic avenue. The small molecule inhibitor JNJ-47117096 has been shown to potently inhibit both MELK and Flt3 with IC50 values of 23 nM and 18 nM, respectively.[20] This suggests that co-targeting these two kinases could be a viable strategy, particularly in malignancies where both pathways may be active or where resistance to single-agent therapy is a concern.

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the roles of MELK and Flt3 in tumorigenesis.

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells.

Protocol:

  • Cell Preparation: Single-cell suspensions are prepared from either cancer cell lines or primary tumor tissues.

  • Plating: Cells are plated at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.

  • Culture Medium: Cells are cultured in a serum-free medium supplemented with growth factors such as EGF and bFGF.

  • Incubation: Plates are incubated for 7-14 days to allow for the formation of mammospheres.

  • Quantification: The number of mammospheres larger than a certain diameter (e.g., 50 µm) is counted, and the mammosphere formation efficiency (MFE) is calculated as (Number of mammospheres / Number of cells seeded) x 100%.[21][22]

Mammosphere_Assay_Workflow Mammosphere Formation Assay Workflow Start Start: Cancer Cell Line or Primary Tumor Tissue Single_Cell_Suspension Prepare Single-Cell Suspension Start->Single_Cell_Suspension Plating Plate at Low Density in Ultra-Low Attachment Plates Single_Cell_Suspension->Plating Culture Culture in Serum-Free Medium with Growth Factors Plating->Culture Incubation Incubate for 7-14 Days Culture->Incubation Quantification Count Mammospheres and Calculate MFE Incubation->Quantification End End: Assessment of Self-Renewal Capacity Quantification->End

Mammosphere Formation Assay Workflow
shRNA-mediated Gene Knockdown

This technique is used to achieve long-term silencing of a target gene.

Protocol:

  • shRNA Design and Cloning: Design and clone shRNA sequences targeting the gene of interest into a suitable vector (e.g., lentiviral vector).

  • Viral Production: Produce lentiviral particles in packaging cells (e.g., HEK293T).

  • Transduction: Transduce the target cancer cells with the lentiviral particles.

  • Selection: Select for transduced cells using an appropriate selection marker (e.g., puromycin).

  • Validation: Validate the knockdown of the target gene at both the mRNA (qRT-PCR) and protein (Western blot) levels.[12][23]

CRISPR/Cas9-mediated Gene Knockout

This powerful gene-editing tool is used to create complete loss-of-function mutations.

Protocol:

  • gRNA Design: Design guide RNAs (gRNAs) targeting the desired gene.

  • Vector Construction: Clone the gRNA into a Cas9-expressing vector.

  • Transfection: Transfect the target cancer cells with the CRISPR/Cas9 vector.

  • Single-Cell Cloning: Isolate single cells to establish clonal populations.

  • Screening and Validation: Screen the clones for the desired gene knockout by sequencing and confirm the absence of the protein by Western blot.[5][24]

In Vivo Tumorigenesis Assay (Xenograft Model)

This assay evaluates the ability of cancer cells to form tumors in immunocompromised mice.

Protocol:

  • Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

  • Injection: Subcutaneously inject a defined number of cells (e.g., 1x10^6) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).

  • Tumor Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, IHC).[6][25]

Kinase Assay

This assay measures the enzymatic activity of a kinase and the inhibitory effect of compounds.

Protocol (example using ADP-Glo™ Kinase Assay):

  • Reaction Setup: In a multi-well plate, combine the purified kinase (MELK or Flt3), the substrate, ATP, and the test inhibitor at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ATP Generation and Luminescence: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Measurement: Measure the luminescence, which is proportional to the kinase activity. The IC50 value of the inhibitor can be calculated from the dose-response curve.[18][19][26]

Conclusion and Future Directions

MELK and Flt3 represent two critical nodes in the complex signaling networks that drive tumorigenesis. While Flt3 is a well-established therapeutic target in AML with approved inhibitors demonstrating significant clinical benefit, the role of MELK, though supported by a large body of preclinical data, remains a subject of ongoing investigation and debate. The development of dual MELK and Flt3 inhibitors highlights a promising strategy for overcoming drug resistance and improving therapeutic outcomes.

Future research should focus on several key areas:

  • Clarifying the role of MELK in cancer: Further studies using advanced genetic tools are needed to definitively establish the essentiality of MELK in different cancer contexts.

  • Developing more specific MELK inhibitors: The development of highly specific MELK inhibitors will be crucial to dissect its biological functions and validate its therapeutic potential.

  • Investigating combination therapies: Exploring the synergistic effects of combining MELK or Flt3 inhibitors with other targeted agents or conventional chemotherapy holds great promise for improving patient outcomes.

  • Identifying biomarkers of response: The identification of reliable biomarkers to predict which patients are most likely to respond to MELK or Flt3 inhibitors is essential for personalizing cancer therapy.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting MELK and Flt3 in the fight against cancer. The continued investigation of these critical kinases will undoubtedly pave the way for the development of more effective and personalized cancer treatments.

References

An In-depth Technical Guide on JNJ-47117096 Hydrochloride for Basic Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNJ-47117096 hydrochloride, a potent kinase inhibitor with significant potential in basic cancer research. This document details its mechanism of action, key signaling pathways, and provides detailed protocols for relevant in vitro experiments.

Core Compound Information

This compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like tyrosine kinase 3 (Flt3).[1] Its activity against these key kinases, which are often dysregulated in various cancers, makes it a valuable tool for investigating cancer cell proliferation, survival, and DNA damage response pathways.

Data Presentation

The following tables summarize the quantitative data available for this compound, providing a clear comparison of its inhibitory activity against various kinases and its effect on cancer cell lines.

Table 1: Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)
MELK23[1]
Flt318[1]
CAMKIIδ810[1]
Mnk2760[1]
CAMKIIγ1000[1]
MLCK1000[1]

Table 2: In Vitro Cellular Activity of this compound

Cell LineAssayIC50 (µM)Conditions
Flt3-driven Ba/F3Proliferation1.5[1]In the absence of IL-3
Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects primarily through the inhibition of MELK. This inhibition leads to stalled replication forks and DNA double-strand breaks (DSBs).[1] The cellular response to this DNA damage is the activation of the Ataxia Telangiectasia Mutated (ATM)-mediated DNA damage response (DDR) pathway.[1]

Activation of the ATM pathway by JNJ-47117096 leads to a cascade of downstream signaling events, including:

  • Phosphorylation of p53: This key tumor suppressor is activated, leading to cell cycle arrest and apoptosis.[1]

  • Upregulation of p21: A cyclin-dependent kinase inhibitor that enforces cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[1]

  • Downregulation of FOXM1 target genes: FOXM1 is a critical transcription factor for G2/M progression and its downregulation contributes to cell cycle arrest.[1]

These events collectively result in a delay in the S-phase of the cell cycle, growth arrest, and the induction of a senescent phenotype in cancer cells.[1]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows associated with the study of this compound.

G cluster_0 JNJ-47117096 JNJ-47117096 MELK MELK JNJ-47117096->MELK inhibits Replication Forks Replication Forks MELK->Replication Forks stalls DNA Double-Strand Breaks DNA Double-Strand Breaks Replication Forks->DNA Double-Strand Breaks induces ATM ATM DNA Double-Strand Breaks->ATM activates p53 p53 ATM->p53 phosphorylates p21 p21 p53->p21 upregulates FOXM1 Target Genes FOXM1 Target Genes p53->FOXM1 Target Genes downregulates Cell Cycle Arrest (S-phase delay) Cell Cycle Arrest (S-phase delay) p21->Cell Cycle Arrest (S-phase delay) promotes FOXM1 Target Genes->Cell Cycle Arrest (S-phase delay) contributes to Growth Arrest & Senescence Growth Arrest & Senescence Cell Cycle Arrest (S-phase delay)->Growth Arrest & Senescence leads to

Caption: Signaling pathway of this compound in cancer cells.

G cluster_0 Start Start Prepare Kinase Reaction Mixture Prepare Kinase Reaction Mixture Start->Prepare Kinase Reaction Mixture Add JNJ-47117096 Add JNJ-47117096 Prepare Kinase Reaction Mixture->Add JNJ-47117096 Initiate Reaction with ATP Initiate Reaction with ATP Add JNJ-47117096->Initiate Reaction with ATP Incubate Incubate Initiate Reaction with ATP->Incubate Stop Reaction & Spot on Filter Stop Reaction & Spot on Filter Incubate->Stop Reaction & Spot on Filter Wash Filter Wash Filter Stop Reaction & Spot on Filter->Wash Filter Measure Radioactivity Measure Radioactivity Wash Filter->Measure Radioactivity Analyze Data Analyze Data Measure Radioactivity->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for a MELK kinase inhibition assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established laboratory techniques and can be adapted for the study of this compound.

In Vitro MELK Kinase Inhibition Assay (Radioactive Filter Binding)

This assay measures the ability of this compound to inhibit the enzymatic activity of MELK by quantifying the incorporation of radiolabeled phosphate into a substrate.

Materials:

  • Recombinant human MELK (e.g., residues 1-340)

  • Biotinylated ZIP-tide peptide substrate

  • γ-33P-ATP

  • 10 mM ATP stock solution

  • Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • This compound dissolved in DMSO

  • 1% phosphoric acid solution

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the kinase reaction mixture in each well of a 96-well plate containing:

    • 1.25 nM MELK

    • 3 µM biotinylated ZIP-tide peptide

    • Kinase Assay Buffer

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and γ-33P-ATP to a final concentration of 10 µM.

  • Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes).

  • Stop the reaction by adding an equal volume of 1% phosphoric acid.

  • Spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper.

  • Wash the filter paper multiple times with 1% phosphoric acid to remove unincorporated γ-33P-ATP.

  • Air dry the filter paper and measure the radioactivity in each spot using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.

Cell Proliferation Assay (Alamar Blue)

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., Flt3-driven Ba/F3, MCF-7)

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 20,000 cells/well for Ba/F3-Flt3 cells) and allow them to adhere overnight.[1]

  • Treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.

  • Incubate the cells for a specified period (e.g., 24-72 hours) at 37°C and 5% CO2.

  • Add Alamar Blue reagent to each well, typically 10% of the total volume.

  • Incubate for 1-4 hours at 37°C.

  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 540-570 nm and an emission wavelength of 580-610 nm.[1]

  • Calculate the percentage of cell viability for each treatment condition relative to the DMSO control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • MCF-7 cells or other cancer cell line

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to adhere.

  • Treat the cells with this compound at the desired concentrations for a specific duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing.

  • Incubate the fixed cells at 4°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing RNase A and incubate at room temperature to degrade RNA.

  • Add propidium iodide staining solution to stain the cellular DNA.

  • Analyze the stained cells using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for p53 and p21

This technique is used to detect changes in the protein expression levels of p53 and p21 following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p53, phospho-p53, p21, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative changes in protein expression.

Senescence-Associated β-Galactosidase Staining

This assay is used to detect the induction of a senescent phenotype in cells treated with this compound.

Materials:

  • Cancer cells cultured on coverslips or in multi-well plates

  • This compound

  • PBS

  • Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, NaCl, MgCl2 in a citric acid/sodium phosphate buffer, pH 6.0)

Procedure:

  • Treat the cells with this compound for the desired duration.

  • Wash the cells with PBS.

  • Fix the cells with the fixative solution for 10-15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Add the β-galactosidase staining solution to the cells.

  • Incubate the cells at 37°C in a non-CO2 incubator for several hours to overnight, protected from light.

  • Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

  • Quantify the percentage of blue-staining cells.

In Vivo Xenograft Tumor Model (General Protocol)

Please note: No specific in vivo data for this compound has been found in the public domain. The following is a general protocol for a xenograft study that could be adapted to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest (e.g., MCF-7)

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., by oral gavage or intraperitoneal injection) to the treatment group according to a predetermined dose and schedule. Administer the vehicle to the control group.

  • Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Compare the tumor growth rates between the treatment and control groups to evaluate the in vivo efficacy of this compound.

This guide provides a solid foundation for researchers interested in utilizing this compound for basic cancer research. The provided data and protocols should enable the design and execution of meaningful experiments to further elucidate its therapeutic potential.

References

JNJ-47117096 Hydrochloride: A Technical Guide to its Interaction with the DNA Damage Response Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47117096 hydrochloride is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase overexpressed in a variety of cancers and associated with poor prognosis. This technical guide provides an in-depth overview of the mechanism of action of JNJ-47117096, with a particular focus on its role in inducing DNA damage and activating the DNA Damage Response (DDR) pathway. This document summarizes key preclinical data, provides detailed experimental protocols for assessing its activity, and visualizes the involved signaling pathways.

Introduction

Genomic instability is a hallmark of cancer, and the DNA Damage Response (DDR) is a critical signaling network that maintains genomic integrity. The DDR pathway detects DNA lesions, arrests the cell cycle to allow for repair, and can trigger apoptosis if the damage is irreparable. Targeting the DDR is a promising therapeutic strategy in oncology. This compound has emerged as a significant investigational compound that interfaces with this pathway through its inhibition of MELK.

Mechanism of Action of JNJ-47117096

JNJ-47117096 is a potent inhibitor of MELK with an IC50 of 23 nM.[1] It also demonstrates significant inhibitory activity against Flt3 (IC50 of 18 nM).[1] The inhibition of MELK by JNJ-47117096 disrupts normal cell cycle progression, leading to stalled replication forks and the formation of DNA double-strand breaks (DSBs).[1] The presence of DSBs triggers the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the DDR pathway.[1]

Activated ATM initiates a signaling cascade that includes the phosphorylation of key downstream targets such as p53 and the histone variant H2AX.[1] This response ultimately leads to cell cycle arrest, senescence, and apoptosis in cancer cells.

Signaling Pathway

G cluster_0 cluster_1 Cellular Processes cluster_2 DNA Damage Response Pathway JNJ-47117096 JNJ-47117096 MELK MELK JNJ-47117096->MELK Inhibition Replication Fork Stability Replication Fork Stability MELK->Replication Fork Stability Stalled Replication Forks Stalled Replication Forks Replication Fork Stability->Stalled Replication Forks DNA Double-Strand Breaks (DSBs) DNA Double-Strand Breaks (DSBs) Stalled Replication Forks->DNA Double-Strand Breaks (DSBs) ATM ATM DNA Double-Strand Breaks (DSBs)->ATM Activation p53 p53 ATM->p53 Phosphorylation γ-H2AX γ-H2AX ATM->γ-H2AX Phosphorylation p21 p21 p53->p21 Upregulation Apoptosis Apoptosis p53->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Senescence Senescence Cell Cycle Arrest->Senescence

Figure 1: JNJ-47117096 mechanism of action and DDR pathway activation.

Quantitative Data

Kinase Inhibition Profile

The inhibitory activity of JNJ-47117096 has been characterized against a panel of kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

KinaseIC50 (nM)Reference
MELK23[1]
Flt318[1]
CAMKIIδ810[1]
Mnk2760[1]
CAMKIIγ1000[1]
MLCK1000[1]

Table 1: Kinase inhibition profile of JNJ-47117096.

Cellular Activity

JNJ-47117096 has demonstrated potent anti-proliferative effects in various cancer cell lines.

Cell LineAssay TypeIC50 (µM)Reference
Ba/F3 (Flt3-driven)Proliferation1.5[1]
MCF-7Growth Arrest3, 10 (conc.)[1]

Table 2: Cellular activity of JNJ-47117096.

Experimental Protocols

Western Blot for ATM and p53 Phosphorylation

This protocol describes the detection of phosphorylated ATM (Ser1981) and p53 (Ser15) in cells treated with JNJ-47117096.

Experimental Workflow

G Cell Seeding Cell Seeding JNJ-47117096 Treatment JNJ-47117096 Treatment Cell Seeding->JNJ-47117096 Treatment Cell Lysis Cell Lysis JNJ-47117096 Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Detection Detection Western Blot->Detection

Figure 2: Western blot experimental workflow.

Methodology

  • Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) at an appropriate density. After 24 hours, treat the cells with varying concentrations of JNJ-47117096 (e.g., 1, 3, 10 µM) or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ATM (Ser1981), total ATM, phospho-p53 (Ser15), total p53, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for γ-H2AX Foci Formation

This protocol outlines the visualization of DNA double-strand breaks through the detection of γ-H2AX foci.

Experimental Workflow

G Cell Seeding on Coverslips Cell Seeding on Coverslips JNJ-47117096 Treatment JNJ-47117096 Treatment Cell Seeding on Coverslips->JNJ-47117096 Treatment Fixation & Permeabilization Fixation & Permeabilization JNJ-47117096 Treatment->Fixation & Permeabilization Blocking Blocking Fixation & Permeabilization->Blocking Primary Antibody Incubation (γ-H2AX) Primary Antibody Incubation (γ-H2AX) Blocking->Primary Antibody Incubation (γ-H2AX) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation (γ-H2AX)->Secondary Antibody Incubation Mounting & Imaging Mounting & Imaging Secondary Antibody Incubation->Mounting & Imaging

Figure 3: Immunofluorescence experimental workflow.

Methodology

  • Cell Culture: Seed cells on glass coverslips in a multi-well plate.

  • Treatment: Treat cells with JNJ-47117096 as described above.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 1 hour.

  • Antibody Staining: Incubate with a primary antibody against γ-H2AX overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of cells treated with JNJ-47117096.

Experimental Workflow

G Cell Seeding & Treatment Cell Seeding & Treatment Cell Harvest & Fixation Cell Harvest & Fixation Cell Seeding & Treatment->Cell Harvest & Fixation RNase Treatment RNase Treatment Cell Harvest & Fixation->RNase Treatment Propidium Iodide Staining Propidium Iodide Staining RNase Treatment->Propidium Iodide Staining Flow Cytometry Analysis Flow Cytometry Analysis Propidium Iodide Staining->Flow Cytometry Analysis

Figure 4: Cell cycle analysis experimental workflow.

Methodology

  • Cell Treatment and Harvest: Treat cells with JNJ-47117096. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent MELK inhibitor that induces DNA damage and robustly activates the ATM-mediated DNA damage response pathway. Its ability to cause DSBs and subsequent cell cycle arrest and apoptosis in cancer cells makes it a compelling candidate for further preclinical and potentially clinical investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore the biological effects of JNJ-47117096 and similar compounds targeting the DDR.

References

JNJ-47117096 Hydrochloride: An In-Depth Technical Guide to its Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47117096 hydrochloride is a potent and selective small molecule inhibitor targeting both Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like Tyrosine Kinase 3 (Flt3). This dual inhibitory activity positions it as a compound of significant interest for therapeutic development, particularly in oncology. This technical guide provides a comprehensive overview of the cellular effects of JNJ-47117096, detailing its mechanism of action, impact on key signaling pathways, and methodologies for its investigation. Quantitative data are presented in structured tables for clarity, and key experimental protocols are described in detail to facilitate reproducible research. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding of the complex cellular responses to this compound.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, apoptosis, and oncogenesis.[1][2] Elevated MELK expression is observed in numerous cancers and is often associated with poor prognosis. Fms-like Tyrosine Kinase 3 (Flt3), a receptor tyrosine kinase, plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[3] Activating mutations in Flt3 are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target.[3] this compound has emerged as a potent inhibitor of both MELK and Flt3, offering a multi-pronged approach to targeting cancer cell biology. This guide delves into the cellular and molecular consequences of JNJ-47117096 treatment.

Quantitative Data Presentation

The inhibitory activity of this compound has been characterized against its primary targets and a panel of other kinases. The following table summarizes the key quantitative data.

Target KinaseIC50 (nM)Cell LineAssay Type
MELK23-In vitro kinase assay
Flt318-In vitro kinase assay
CAMKIIδ810-In vitro kinase assay
Mnk2760-In vitro kinase assay
CAMKIIγ1000-In vitro kinase assay
MLCK1000-In vitro kinase assay

Table 1: Inhibitory activity of this compound against various kinases. Data compiled from publicly available sources.

Cellular Effects and Mechanism of Action

JNJ-47117096 exerts its cellular effects primarily through the inhibition of MELK and Flt3, leading to distinct downstream consequences in different cellular contexts.

Effects on Cancer Cell Lines (MCF-7)

In breast cancer cell lines such as MCF-7, the effects of JNJ-47117096 are predominantly driven by MELK inhibition.

  • Cell Cycle Arrest: Treatment with JNJ-47117096 leads to a delay in the S-phase of the cell cycle.

  • DNA Damage Response: The compound induces stalled replication forks and DNA double-strand breaks (DSBs). This triggers the activation of the Ataxia Telangiectasia Mutated (ATM)-mediated DNA damage response (DDR) pathway.

  • p53 Pathway Activation: A key consequence of the ATM activation is the phosphorylation and stabilization of the tumor suppressor protein p53.

  • Induction of Senescence: Activated p53 leads to the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn promotes cell growth arrest and a senescent phenotype.

  • Downregulation of FOXM1 Target Genes: JNJ-47117096 treatment results in the downregulation of genes regulated by the transcription factor FOXM1, which are critical for cell cycle progression.

Effects on Hematopoietic Cells (Ba/F3)

In the context of hematopoietic cells, particularly those dependent on Flt3 signaling, the inhibitory action of JNJ-47117096 on Flt3 is paramount.

  • Inhibition of Proliferation: JNJ-47117096 effectively suppresses the proliferation of Ba/F3 cells engineered to be dependent on Flt3 signaling for their growth and survival.

  • Blockade of Downstream Signaling: Flt3 activation normally triggers downstream signaling cascades including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, which are crucial for cell survival and proliferation.[4] Inhibition of Flt3 by JNJ-47117096 is expected to abrogate these signals.

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by JNJ-47117096.

MELK_Signaling_Pathway JNJ-47117096 JNJ-47117096 MELK MELK JNJ-47117096->MELK inhibits Replication Replication MELK->Replication promotes Stalled Replication Forks Stalled Replication Forks Replication->Stalled Replication Forks stalls S-Phase Progression S-Phase Progression Replication->S-Phase Progression DNA DSBs DNA DSBs Stalled Replication Forks->DNA DSBs ATM ATM DNA DSBs->ATM activates p53 p53 ATM->p53 phosphorylates p21 p21 p53->p21 upregulates FOXM1 Targets FOXM1 Targets p53->FOXM1 Targets downregulates Growth Arrest/Senescence Growth Arrest/Senescence p21->Growth Arrest/Senescence induces

MELK Inhibition Pathway by JNJ-47117096

Flt3_Signaling_Pathway JNJ-47117096 JNJ-47117096 Flt3 Receptor Flt3 Receptor JNJ-47117096->Flt3 Receptor inhibits Flt3 Ligand Flt3 Ligand Flt3 Ligand->Flt3 Receptor activates PI3K/AKT Pathway PI3K/AKT Pathway Flt3 Receptor->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway Flt3 Receptor->RAS/MAPK Pathway STAT5 Pathway STAT5 Pathway Flt3 Receptor->STAT5 Pathway Proliferation & Survival Proliferation & Survival PI3K/AKT Pathway->Proliferation & Survival RAS/MAPK Pathway->Proliferation & Survival STAT5 Pathway->Proliferation & Survival Apoptosis Apoptosis Proliferation & Survival->Apoptosis inhibits

Flt3 Inhibition Pathway by JNJ-47117096

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

MCF-7 Cell Culture and Treatment
  • Cell Culture: MCF-7 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For experiments, cells are seeded at an appropriate density and allowed to attach overnight. This compound, dissolved in DMSO, is added to the culture medium at the desired concentrations. A vehicle control (DMSO) is run in parallel.

Cell Cycle Analysis by Flow Cytometry

Cell_Cycle_Workflow MCF-7 Cells MCF-7 Cells Treatment Treatment MCF-7 Cells->Treatment JNJ-47117096 Harvest & Wash Harvest & Wash Treatment->Harvest & Wash Fixation Fixation Harvest & Wash->Fixation 70% Ethanol Staining Staining Fixation->Staining Propidium Iodide Flow Cytometry Flow Cytometry Staining->Flow Cytometry

Cell Cycle Analysis Workflow
  • Cell Preparation: Following treatment, MCF-7 cells are harvested by trypsinization and washed with ice-cold phosphate-buffered saline (PBS).

  • Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours to fix and permeabilize the cells.

  • Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of PI.

Ba/F3-Flt3 Proliferation Assay
  • Cell Culture: Ba/F3 cells stably expressing Flt3 are cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and murine IL-3. For the assay, cells are washed to remove IL-3 and resuspended in medium containing Flt3 ligand to stimulate Flt3-dependent proliferation.

  • Assay Setup: Cells are seeded in a 96-well plate in the presence of Flt3 ligand and varying concentrations of JNJ-47117096.

  • Alamar Blue Assay: After a 48-72 hour incubation period, Alamar Blue reagent is added to each well, and the plate is incubated for an additional 4-6 hours.

  • Measurement: The fluorescence of the reduced Alamar Blue product (resorufin) is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. Cell proliferation is proportional to the fluorescence intensity.

Senescence-Associated β-Galactosidase Staining
  • Cell Preparation: MCF-7 cells are cultured and treated with JNJ-47117096 on glass coverslips.

  • Fixation: Cells are washed with PBS and fixed for 10-15 minutes at room temperature with a solution containing 2% formaldehyde and 0.2% glutaraldehyde in PBS.

  • Staining: After washing with PBS, the cells are incubated overnight at 37°C (without CO2) in a staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at pH 6.0.

  • Microscopy: Senescent cells, which express β-galactosidase at this pH, will stain blue and can be visualized and quantified using a light microscope.

Conclusion

This compound is a potent dual inhibitor of MELK and Flt3 with significant anti-proliferative and pro-senescent effects in relevant cancer cell models. Its ability to induce DNA damage and activate the p53 pathway in solid tumor cells, coupled with its inhibition of critical survival signaling in hematopoietic malignancies, underscores its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for further investigation into the cellular and molecular mechanisms of this promising compound.

References

Methodological & Application

Application Notes and Protocols for JNJ-47117096 Hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47117096 hydrochloride is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like tyrosine kinase 3 (Flt3).[1][2] It has demonstrated significant activity in preclinical cancer models, primarily through the induction of DNA damage responses and cell cycle arrest.[2][3] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including biochemical kinase assays and cell-based proliferation and cell cycle analysis.

Mechanism of Action

JNJ-47117096 inhibits MELK, leading to stalled replication forks and DNA double-strand breaks. This triggers the ATM-mediated DNA damage response, resulting in the phosphorylation of p53, upregulation of p21, and downregulation of FOXM1 target genes.[1][2] In p53-competent cancer cells, this cascade typically leads to a growth arrest and a senescent phenotype.[1][2][3]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)
MELK23
Flt318
CAMKIIδ810
Mnk2760
CAMKIIγ1000
MLCK1000

Data sourced from MedchemExpress.[1][2]

Table 2: Cellular Activity of this compound
Cell LineAssay TypeIC50 (µM)Notes
Ba/F3 (Flt3-driven)Proliferation1.5In the absence of IL-3.[1][2]
MCF-7Cell Cycle Analysis-Delays S-phase progression at 10 µM.[1][2]

Experimental Protocols

Protocol 1: In Vitro MELK/Flt3 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from generic ADP-Glo™ kinase assay protocols and specific information for MELK and Flt3 kinase assays.[1][4][5][6] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant human MELK or Flt3 enzyme

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]

  • ATP

  • DMSO

  • 96-well or 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reagent Preparation:

    • Thaw all reagents and keep them on ice.

    • Prepare the Kinase Assay Buffer.

    • Dilute the recombinant MELK or Flt3 enzyme to the desired concentration in Kinase Assay Buffer.

    • Prepare a substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should be close to its Km for the respective kinase (typically 10-100 µM).

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of the diluted kinase to each well, except for the "no enzyme" control wells.

    • Add 2.5 µL of Kinase Assay Buffer to the "no enzyme" control wells.

    • Mix the plate gently and incubate for 10-15 minutes at room temperature.

  • Kinase Reaction Initiation:

    • Add 5 µL of the substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 30 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: MCF-7 Cell Proliferation Assay

This protocol is based on standard procedures for MCF-7 cell culture and proliferation assays.[8]

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., EMEM supplemented with 10% FBS, 1% penicillin/streptomycin, non-essential amino acids, and insulin)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar proliferation assay reagent

  • 96-well clear-bottom black or white assay plates

  • DMSO

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in complete growth medium.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the complete growth medium.

    • Add 100 µL of the diluted compound or vehicle control (medium with DMSO) to the respective wells.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution in MCF-7 cells treated with this compound using propidium iodide (PI) staining.[9][10][11]

Materials:

  • MCF-7 cells

  • Complete growth medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI)/RNase staining buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound (e.g., 10 µM) or DMSO for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI/RNase staining buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of PI.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

MELK_Signaling_Pathway JNJ JNJ-47117096 MELK MELK JNJ->MELK inhibition Replication Replication Forks MELK->Replication promotes FOXM1 FOXM1 Target Genes MELK->FOXM1 downregulates DSB DNA Double-Strand Breaks Replication->DSB stalling leads to ATM ATM DSB->ATM activates p53 p53 ATM->p53 phosphorylates p21 p21 p53->p21 upregulates p53->FOXM1 downregulates Arrest Growth Arrest / Senescence p21->Arrest

Caption: JNJ-47117096 inhibits MELK, leading to DNA damage and p53 activation.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound 1. Prepare JNJ-47117096 Serial Dilution Plate 3. Add Reagents to Plate Compound->Plate Enzyme 2. Prepare Kinase & Substrate/ATP Mix Enzyme->Plate Incubate 4. Incubate at 30°C Plate->Incubate Stop 5. Stop Reaction & Deplete ATP Incubate->Stop Detect 6. Add Detection Reagent Stop->Detect Read 7. Measure Luminescence Detect->Read

Caption: Workflow for the in vitro kinase assay.

Cell_Assay_Workflow Seed 1. Seed Cells in 96-well Plate Treat 2. Treat with JNJ-47117096 Seed->Treat Incubate 3. Incubate for 72h Treat->Incubate Assay 4. Add Proliferation Reagent Incubate->Assay Read 5. Measure Signal Assay->Read

Caption: Workflow for the cell-based proliferation assay.

References

Application Notes and Protocols for JNJ-47117096 Hydrochloride: A Dual MELK/Flt3 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47117096 hydrochloride is a potent small molecule inhibitor targeting both Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like Tyrosine Kinase 3 (Flt3).[1][2][3][4] With IC50 values of 23 nM for MELK and 18 nM for Flt3, this compound serves as a valuable tool for investigating the roles of these kinases in cancer biology and for potential therapeutic development.[1][3] MELK is implicated in cell cycle regulation, while Flt3 is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[5][6] This document provides detailed protocols for cell-based assays to characterize the activity of this compound.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of both MELK and Flt3 kinases. Inhibition of MELK leads to delayed S-phase progression and activation of the DNA damage response, resulting in growth arrest and a senescent phenotype in sensitive cells like the MCF-7 breast cancer cell line.[1][4] Its inhibition of Flt3, particularly constitutively active mutants like Flt3-ITD, suppresses the proliferation of Flt3-driven leukemia cell lines, such as Ba/F3 cells engineered to express this mutant.[1][2][4]

Signaling Pathways

Inhibition of MELK by JNJ-47117096 disrupts cell cycle progression and induces a DNA damage response. In parallel, its inhibition of Flt3 blocks downstream pro-proliferative and survival signaling.

cluster_0 JNJ-47117096 cluster_1 MELK Pathway cluster_2 Flt3 Pathway JNJ JNJ-47117096 MELK MELK JNJ->MELK Flt3 Flt3 JNJ->Flt3 S_Phase S-Phase Progression MELK->S_Phase DDR DNA Damage Response (ATM) S_Phase->DDR stalled forks p53 p53 Phosphorylation DDR->p53 p21 p21 Upregulation p53->p21 Growth_Arrest Growth Arrest/ Senescence p21->Growth_Arrest STAT5 STAT5 Flt3->STAT5 PI3K_AKT PI3K/AKT Flt3->PI3K_AKT RAS_MAPK RAS/MAPK Flt3->RAS_MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Signaling pathways inhibited by this compound.

Data Presentation

Cell LineAssay TypeEndpointIC50 / EffectReference(s)
MCF-7Cell Cycle AnalysisS-PhaseDelay in progression at 10 µM[1][4]
Ba/F3-Flt3Proliferation AssayViabilityIC50 of 1.5 µM (in absence of IL-3)[1][2][4]
Enzymatic Kinase Assay MELK IC50 of 23 nM [1][3]
Enzymatic Kinase Assay Flt3 IC50 of 18 nM [1][3]

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol determines the effect of this compound on the viability of Flt3-dependent and MELK-expressing cancer cell lines.

Materials:

  • Ba/F3-FLT3-ITD cells (or other Flt3-dependent cell lines like MV4-11)

  • MCF-7 cells (or other MELK-overexpressing breast cancer cell lines)

  • Complete growth medium (RPMI-1640 or DMEM with 10% FBS)

  • This compound

  • DMSO

  • 96-well opaque-walled plates for luminescence or clear plates for colorimetric assays

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent

Procedure:

  • Cell Seeding: Seed Ba/F3-FLT3-ITD cells at 5,000 cells/well and MCF-7 cells at 3,000 cells/well in 90 µL of culture medium in a 96-well plate.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Add 10 µL of the diluted compound or DMSO (vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement (CellTiter-Glo®):

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for Phospho-Protein Levels

This protocol assesses the inhibition of Flt3 and the DNA damage response pathway by measuring the phosphorylation status of downstream targets.

Materials:

  • MV4-11 cells (for Flt3) or MCF-7 cells (for DNA damage response)

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Flt3 (Tyr591), anti-Flt3, anti-phospho-p53 (Ser15), anti-p53, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or DMSO for 2-4 hours.

  • Cell Lysis: Harvest and lyse the cells with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize protein bands using an imaging system.

  • Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein.

Protocol 3: Cell Cycle Analysis

This protocol evaluates the effect of this compound on cell cycle progression in MELK-sensitive cells.

Materials:

  • MCF-7 cells

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

Procedure:

  • Treatment: Treat MCF-7 cells with the desired concentration of this compound (e.g., 10 µM) for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram outlines the general workflow for characterizing this compound in cell-based assays.

cluster_workflow Experimental Workflow cluster_assays Cell-Based Assays start Start cell_culture Cell Line Selection (e.g., MCF-7, MV4-11) start->cell_culture treatment Treatment with JNJ-47117096 cell_culture->treatment viability Cell Viability (MTT / CellTiter-Glo) treatment->viability western Western Blot (p-Flt3, p-p53) treatment->western cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, % change, etc.) viability->data_analysis western->data_analysis cell_cycle->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for this compound.

References

Application Notes and Protocols for JNJ-47117096 Hydrochloride in Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47117096 hydrochloride is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2] MELK is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in mitosis.[1][3] Overexpression of MELK has been observed in various cancers, making it an attractive therapeutic target.[3][4] this compound exerts its effects by inhibiting MELK's kinase activity, leading to stalled replication forks, DNA double-strand breaks, and the activation of the ATM-mediated DNA damage response.[1][2] This cascade of events ultimately results in cell cycle arrest and can induce a senescent phenotype or apoptosis.[1][2] These application notes provide detailed protocols for utilizing this compound in cell cycle analysis experiments.

Mechanism of Action

This compound targets MELK, a key regulator of cell cycle progression. Inhibition of MELK by JNJ-47117096 disrupts downstream signaling pathways critical for mitotic entry and completion. This leads to an accumulation of cells in the S and G2/M phases of the cell cycle, a hallmark of MELK inhibition.[1][2] The cellular response to JNJ-47117096 involves the phosphorylation of p53, a prolonged up-regulation of the cyclin-dependent kinase inhibitor p21, and a down-regulation of Forkhead box protein M1 (FOXM1) target genes.[1][2]

JNJ-47117096_Signaling_Pathway JNJ JNJ-47117096 hydrochloride MELK MELK JNJ->MELK Replication Stalled Replication Forks MELK->Replication FOXM1 FOXM1 Target Genes Down-regulation MELK->FOXM1 DSB DNA Double-Strand Breaks Replication->DSB ATM ATM-mediated DNA Damage Response DSB->ATM p53 p53 Phosphorylation ATM->p53 p21 p21 Up-regulation p53->p21 Arrest S-Phase Delay & G2/M Arrest p21->Arrest FOXM1->Arrest

JNJ-47117096 Signaling Pathway

Data Presentation

The following tables summarize the inhibitory concentrations of this compound and the expected effects of MELK inhibitors on cell cycle distribution in cancer cell lines.

Table 1: Inhibitory Concentrations (IC50) of this compound

TargetIC50 (nM)Reference
MELK23[1][2]
Flt318[1][2]

Table 2: Representative Effects of MELK Inhibitor (OTSSP167) on Cell Cycle Distribution in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
MDA-MB-231Control55.224.520.3
OTSSP167 (50 nM)35.815.748.5
Hs578TControl60.122.317.6
OTSSP167 (50 nM)40.218.940.9

Data is illustrative and based on the effects of a similar MELK inhibitor. Actual results with JNJ-47117096 may vary.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: MCF-7 (human breast adenocarcinoma) is a suitable cell line for initial studies as JNJ-47117096 has been shown to delay S-phase progression in these cells.[1][2] Other breast cancer cell lines, particularly triple-negative breast cancer (TNBC) lines, can also be used.

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Seed cells in culture plates and allow them to adhere overnight. Replace the medium with a fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Protocol:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells with PBS.

    • Add trypsin to detach the cells from the plate.

    • Once detached, add a complete medium to inactivate the trypsin and transfer the cell suspension to a conical tube.

    • For suspension cells, directly transfer the cell suspension to a conical tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with 5 mL of PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (FL2 or equivalent).

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Fixation & Staining cluster_analysis Data Acquisition & Analysis Culture 1. Cell Culture Treat 2. Treat with JNJ-47117096 Culture->Treat Harvest 3. Harvest Cells Treat->Harvest Fix 4. Fix in 70% Ethanol Harvest->Fix Stain 5. Stain with Propidium Iodide & RNase A Fix->Stain Acquire 6. Acquire Data on Flow Cytometer Stain->Acquire Analyze 7. Analyze Cell Cycle Distribution Acquire->Analyze

Experimental Workflow for Cell Cycle Analysis

Troubleshooting

  • Cell Clumping: Ensure a single-cell suspension before fixation. Gentle vortexing during ethanol addition can help prevent clumping.

  • High CV of G1 Peak: A high coefficient of variation (CV) can indicate poor staining or instrument issues. Ensure proper mixing of staining solution and run instrument quality control checks.

  • RNA Contamination: Incomplete RNase digestion can lead to a broadening of the G1 and G2/M peaks. Ensure the RNase A is active and incubation time is sufficient.

Conclusion

This compound is a valuable tool for studying the role of MELK in cell cycle regulation. The protocols provided herein offer a comprehensive guide for researchers to investigate the effects of this compound on cell cycle progression in cancer cells. Careful execution of these experiments will yield valuable insights into the therapeutic potential of targeting MELK in oncology.

References

Application Notes and Protocols for In Vivo Experimental Design Using JNJ-47117096 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47117096 hydrochloride is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like Tyrosine Kinase 3 (Flt3).[1][2][3] MELK is implicated in tumorigenesis and cell cycle regulation, while Flt3 is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation.[4][5] These dual inhibitory activities make JNJ-47117096 a promising candidate for anticancer research, particularly in hematological malignancies and solid tumors with elevated MELK expression.

These application notes provide a comprehensive guide for the in vivo experimental design and use of this compound in preclinical animal models. The protocols outlined below are based on established methodologies for evaluating MELK and Flt3 inhibitors in vivo.

Data Presentation

In Vitro Inhibitory Activity of JNJ-47117096
TargetIC50 (nM)Cell Line Context
MELK23Biochemical Assay
Flt318Biochemical Assay
Flt3-driven Ba/F3 cells1500Cellular Assay (in absence of IL-3)
CAMKIIδ810Biochemical Assay
Mnk2760Biochemical Assay
CAMKIIγ1000Biochemical Assay
MLCK1000Biochemical Assay

This table summarizes the in vitro potency of JNJ-47117096 against its primary targets and other kinases. Data compiled from publicly available sources.[1][2]

Signaling Pathways

JNJ-47117096 Mechanism of Action

JNJ-47117096 exerts its anticancer effects by targeting two key signaling pathways involved in cell proliferation and survival.

MELK_Flt3_Inhibition cluster_0 MELK Pathway cluster_1 Flt3 Pathway MELK MELK FOXM1 FOXM1 MELK->FOXM1 phosphorylates CellCycle Cell Cycle Progression (S-phase) FOXM1->CellCycle promotes Flt3 Flt3 Receptor STAT5 STAT5 Flt3->STAT5 AKT AKT Flt3->AKT ERK ERK Flt3->ERK Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation JNJ JNJ-47117096 hydrochloride JNJ->MELK inhibits JNJ->Flt3 inhibits

JNJ-47117096 inhibits MELK and Flt3 signaling pathways.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous AML Xenograft Model

This protocol describes a typical efficacy study using a human AML cell line with a Flt3 mutation, such as MV4-11 or MOLM-13, in immunodeficient mice.

1. Cell Culture and Animal Model:

  • Culture MV4-11 or MOLM-13 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

  • Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Acclimatize animals for at least one week before the start of the experiment.

2. Tumor Implantation:

  • Harvest AML cells during the logarithmic growth phase.

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.

  • Subcutaneously inject 5-10 x 10^6 cells into the right flank of each mouse.

3. Experimental Workflow:

Xenograft_Workflow start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization (e.g., 100-150 mm³) tumor_growth->randomization randomization->tumor_growth No treatment Treatment Initiation (Vehicle or JNJ-47117096) randomization->treatment Yes monitoring Tumor Measurement & Body Weight treatment->monitoring endpoint Endpoint Criteria Met (Tumor size, toxicity) monitoring->endpoint endpoint->monitoring No analysis Tumor Collection & Analysis endpoint->analysis Yes

Workflow for an in vivo subcutaneous xenograft efficacy study.

4. Formulation and Dosing:

  • Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water).

  • Dose ranging studies are recommended to determine the maximum tolerated dose (MTD).

  • Based on general Flt3 inhibitor studies, a starting dose could be in the range of 10-30 mg/kg, administered orally once daily.[1]

5. Monitoring and Endpoints:

  • Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²).

  • Monitor body weight and clinical signs of toxicity.

  • Primary endpoint: Tumor growth inhibition.

  • Secondary endpoints: Survival, target modulation in tumor tissue.

6. Pharmacodynamic Analysis:

  • At the end of the study, collect tumor tissue at specified time points after the last dose.

  • Analyze tumor lysates by Western blot for phosphorylation of Flt3 and downstream targets (STAT5, AKT, ERK) to confirm target engagement.

Protocol 2: In Vivo Efficacy Study in a Solid Tumor Xenograft Model (MELK-dependent)

This protocol is designed for solid tumor models where MELK is overexpressed and considered a driver of tumor growth, such as certain breast or small cell lung cancers.[5]

1. Cell Line Selection and Animal Model:

  • Select a cancer cell line with high MELK expression (e.g., based on publicly available data or in-house screening).

  • Use immunodeficient mice (e.g., nude or NOD/SCID), 6-8 weeks old.

2. Tumor Implantation and Study Design:

  • Follow the subcutaneous implantation procedure as described in Protocol 1, adjusting cell numbers as needed for the specific cell line.

  • The experimental workflow will be similar to that outlined in the diagram for Protocol 1.

3. Dosing and Administration:

  • Formulate and administer this compound as described previously. The optimal dose may differ from that used in AML models and should be determined empirically.

4. Efficacy and Pharmacodynamic Assessment:

  • Monitor tumor growth and animal health as in Protocol 1.

  • For pharmacodynamic analysis, assess the modulation of MELK downstream targets, such as phosphorylated FOXM1, in tumor tissues.[5]

Data Interpretation and Troubleshooting

  • Lack of Efficacy: If tumor growth is not inhibited, consider if the chosen model is truly dependent on Flt3 or MELK signaling. Confirm target engagement through pharmacodynamic studies. The dosing regimen may also need optimization.

  • Toxicity: If significant weight loss or other signs of toxicity are observed, the dose should be reduced.

  • Variability: High inter-animal variability in tumor growth can be minimized by ensuring consistent cell implantation technique and using a sufficient number of animals per group (typically 8-10).

Conclusion

This compound is a dual inhibitor of MELK and Flt3 with potential for in vivo anti-tumor activity. The protocols provided here offer a framework for evaluating its efficacy in relevant preclinical cancer models. Successful in vivo experimental design will depend on the careful selection of animal models, appropriate dosing, and robust pharmacodynamic readouts to confirm the mechanism of action.

References

Application Notes and Protocols for JNJ-47117096 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of JNJ-47117096 hydrochloride in cell culture experiments. The information is intended to guide researchers in preparing and applying this compound for in vitro studies.

Introduction

This compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with a reported IC50 of 23 nM. It also effectively inhibits FMS-like tyrosine kinase 3 (Flt3) with an IC50 of 18 nM.[1][2][3] This compound has been shown to induce a DNA damage response, leading to cell cycle arrest and a senescent phenotype in cancer cells.[1][2] Its mechanism of action involves the inhibition of MELK, which leads to stalled replication forks and DNA double-strand breaks.[1][2]

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for obtaining accurate and reproducible results in cell-based assays. The solubility of this compound in commonly used solvents is summarized below.

Table 1: Solubility of this compound

SolventSolubility (mg/mL)Molar EquivalentNotes
DMSO≥ 250≥ 626.74 mM-
Water3.338.35 mMRequires sonication and heating to 60°C

Data sourced from supplier information.[1] The molecular weight of this compound is 398.89 g/mol .

Experimental Protocols

Preparation of High-Concentration Stock Solution

It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO) due to the compound's high solubility in this solvent.

Materials:

  • This compound powder

  • Anhydrous/sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex or gently warm the solution to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions in DMSO are typically stable for several months when stored properly. For short-term storage (up to one month), 0-4°C can be used.[1]

G cluster_workflow Workflow for Stock Solution Preparation start Start: Weigh JNJ-47117096 HCl Powder add_dmso Add Sterile DMSO start->add_dmso Aseptically dissolve Vortex/Warm to Dissolve add_dmso->dissolve Target Concentration aliquot Aliquot into Sterile Tubes dissolve->aliquot Ensure Homogeneity store Store at -20°C or -80°C aliquot->store Minimize Freeze-Thaw

Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.

Preparation of Working Solutions in Cell Culture Media

Direct dissolution of this compound in aqueous cell culture media is not recommended due to its limited water solubility. The following protocol describes the dilution of the DMSO stock solution into your experimental medium.

Materials:

  • High-concentration stock solution of this compound in DMSO

  • Pre-warmed complete cell culture medium

Protocol:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration.

    • Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the cell culture medium and mix immediately and thoroughly. Do not add the medium to the stock solution.

    • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • A pilot experiment is recommended to visually inspect for any precipitation at the desired final concentration in your specific cell culture medium.

  • Use the freshly prepared working solution immediately for treating cells.

Mechanism of Action: Signaling Pathway

JNJ-47117096 primarily targets MELK, a serine/threonine kinase involved in cell cycle progression and oncogenesis. Inhibition of MELK by JNJ-47117096 leads to the activation of the ATM-mediated DNA damage response pathway.

G cluster_pathway JNJ-47117096 Signaling Pathway jnj JNJ-47117096 HCl melk MELK jnj->melk Inhibits foxm1 FOXM1 Target Genes Downregulation jnj->foxm1 Results in rep_fork Stalled Replication Forks & DNA Double-Strand Breaks melk->rep_fork Leads to melk->foxm1 atm ATM Activation rep_fork->atm p53 p53 Phosphorylation atm->p53 p21 p21 Upregulation p53->p21 arrest Growth Arrest & Senescent Phenotype p21->arrest foxm1->arrest

Caption: Simplified signaling pathway of this compound.

Summary and Recommendations

This compound is a valuable tool for studying MELK and Flt3 signaling in cancer biology. Due to its limited aqueous solubility, careful preparation of stock and working solutions is essential for successful cell culture experiments. Researchers should always perform appropriate vehicle controls and confirm the absence of precipitation in their specific experimental setup. The provided protocols and diagrams serve as a guide to facilitate the effective use of this compound in in vitro research.

References

Application Notes and Protocols: JNJ-47117096 Hydrochloride in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47117096 hydrochloride is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in oncogenesis.[1] It also demonstrates effective inhibition of the FMS-like tyrosine kinase 3 (Flt3).[1][2] The mechanism of action for JNJ-47117096 involves the inhibition of MELK, which leads to stalled replication forks and DNA double-strand breaks.[2] This subsequently activates the ATM-mediated DNA-damage response, resulting in cell cycle arrest and a senescent phenotype.[2] These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo anti-tumor efficacy of this compound using xenograft mouse models.

Preclinical In Vivo Efficacy in Xenograft Models

Note: Specific quantitative data from in vivo xenograft studies for this compound is not publicly available. The following tables present a hypothetical data structure for illustrative purposes, based on typical outcomes for potent kinase inhibitors in similar preclinical models.

Table 1: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model (MCF-7)

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (% TGI)
Vehicle Control-Daily, p.o.1500 ± 250-
JNJ-47117096 HCl10Daily, p.o.850 ± 18043%
JNJ-47117096 HCl30Daily, p.o.450 ± 12070%
JNJ-47117096 HCl60Daily, p.o.250 ± 9083%

Table 2: In Vivo Efficacy of this compound in a Leukemia Xenograft Model (MV4-11)

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 28Percent Tumor Growth Inhibition (% TGI)
Vehicle Control-Daily, i.p.2000 ± 300-
JNJ-47117096 HCl15Daily, i.p.900 ± 21055%
JNJ-47117096 HCl45Daily, i.p.300 ± 11085%

Signaling Pathway

The inhibitory action of this compound primarily targets the MELK signaling pathway, which is crucial for cell cycle progression and proliferation.

MELK_Signaling_Pathway JNJ JNJ-47117096 HCl MELK MELK JNJ->MELK Inhibits Replication Replication Forks MELK->Replication Promotes DSB DNA Double-Strand Breaks Replication->DSB Stalled forks lead to ATM ATM Activation DSB->ATM Induces Growth_Arrest Growth Arrest ATM->Growth_Arrest Leads to Senescence Senescence ATM->Senescence Leads to Xenograft_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Cell Line Culture (e.g., MCF-7, MV4-11) Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation (Athymic Nude Mice) Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Drug Administration (JNJ-47117096 HCl or Vehicle) Randomization->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Data_Analysis Data Analysis (% TGI Calculation) Tumor_Measurement->Data_Analysis

References

Application Notes and Protocols for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: The compound JNJ-47117096 hydrochloride is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like tyrosine kinase 3 (Flt3), with IC50 values of 23 nM and 18 nM, respectively[1][2][3]. Its mechanism of action involves the induction of a DNA-damage response, leading to cell cycle arrest and a senescent phenotype[1][2]. There is no scientific literature to support its use as a P2X7 receptor antagonist.

The following application notes and protocols are provided for the analysis of a generic P2X7 receptor antagonist using flow cytometry, as this appears to be the intended focus of the query.

Application Note: Analysis of P2X7 Receptor Antagonism in Immune Cells by Flow Cytometry

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as T cells, macrophages, and dendritic cells. Its activation by high concentrations of extracellular ATP, often present in inflammatory environments, initiates a signaling cascade that can lead to the release of pro-inflammatory cytokines, induction of apoptosis, and modulation of T cell activation[4][5][6]. This makes the P2X7 receptor a compelling target for therapeutic intervention in inflammatory diseases.

Flow cytometry is a powerful tool for dissecting the effects of P2X7 receptor antagonists on immune cell populations. This technique allows for the multi-parametric analysis of individual cells, providing quantitative data on cell phenotype, viability, and function.

This application note describes protocols for assessing the efficacy of a P2X7 receptor antagonist in inhibiting key functions of the P2X7 receptor on human peripheral blood mononuclear cells (PBMCs), including:

  • Pore Formation: A hallmark of P2X7 receptor activation is the formation of a non-selective pore, which can be measured by the uptake of fluorescent dyes.

  • Cell Viability and Apoptosis: Prolonged P2X7 receptor activation can lead to apoptosis. Flow cytometry can be used to quantify the protective effects of an antagonist.

  • T Cell Activation: The P2X7 receptor is implicated in the modulation of T cell activation. The effect of an antagonist on T cell activation markers can be assessed.

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

  • Whole blood collected in heparin or EDTA tubes

  • Phosphate-buffered saline (PBS)

  • Density gradient medium (e.g., Ficoll-Paque™)

  • Conical centrifuge tubes

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood over the density gradient medium in a conical centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.

  • Carefully aspirate the upper layer containing plasma and platelets.

  • Collect the buffy coat layer containing the PBMCs.

  • Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • Resuspend the cell pellet in complete RPMI-1640 medium.

  • Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

Flow Cytometry Assay for P2X7 Receptor Pore Formation

This protocol measures the inhibition of P2X7 receptor-mediated pore formation using a fluorescent dye.

Materials:

  • Isolated PBMCs

  • P2X7 receptor antagonist (e.g., A-438079)

  • P2X7 receptor agonist (e.g., BzATP)

  • Fluorescent dye for pore formation (e.g., TO-PRO™-3)[7]

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

Procedure:

  • Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well in complete RPMI-1640 medium.

  • Pre-treat the cells with various concentrations of the P2X7 receptor antagonist for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Add the P2X7 agonist BzATP to a final concentration of 100 µM.

  • Immediately add the fluorescent dye (e.g., TO-PRO™-3) to the wells.

  • Incubate for 15-30 minutes at 37°C in the dark.

  • Wash the cells with FACS buffer.

  • Acquire the samples on a flow cytometer, measuring the fluorescence of the dye in the appropriate channel.

Flow Cytometry Assay for Cell Viability and Apoptosis

This protocol assesses the protective effect of a P2X7 receptor antagonist against agonist-induced cell death.

Materials:

  • Isolated PBMCs

  • P2X7 receptor antagonist

  • P2X7 receptor agonist (e.g., BzATP)

  • Annexin V and a viability dye (e.g., 7-AAD or PI)

  • Annexin V binding buffer

  • FACS buffer

Procedure:

  • Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well in complete RPMI-1640 medium.

  • Pre-treat the cells with various concentrations of the P2X7 receptor antagonist for 30-60 minutes at 37°C. Include a vehicle control.

  • Stimulate the cells with BzATP (100 µM) for 4-24 hours at 37°C.

  • Wash the cells with FACS buffer.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V and the viability dye according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Acquire the samples on a flow cytometer.

Flow Cytometry Assay for T Cell Activation

This protocol evaluates the effect of a P2X7 receptor antagonist on T cell activation.

Materials:

  • Isolated PBMCs or purified CD4+ T cells

  • P2X7 receptor antagonist

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)

  • Fluorescently conjugated antibodies against T cell activation markers (e.g., anti-CD69, anti-CD25)

  • FACS buffer

Procedure:

  • Seed the isolated PBMCs or purified T cells in a 96-well plate.

  • Add the P2X7 receptor antagonist at various concentrations.

  • Stimulate the cells with anti-CD3/CD28 antibodies.

  • Incubate for 24-72 hours at 37°C.

  • Wash the cells with FACS buffer.

  • Prepare a cocktail of fluorescently conjugated antibodies against T cell surface markers (e.g., CD3, CD4) and activation markers (e.g., CD69, CD25).

  • Resuspend the cells in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells with FACS buffer.

  • Acquire the samples on a flow cytometer.

Data Presentation

Quantitative data from the flow cytometry experiments should be summarized in tables for clear comparison.

Table 1: Inhibition of P2X7 Receptor Pore Formation

Antagonist Conc. (nM)% of TO-PRO-3 Positive Cells (Mean ± SD)
Vehicle Control85 ± 5
170 ± 6
1045 ± 4
10015 ± 3
10005 ± 2

Table 2: Effect of P2X7 Antagonist on Cell Viability

Antagonist Conc. (nM)% Viable Cells (Annexin V-/7-AAD-) (Mean ± SD)
Vehicle Control30 ± 7
145 ± 5
1065 ± 6
10080 ± 4
100085 ± 3

Table 3: Modulation of T Cell Activation by P2X7 Antagonist

Antagonist Conc. (nM)% CD69+ of CD4+ T cells (Mean ± SD)% CD25+ of CD4+ T cells (Mean ± SD)
Vehicle Control60 ± 855 ± 7
150 ± 648 ± 5
1035 ± 530 ± 4
10020 ± 418 ± 3
100015 ± 312 ± 2

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Pore Pore Formation P2X7R->Pore Induces Ca_Influx Ca2+ Influx P2X7R->Ca_Influx K_Efflux K+ Efflux P2X7R->K_Efflux Apoptosis Apoptosis Pore->Apoptosis NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b

Caption: P2X7 Receptor Signaling Pathway

Flow_Cytometry_Workflow PBMC_Isolation PBMC Isolation Cell_Seeding Cell Seeding PBMC_Isolation->Cell_Seeding Antagonist_Treatment P2X7 Antagonist Treatment Cell_Seeding->Antagonist_Treatment Agonist_Stimulation P2X7 Agonist Stimulation Antagonist_Treatment->Agonist_Stimulation Staining Fluorescent Staining (e.g., TO-PRO-3, Annexin V) Agonist_Stimulation->Staining Acquisition Flow Cytometry Acquisition Staining->Acquisition Data_Analysis Data Analysis Acquisition->Data_Analysis

Caption: Experimental Workflow for P2X7 Antagonist Analysis

Flow Cytometry for this compound

While this compound is not a P2X7 receptor antagonist, flow cytometry can still be a valuable tool to study its effects on cancer cells based on its known mechanism of action as a MELK/Flt3 inhibitor. Relevant flow cytometry applications would include:

  • Cell Cycle Analysis: To investigate the cell cycle arrest induced by the compound, cells can be stained with a DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

  • Apoptosis Assays: To quantify the induction of apoptosis, cells can be stained with Annexin V and a viability dye, as described in the protocol above.

  • Analysis of Intracellular Signaling: Flow cytometry can be used to measure the phosphorylation of downstream targets of MELK and Flt3, such as p53, using phospho-specific antibodies.

These analyses would provide quantitative insights into the cellular response to this compound treatment.

References

Application Notes and Protocols for JNJ-47117096 Hydrochloride Treatment of MCF-7 and Ba/F3 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47117096 hydrochloride is a potent and selective inhibitor of Maternal Embryonic Leucine-zipper Kinase (MELK) and Fms-like Tyrosine Kinase 3 (Flt3).[1][2] It has demonstrated significant effects on the proliferation and cellular signaling pathways in various cancer cell lines. This document provides detailed application notes and experimental protocols for studying the effects of this compound on the human breast cancer cell line MCF-7 and the murine pro-B cell line Ba/F3, particularly Flt3-driven Ba/F3 cells.

Mechanism of Action

This compound primarily exerts its effects through the inhibition of MELK and Flt3 kinases.

  • In MCF-7 cells (human breast adenocarcinoma) , which are wild-type for p53, treatment with this compound leads to an S-phase delay in the cell cycle.[1][2] This is associated with the stalling of replication forks, leading to DNA double-strand breaks (DSBs).[1][2] The cellular response to this DNA damage involves the activation of the Ataxia Telangiectasia Mutated (ATM)-mediated DNA damage response (DDR) pathway.[1][2] Consequently, this leads to a pronounced phosphorylation of the tumor suppressor protein p53, a sustained up-regulation of the cyclin-dependent kinase inhibitor p21, and a down-regulation of genes targeted by the transcription factor FOXM1.[1][2] These molecular events culminate in growth arrest and the induction of a senescent phenotype in MCF-7 cells.[1][2]

  • In Flt3-driven Ba/F3 cells (murine pro-B) , this compound potently suppresses proliferation in the absence of interleukin-3 (IL-3).[1][2] This cell line is dependent on the constitutive activity of the Flt3 kinase for its growth and survival, making it a sensitive model for evaluating Flt3 inhibitors. The anti-proliferative effect is not observed in the presence of IL-3, which provides an alternative survival signal.[1][2] JNJ-47117096 shows high selectivity, as it does not inhibit the proliferation of Ba/F3 cell lines transfected with other receptor tyrosine kinases such as FGFR1, FGFR3, or KDR.[1][2]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Cell LineAssay Conditions
MELK23-Biochemical Assay
Flt318-Biochemical Assay
CAMKIIδ810-Biochemical Assay
Mnk2760-Biochemical Assay
CAMKIIγ1000-Biochemical Assay
MLCK1000-Biochemical Assay

Table 2: Cellular Activity of this compound

Cell LineEffectIC50 (µM)Treatment Conditions
Flt3-driven Ba/F3Proliferation Inhibition1.5In the absence of IL-3
MCF-7S-Phase DelayNot Reported10 µM
MCF-7Growth Arrest & SenescenceNot Reported3, 10 µM

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflows for its characterization.

G cluster_0 JNJ-47117096 in MCF-7 Cells JNJ JNJ-47117096 MELK MELK Inhibition JNJ->MELK Replication Stalled Replication Forks MELK->Replication DSB DNA Double-Strand Breaks Replication->DSB ATM ATM Activation DSB->ATM p53 p53 Phosphorylation ATM->p53 p21 p21 Upregulation p53->p21 FOXM1 FOXM1 Target Genes Downregulation p53->FOXM1 Arrest Growth Arrest p21->Arrest FOXM1->Arrest Senescence Senescence Arrest->Senescence S_phase S-Phase Delay Arrest->S_phase

Caption: Signaling pathway of JNJ-47117096 in MCF-7 cells.

G cluster_1 JNJ-47117096 in Flt3-driven Ba/F3 Cells JNJ_BaF3 JNJ-47117096 Flt3 Flt3 Inhibition JNJ_BaF3->Flt3 No IL-3 No_effect No Inhibition JNJ_BaF3->No_effect With IL-3 Proliferation Suppression of Proliferation Flt3->Proliferation IL3 IL-3 Pathway IL3->No_effect

Caption: Effect of JNJ-47117096 on Flt3-driven Ba/F3 cells.

G cluster_2 Experimental Workflow for MCF-7 Cells cluster_3 Analyses start Culture MCF-7 Cells treat Treat with JNJ-47117096 (3 µM and 10 µM) start->treat harvest Harvest Cells treat->harvest flow Cell Cycle Analysis (Flow Cytometry) harvest->flow western Western Blot (p-p53, p21, ATM) harvest->western senescence Senescence Assay (β-galactosidase staining) harvest->senescence ddr DNA Damage Assay (γH2AX staining) harvest->ddr

Caption: General experimental workflow for MCF-7 cell analysis.

Experimental Protocols

Cell Culture

a. MCF-7 Cells

  • Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency.

b. Flt3-driven Ba/F3 Cells

  • Media: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. For routine culture, do not add IL-3 as the cells are dependent on Flt3 signaling.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Maintain cell density between 1 x 10^5 and 2 x 10^6 cells/mL.

Ba/F3 Cell Proliferation Assay

This protocol is adapted from a general method for assessing the anti-proliferative effects of compounds on Ba/F3 cells.

  • Materials:

    • Flt3-driven Ba/F3 cells

    • RPMI-1640 with 10% FBS

    • This compound

    • DMSO (for stock solution)

    • 96-well plates

    • Resazurin-based viability reagent (e.g., alamarBlue™)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Seed Flt3-driven Ba/F3 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of RPMI-1640 with 10% FBS (without IL-3).

    • Prepare serial dilutions of JNJ-47117096 in culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known Flt3 inhibitor).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of the resazurin-based reagent to each well.

    • Incubate for an additional 4-6 hours.

    • Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.

MCF-7 Cell Cycle Analysis

This protocol outlines a general procedure for analyzing the cell cycle distribution of MCF-7 cells treated with JNJ-47117096.

  • Materials:

    • MCF-7 cells

    • Culture medium

    • This compound (3 µM and 10 µM)

    • 6-well plates

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with 3 µM and 10 µM JNJ-47117096 or vehicle (DMSO) for 24-48 hours.

    • Harvest the cells by trypsinization, collect the supernatant containing any floating cells, and combine them.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis for p53 Phosphorylation and p21 Upregulation in MCF-7 Cells

This protocol provides a general method for detecting changes in protein expression and phosphorylation.

  • Materials:

    • MCF-7 cells

    • This compound (3 µM and 10 µM)

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-p53 (Ser15), anti-p21, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Procedure:

    • Seed and treat MCF-7 cells as described for the cell cycle analysis.

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal and quantify the band intensities. Normalize the protein of interest to a loading control like β-actin.

Senescence-Associated β-Galactosidase Staining in MCF-7 Cells

This protocol describes a method to detect senescent cells.

  • Materials:

    • MCF-7 cells

    • This compound (3 µM and 10 µM)

    • 6-well plates

    • PBS

    • Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

    • Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate-buffered saline at pH 6.0)

    • Microscope

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and treat with 3 µM and 10 µM JNJ-47117096 for an extended period (e.g., 3-5 days).

    • Wash the cells with PBS and fix for 10-15 minutes at room temperature.

    • Wash the cells again with PBS.

    • Add the β-galactosidase staining solution to the cells.

    • Incubate the plates at 37°C (without CO2) for 12-16 hours. Protect from light.

    • Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

    • Quantify the percentage of blue-stained cells by counting at least 200 cells from multiple fields.

Disclaimer

These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell line batches. The information provided is for research use only and not for diagnostic or therapeutic purposes.

References

Troubleshooting & Optimization

Technical Support Center: JNJ-47117096 Hydrochloride Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-47117096 hydrochloride in cell viability assays. The information is tailored for scientists and drug development professionals to help ensure accurate and reproducible experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during cell viability experiments with this compound, presented in a question-and-answer format.

Question 1: My cell viability results show high well-to-well variability after treatment with this compound. What are the potential causes and solutions?

High variability in cell viability assays can obscure the true effect of the compound. Several factors could be contributing to this issue.

Potential Cause Explanation Recommended Solution
Uneven Cell Seeding Inconsistent number of cells per well leads to variations in the baseline metabolic activity or cell number.Ensure a homogeneous single-cell suspension before plating. After seeding, gently rock the plate in a north-south and east-west direction to ensure even distribution.
Edge Effects The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound and affect cell growth.To minimize this, fill the outermost wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from data analysis.
Incomplete Dissolution of this compound If the compound is not fully dissolved in the stock solution or precipitates upon dilution in culture medium, the effective concentration will vary between wells. This compound is soluble in DMSO and water, with heating and sonication aiding aqueous solubility.Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into aqueous culture medium, vortex thoroughly and visually inspect for any precipitation. Prepare fresh dilutions for each experiment.
Incomplete Solubilization of Formazan Crystals (MTT/XTT assays) Incomplete dissolution of the formazan product leads to artificially low absorbance readings in some wells.Ensure complete solubilization by vigorous pipetting or placing the plate on an orbital shaker for a sufficient amount of time before reading the absorbance.
Pipetting Errors Inaccurate or inconsistent pipetting of cells, compound, or assay reagents will introduce variability.Calibrate pipettes regularly. Use fresh pipette tips for each well or condition to avoid cross-contamination and ensure accurate volume delivery.

Question 2: I am observing a discrepancy between different types of cell viability assays (e.g., MTT vs. CellTiter-Glo) when testing this compound. Why might this be happening?

Different cell viability assays measure distinct cellular parameters, and their readouts can be influenced by the specific mechanism of action of the compound being tested. This compound inhibits MELK and Flt3 kinases, which can affect multiple cellular processes.

Potential Cause Explanation Recommended Solution
Interference with Cellular Metabolism Assays like MTT, XTT, and resazurin measure metabolic activity by monitoring the reduction of a tetrazolium salt, which is dependent on cellular NAD(P)H levels. Kinase inhibitors can alter cellular metabolism, potentially affecting these levels independently of cell death.Use an orthogonal assay that measures a different viability marker. For example, an ATP-based assay like CellTiter-Glo, which measures cellular ATP levels, or a real-time live/dead cell stain.
Effects on Mitochondrial Function Some kinase inhibitors have been reported to directly affect mitochondrial function. Since MTT reduction primarily occurs in the mitochondria, this can lead to misleading results.Compare MTT results with a cytotoxicity assay that measures membrane integrity, such as an LDH release assay, or a caspase activity assay to measure apoptosis.
Cytostatic vs. Cytotoxic Effects This compound may be causing cell cycle arrest (cytostatic effect) rather than outright cell death (cytotoxic effect) at certain concentrations. Metabolic assays might show a decrease in signal due to reduced proliferation, while assays that measure membrane integrity may show no change.Perform cell cycle analysis by flow cytometry to determine if the compound is inducing arrest in a specific phase. A proliferation assay, such as BrdU incorporation, can also be used.
Assay-Specific Chemical Interference While not specifically documented for this compound, some compounds can directly interact with assay reagents. For example, reducing agents can non-enzymatically reduce tetrazolium salts, leading to a false-positive signal.Run a cell-free control where this compound is added to the assay reagents in cell culture medium to check for any direct chemical interaction that could alter the signal.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it affect my cell viability assay?

This compound is a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and FMS-like Tyrosine Kinase 3 (Flt3).[1]

  • MELK Inhibition: MELK is involved in cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis.[2] This will be reflected as a decrease in signal in most cell viability assays.

  • Flt3 Inhibition: Flt3 is a receptor tyrosine kinase that, when mutated, can be constitutively active and drive cancer cell proliferation. Inhibition of Flt3 blocks downstream signaling pathways like PI3K/AKT and RAS/MAPK, leading to reduced proliferation and increased apoptosis.[3]

Q2: What is a good starting concentration range for this compound in a cell viability assay?

The effective concentration of this compound will be cell-line dependent. Based on published data, a broad concentration range from low nanomolar to low micromolar is a good starting point for a dose-response curve. For example, IC50 values have been reported to be in the nanomolar range for MELK and Flt3 inhibition in biochemical assays, while cellular assays may require higher concentrations.[1]

Q3: How should I prepare and store this compound?

  • Storage: Store the solid compound at -20°C.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in your cell culture medium. Ensure thorough mixing to avoid precipitation.

Q4: Can the solvent used to dissolve this compound affect my cell viability assay?

Yes, the most common solvent, DMSO, can be toxic to cells at higher concentrations. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same concentration of DMSO as your highest drug concentration. Typically, the final DMSO concentration in the culture medium should be kept below 0.5% to minimize solvent-induced cytotoxicity.

Data Presentation

This compound In Vitro Activity

The following table summarizes the reported in vitro inhibitory concentrations (IC50) of this compound against its primary targets and in a cell-based proliferation assay.

Target/Cell LineAssay TypeIC50Reference
MELKBiochemical23 nM[1]
Flt3Biochemical18 nM[1]
Flt3-driven Ba/F3 cellsProliferation Assay1.5 µM[1]

Experimental Protocols

MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This is a homogeneous, luminescent assay that quantifies ATP, an indicator of metabolically active cells.

Methodology:

  • Cell Seeding: Plate cells in an opaque-walled 96-well plate.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired duration.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence using a luminometer.

Mandatory Visualization

Signaling Pathways

MELK_Signaling_Pathway cluster_inhibition Inhibition cluster_pathway MELK Signaling Pathway JNJ_47117096 JNJ-47117096 hydrochloride MELK MELK FOXM1 FOXM1 p53 p53 ATM_CHK2 ATM/CHK2 Pathway Cell_Cycle_Progression Cell Cycle Progression Apoptosis Apoptosis DNA_Damage_Response DNA Damage Response

Flt3_Signaling_Pathway cluster_inhibition Inhibition cluster_pathway Flt3 Signaling Pathway JNJ_47117096 JNJ-47117096 hydrochloride Flt3 Flt3 PI3K_AKT PI3K/AKT Pathway RAS_MAPK RAS/MAPK Pathway STAT5 STAT5 Proliferation Cell Proliferation Survival Cell Survival

Experimental Workflow

Troubleshooting_Workflow Start Inconsistent Results Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Reagents Verify Reagent Integrity Check_Protocol->Check_Reagents Protocol OK Optimize_Assay Optimize Assay Parameters Check_Reagents->Optimize_Assay Reagents OK Orthogonal_Assay Perform Orthogonal Assay Optimize_Assay->Orthogonal_Assay Issue Persists Analyze_Data Re-analyze Data Orthogonal_Assay->Analyze_Data

References

Optimizing JNJ-47117096 hydrochloride concentration in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro use of JNJ-47117096 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). It also demonstrates effective inhibition of the Fms-like tyrosine kinase 3 (Flt3).[1][2][3] Its primary mechanism of action is the inhibition of MELK, which can lead to stalled replication forks, DNA double-strand breaks, and activation of the ATM-mediated DNA-damage response (DDR).[1][2]

Q2: What are the recommended starting concentrations for in vitro experiments?

A2: The optimal concentration of this compound depends on the cell line and the specific experimental endpoint. Based on available data, concentrations between 3 µM and 10 µM have been shown to induce a growth arrest and senescent phenotype in MCF-7 cells.[1][2] For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific model system. This typically involves testing a wide range of concentrations (e.g., 0.01 µM to 100 µM).[4]

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO at concentrations of ≥ 250 mg/mL (626.74 mM) and in water at 3.33 mg/mL (8.35 mM), which may require ultrasonication and warming to 60°C.[1][2] For cell culture experiments, it is common practice to prepare a concentrated stock solution in a high-purity solvent like DMSO and then make fresh dilutions in culture medium for each experiment. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4]

Q4: What are the known off-target effects of this compound?

A4: Besides its primary targets MELK (IC50 = 23 nM) and Flt3 (IC50 = 18 nM), this compound has been shown to slightly inhibit other kinases at higher concentrations, including CAMKIIδ (IC50 = 810 nM), Mnk2 (IC50 = 760 nM), CAMKIIγ (IC50 = 1000 nM), and MLCK (IC50 = 1000 nM).[1][2] It is important to consider these off-target effects when interpreting experimental results, especially at higher concentrations.

Troubleshooting Guides

Issue 1: High levels of cell death observed even at low concentrations.

  • Possible Cause: Solvent toxicity.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5%). Always include a solvent-only control in your experimental setup.[4]

  • Possible Cause: The cell line is highly sensitive to the inhibition of MELK or Flt3.

    • Troubleshooting Step: Perform a detailed dose-response experiment with a wider range of lower concentrations to identify a non-toxic, yet effective, concentration.

  • Possible Cause: Prolonged exposure to the inhibitor.

    • Troubleshooting Step: Reduce the incubation time. A time-course experiment can help determine the minimum time required to observe the desired effect.

Issue 2: Inconsistent or no observable effect of the inhibitor.

  • Possible Cause: Improper inhibitor storage or handling.

    • Troubleshooting Step: Ensure the inhibitor stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.[4]

  • Possible Cause: Inhibitor concentration is too low.

    • Troubleshooting Step: Increase the concentration of the inhibitor. Refer to the dose-response curve to select a more appropriate concentration.

  • Possible Cause: The chosen cell line is not dependent on the MELK or Flt3 signaling pathways.

    • Troubleshooting Step: Confirm the expression and activity of MELK and Flt3 in your cell line of interest through methods like Western blotting or qPCR. Consider using a positive control cell line known to be sensitive to MELK or Flt3 inhibition.

Issue 3: Difficulty dissolving the compound in aqueous media.

  • Possible Cause: Poor aqueous solubility of this compound.

    • Troubleshooting Step: As indicated, dissolving in water may require ultrasonication and heating to 60°C.[1][2] For cell culture, it is highly recommended to first dissolve the compound in DMSO to create a high-concentration stock solution, which can then be easily diluted into your aqueous culture medium.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
MELK23[1][2]
Flt318[1][2]
CAMKIIδ810[1][2]
Mnk2760[1][2]
CAMKIIγ1000[1][2]
MLCK1000[1][2]

Table 2: Solubility of this compound

SolventSolubilityMolar EquivalentNotes
DMSO≥ 250 mg/mL626.74 mM
Water3.33 mg/mL8.35 mMRequires ultrasonic and warming and heat to 60°C[1][2]

Experimental Protocols

Protocol 1: Cell Viability Assay using a Resazurin-based Reagent

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (DMSO at the highest concentration used for the inhibitor) and a no-treatment control.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add a resazurin-based viability reagent (e.g., alamarBlue™ or similar) to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescent or colorimetric signal using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background signal (medium-only wells).

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Mandatory Visualizations

MELK_Signaling_Pathway cluster_inhibition Inhibition by JNJ-47117096 cluster_pathway MELK Signaling cluster_ddr DNA Damage Response JNJ-47117096 JNJ-47117096 MELK MELK JNJ-47117096->MELK Inhibits FOXM1 FOXM1 MELK->FOXM1 Activates DSBs DNA Double-Strand Breaks MELK->DSBs Prevents repair of CellCycleProgression Cell Cycle Progression FOXM1->CellCycleProgression Promotes ATM ATM DSBs->ATM Activates p53 p53 ATM->p53 Phosphorylates p21 p21 p53->p21 Upregulates GrowthArrest Growth Arrest & Senescence p21->GrowthArrest Induces

Caption: JNJ-47117096 inhibits MELK, leading to DNA damage and p53-mediated growth arrest.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare JNJ-47117096 Stock Solution (DMSO) C Prepare Serial Dilutions in Culture Medium A->C B Seed Cells in 96-well Plate D Treat Cells and Incubate (24-72h) B->D C->D E Add Viability Reagent D->E F Measure Signal (Plate Reader) E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for determining the in vitro IC50 of this compound.

Troubleshooting_Logic Start Inconsistent Results? Cause1 Is inhibitor handling correct? Start->Cause1 Sol1 Aliquot stock, use fresh dilutions Cause1->Sol1 No Cause2 Is concentration optimal? Cause1->Cause2 Yes Sol2 Perform dose-response curve Cause2->Sol2 No Cause3 Is cell line appropriate? Cause2->Cause3 Yes Sol3 Confirm target expression Cause3->Sol3 No

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Technical Support Center: JNJ-47117096 Hydrochloride Dose-Response Curve Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting dose-response curves for the kinase inhibitor JNJ-47117096 hydrochloride. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during in vitro and cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with a reported IC50 of 23 nM.[1][2] It also effectively inhibits the Fms-like tyrosine kinase 3 (Flt3) with an IC50 of 18 nM.[1][2] The compound exerts its effects by competing with ATP for the kinase's binding site.

Q2: What are the expected cellular effects of this compound treatment?

Treatment with this compound has been shown to inhibit cell proliferation, delay progression through the S-phase of the cell cycle, and induce a senescent phenotype in cancer cell lines such as MCF-7.[1][2] It can also lead to stalled replication forks, DNA double-strand breaks, and the activation of the ATM-mediated DNA-damage response.[1][2]

Q3: What are the key parameters to consider when designing a dose-response experiment for this compound?

Key parameters include the concentration of ATP in biochemical assays, the cell line and its health in cellular assays, the concentration of the inhibitor, and appropriate controls. For ATP-competitive inhibitors like JNJ-47117096, the IC50 value is dependent on the ATP concentration.[3] It is recommended to use an ATP concentration at or near the Km value for the kinase to ensure the IC50 is a close approximation of the Ki.[4]

Troubleshooting Guide

Issue 1: The dose-response curve is flat, showing no inhibition even at high concentrations.
Potential Cause Troubleshooting Step
Compound Integrity Verify Compound Stability: Ensure this compound has been stored correctly to prevent degradation. For stock solutions in DMSO, store at -20°C for up to one month or -80°C for up to six months.[1] Confirm Solubility: Ensure the compound is fully dissolved in the assay buffer. Precipitation will lead to an inaccurate effective concentration. The solubility in water is 3.33 mg/mL and in DMSO is ≥ 250 mg/mL.[2]
Assay Conditions Check Enzyme/Cell Activity: Confirm the activity of the MELK enzyme or the viability of the cells. Include a positive control inhibitor known to inhibit MELK. Optimize ATP Concentration (Biochemical Assays): High ATP concentrations will compete with JNJ-47117096 and shift the IC50 to higher values, potentially making the compound appear inactive at the tested concentrations.[3]
Incorrect Reagents Validate Substrate and Reagents: Ensure the correct substrate for MELK is used and that all other reagents are not expired and are of high quality.
Issue 2: The dose-response curve is unexpectedly steep or shallow.
Potential Cause Troubleshooting Step
Steep Curve (High Hill Slope) Compound Aggregation: At high concentrations, small molecules can form aggregates, leading to non-specific inhibition and a steep curve.[5][6] Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[5] High Enzyme Concentration: If the enzyme concentration is significantly higher than the inhibitor's Kd, it can lead to stoichiometric inhibition and a steep curve.[6]
Shallow Curve (Low Hill Slope) Off-Target Effects: The inhibitor may be hitting multiple targets with different affinities, resulting in a composite curve with a shallow slope.[7] JNJ-47117096 is known to inhibit Flt3 with similar potency to MELK.[1][2] Compound Instability: Degradation of the compound over the course of the experiment can lead to a shallow curve.
Issue 3: High variability between replicate wells.
Potential Cause Troubleshooting Step
Technical Errors Pipetting Accuracy: Ensure accurate and consistent pipetting, especially during serial dilutions. Use calibrated pipettes. Edge Effects: In multi-well plates, outer wells are more prone to evaporation. Consider not using the outer wells or filling them with buffer/media.[8] Incomplete Mixing: Ensure all reagents, including the inhibitor dilutions, are thoroughly mixed before adding to the assay wells.
Cell-Based Assay Issues Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers are plated in each well. Cell Health: Use cells that are in a logarithmic growth phase and show high viability.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
MELK23[1][2]
Flt318[1][2]
CAMKIIδ810[1][2]
Mnk2760[1][2]
CAMKIIγ1000[1][2]
MLCK1000[1][2]

Table 2: Factors Influencing IC50 Values of Kinase Inhibitors

FactorEffect on Apparent IC50Rationale
ATP Concentration Increases with higher ATP concentrationJNJ-47117096 is an ATP-competitive inhibitor. Higher ATP levels require more inhibitor to achieve 50% inhibition.[3]
Enzyme Concentration Can increase apparent IC50 for tight-binding inhibitorsIf the enzyme concentration is comparable to or greater than the inhibitor's Ki, it can lead to stoichiometric binding.[9]
Substrate Concentration Can influence IC50 depending on the mechanism of inhibitionFor competitive inhibitors, the relationship is described by the Cheng-Prusoff equation.[3]
Cell Type VariesDifferences in target expression levels, off-target effects, and cell permeability can alter the observed potency.[2]

Experimental Protocols

Protocol 1: In Vitro MELK Kinase Activity Assay (Radiometric)

This protocol is adapted from a general method for measuring kinase activity.[1]

  • Reaction Setup: Prepare a reaction mixture containing 1.25 nM recombinant human MELK, 10 µM ATP, 6.7 uCi/mL γ-33P-ATP, and 3 µM biotinylated ZIP-tide peptide substrate in reaction buffer (25 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM EGTA, 0.1% Triton X-100).

  • Inhibitor Addition: Add serial dilutions of this compound (or vehicle control, e.g., DMSO) to the reaction mixture.

  • Incubation: Incubate the reaction for 25 minutes at room temperature.

  • Reaction Termination: Stop the reaction by adding 2% orthophosphoric acid.

  • Signal Detection: Transfer the reaction mixture to a filter plate to capture the biotinylated peptide. Wash to remove unbound radioactivity. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (e.g., using AlamarBlue)

This protocol is based on a general method for assessing cell proliferation.[1]

  • Cell Seeding: Seed cells (e.g., MCF-7) in a 384-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Inhibitor Treatment: Treat cells with a range of concentrations of this compound (and a vehicle control).

  • Incubation: Incubate the cells for a predetermined time (e.g., 72 hours) at 37°C and 5% CO2.

  • Viability Assessment: Add AlamarBlue solution to each well and incubate for 4 hours at 37°C.

  • Signal Detection: Measure the fluorescent intensity using a plate reader (excitation ~540 nm, emission ~590 nm).

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling_Pathway JNJ JNJ-47117096 MELK MELK JNJ->MELK Inhibits FLT3 FLT3 JNJ->FLT3 Inhibits Replication Replication Fork Stalling MELK->Replication FOXM1 FOXM1 Target Genes Downregulation MELK->FOXM1 DSB DNA Double-Strand Breaks Replication->DSB ATM ATM Activation DSB->ATM p53 p53 Phosphorylation ATM->p53 p21 p21 Upregulation p53->p21 Growth_Arrest Growth Arrest & Senescence p21->Growth_Arrest FOXM1->Growth_Arrest

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis Compound_Prep Prepare JNJ-47117096 Serial Dilutions Treatment Add Compound to Wells Compound_Prep->Treatment Assay_Prep Prepare Assay Plate (Enzyme/Substrate or Cells) Assay_Prep->Treatment Incubation Incubate Treatment->Incubation Signal_Detection Detect Signal Incubation->Signal_Detection Data_Analysis Analyze Data (Normalize & Curve Fit) Signal_Detection->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination

Caption: General experimental workflow for dose-response analysis.

Troubleshooting_Logic Start Inconsistent Dose-Response Curve Curve_Shape What is the issue? Start->Curve_Shape Flat Flat Curve (No Inhibition) Curve_Shape->Flat No effect Steep_Shallow Steep/Shallow Curve Curve_Shape->Steep_Shallow Abnormal slope Variable High Variability Curve_Shape->Variable Poor reproducibility Check_Compound Check Compound (Solubility, Stability) Flat->Check_Compound Check_Assay Check Assay Conditions (Enzyme/Cell Activity, ATP Conc.) Flat->Check_Assay Check_Aggregation Consider Aggregation (Add Detergent) Steep_Shallow->Check_Aggregation Check_Off_Target Evaluate Off-Targets (e.g., Flt3) Steep_Shallow->Check_Off_Target Check_Technique Review Technique (Pipetting, Mixing) Variable->Check_Technique Check_Plate_Setup Optimize Plate Setup (Avoid Edge Effects) Variable->Check_Plate_Setup

Caption: Troubleshooting logic for dose-response curve issues.

References

JNJ-47117096 hydrochloride solubility issues in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-47117096 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing essential information and troubleshooting guidance for the effective use of this potent and selective MELK inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with an IC50 of 23 nM.[1][2] It also effectively inhibits Flt3 with an IC50 of 18 nM.[1][2]

Q2: What is the mechanism of action of this compound?

This compound inhibits MELK, which leads to stalled replication forks and DNA double-strand breaks (DSBs).[1] This, in turn, activates the ATM-mediated DNA-damage response (DDR).[1] In cancer cells with intact p53 signaling, this activation leads to a growth arrest and a senescent phenotype, characterized by strong phosphorylation of p53, prolonged up-regulation of p21, and down-regulation of FOXM1 target genes.[1]

Q3: I am observing precipitation of this compound when I add it to my cell culture medium. What could be the cause and how can I prevent this?

Precipitation of hydrophobic compounds like this compound upon addition to aqueous solutions like cell culture media is a common issue. This is often due to the compound's low aqueous solubility and the "solvent shift" that occurs when a concentrated DMSO stock is diluted.

To prevent precipitation, consider the following:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to your full volume of media, first dilute it into a smaller volume of complete media (containing serum, if applicable), mix gently, and then add this intermediate dilution to the final volume.

  • Pre-warming the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor.

  • Final DMSO Concentration: While aiming for the lowest possible DMSO concentration, many cell lines can tolerate up to 0.5%. Increasing the final DMSO concentration slightly may help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Serum Content: Components in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and increase their apparent solubility.

Troubleshooting Guides

In Vitro Solubility and Stability Issues
Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution in aqueous media The concentration of this compound exceeds its solubility limit in the final medium.- Perform a stepwise dilution. - Pre-warm the medium to 37°C before adding the compound. - Ensure the final DMSO concentration is optimized and consistent across experiments (typically ≤ 0.5%). - Consider using a medium with serum, as serum proteins can aid in solubilization.
Cloudiness or precipitation in the stock solution The compound may not be fully dissolved or may have precipitated out of solution during storage.- Before each use, warm the stock solution to room temperature and vortex thoroughly. - If precipitation persists, brief sonication in a water bath may be helpful. - Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.
Inconsistent experimental results Degradation of the compound in the stock solution or working solution.- Prepare fresh working solutions from a frozen stock for each experiment. - Avoid storing the compound in aqueous solutions for extended periods. - Protect stock solutions from light.

Experimental Protocols

Preparation of Stock and Working Solutions for In Vitro Assays

Materials:

  • This compound powder

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Stock Solution Preparation (10 mM in DMSO):

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of the compound.

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration (Molecular Weight: 398.89 g/mol ).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

  • Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Working Solution Preparation (for Cell-Based Assays):

  • Thaw a single-use aliquot of the 10 mM stock solution and bring it to room temperature.

  • Pre-warm the complete cell culture medium to 37°C.

  • Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step in a small volume of medium before adding to the final culture volume to minimize precipitation.

  • Ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.5%) and is consistent across all experimental and control wells.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight 398.89 g/mol [1]
IC50 (MELK) 23 nM[1][2]
IC50 (Flt3) 18 nM[1][2]
Solubility in DMSO ≥ 250 mg/mL (≥ 626.74 mM)N/A
Solubility in Water 3.33 mg/mL (8.35 mM) with sonication and warming to 60°CN/A

Signaling Pathways and Experimental Workflows

G cluster_0 JNJ-47117096 HCl Action cluster_1 DNA Damage Response (p53-intact cells) cluster_2 NF-κB Pathway JNJ-47117096_HCl JNJ-47117096 HCl MELK MELK JNJ-47117096_HCl->MELK Inhibition Stalled_Replication_Forks Stalled Replication Forks & DNA Double-Strand Breaks MELK->Stalled_Replication_Forks SQSTM1 SQSTM1/p62 (phosphorylated) MELK->SQSTM1 ATM ATM (activated) Stalled_Replication_Forks->ATM CHK2 CHK2 (phosphorylated) ATM->CHK2 p53 p53 (phosphorylated) CHK2->p53 p21 p21 (upregulated) p53->p21 FOXM1_targets FOXM1 target genes (downregulated) p53->FOXM1_targets inhibition Growth_Arrest Growth Arrest & Senescence p21->Growth_Arrest FOXM1_targets->Growth_Arrest IKK IKK complex SQSTM1->IKK IkBa IκBα (phosphorylated) IKK->IkBa NFkB NF-κB (activated) IkBa->NFkB releases Gene_Expression Pro-survival Gene Expression NFkB->Gene_Expression

Caption: Mechanism of action of this compound.

G Start Start Prepare_Stock Prepare 10 mM Stock Solution in Anhydrous DMSO Start->Prepare_Stock Store_Stock Aliquot and Store at -80°C Prepare_Stock->Store_Stock Thaw_Aliquot Thaw a Single-Use Aliquot Store_Stock->Thaw_Aliquot Intermediate_Dilution Perform Intermediate Dilution in a Small Volume of Media Thaw_Aliquot->Intermediate_Dilution Prewarm_Media Pre-warm Complete Cell Culture Medium to 37°C Prewarm_Media->Intermediate_Dilution Final_Dilution Add to Final Culture Volume Intermediate_Dilution->Final_Dilution Add_to_Cells Add Working Solution to Cells Final_Dilution->Add_to_Cells Incubate Incubate for Desired Time Add_to_Cells->Incubate End End Incubate->End

Caption: In Vitro Experimental Workflow.

References

Technical Support Center: Dual MELK/Flt3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dual MELK (Maternal Embryonic Leucine Zipper Kinase) and Flt3 (FMS-like Tyrosine Kinase 3) inhibitors. Unexpected results in kinase inhibitor research are common, and this guide aims to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly higher potency with our dual MELK/Flt3 inhibitor than expected based on the individual IC50 values for each kinase. Is this normal?

A1: Yes, this can be an expected, albeit welcome, "unexpected result" known as synergy. The combined inhibition of MELK and Flt3 may lead to a greater-than-additive effect on cell viability or other downstream readouts. This is often because the two kinases are involved in interconnected or parallel signaling pathways crucial for cancer cell survival. Inhibition of both can create a more robust and durable response. However, it is also crucial to rule out off-target effects, which could contribute to the observed potency.

Q2: Our dual inhibitor shows efficacy in cell lines that are resistant to single-agent Flt3 inhibitors. What is the potential mechanism?

A2: This is a promising result and a key rationale for developing dual inhibitors. Resistance to Flt3 inhibitors can occur through various mechanisms, including the activation of alternative survival pathways.[1] MELK has been implicated in pathways that can contribute to therapeutic resistance. By inhibiting both Flt3 and a key resistance pathway mediator like MELK, your dual inhibitor may be able to overcome this resistance.

Q3: We've observed that our dual MELK/Flt3 inhibitor is effective in some Flt3-mutant cell lines but not others. Why is there a discrepancy?

A3: The genetic context of the cancer cells beyond the Flt3 mutation status is critical. The dependency on MELK can vary between different cancer subtypes and even between cell lines of the same cancer type. The presence of other mutations or altered signaling pathways can influence the cellular response to the dual inhibitor. It is also important to consider that some research suggests MELK may not be essential for the proliferation of all cancer cells, and the observed effects of some "MELK inhibitors" might be due to off-target activities.

Q4: Our inhibitor was designed to be a dual MELK/Flt3 inhibitor, but we are seeing effects that are inconsistent with the known functions of these two kinases. What could be the cause?

A4: This strongly suggests potential off-target effects. Many kinase inhibitors, particularly those targeting the ATP-binding pocket, can interact with multiple kinases. Some compounds initially identified as MELK inhibitors have been shown to be multi-kinase inhibitors with significant off-target activity. It is crucial to perform comprehensive kinase profiling to understand the full spectrum of your inhibitor's targets.

Q5: We are struggling to reproduce the reported synergistic effects of a MELK/Flt3 dual-targeting strategy. What experimental factors should we consider?

A5: Reproducibility of synergy can be influenced by several factors. Ensure that the cell lines used are from a reliable source and have been recently authenticated. The specific mutation status of Flt3 and the expression level of MELK should be confirmed. Experimental conditions such as cell density, passage number, and the specific formulation of the inhibitor can also impact the results. It is also important to use appropriate models for calculating synergy, such as the Bliss independence or Chou-Talalay method.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Troubleshooting Steps
Unexpectedly high cytotoxicity in non-cancerous cell lines. Off-target effects of the inhibitor.1. Perform a comprehensive kinase selectivity profile to identify unintended targets. 2. Test the inhibitor on a panel of cell lines with varying expression levels of MELK and Flt3. 3. Compare the phenotype with that of a structurally different inhibitor targeting the same kinases.
Loss of inhibitor efficacy over time in long-term cell culture. Development of acquired resistance.1. Sequence the Flt3 gene in the resistant cells to check for secondary mutations in the kinase domain. 2. Perform RNA sequencing or proteomic analysis to identify upregulated survival pathways. 3. Culture cells in the presence of the inhibitor to select for resistant clones and characterize their molecular changes.
Inconsistent results between different batches of the inhibitor. Compound instability or impurities.1. Verify the purity and identity of each batch using techniques like HPLC and mass spectrometry. 2. Assess the stability of the compound in your experimental media over the time course of the experiment. 3. Store the compound under the recommended conditions to prevent degradation.
Discrepancy between in vitro and in vivo efficacy. Poor pharmacokinetic properties of the inhibitor.1. Conduct pharmacokinetic studies to determine the bioavailability, half-life, and tissue distribution of the inhibitor. 2. Optimize the dosing regimen and route of administration. 3. Consider formulating the inhibitor to improve its solubility and stability in vivo.
Synergistic effect is observed at some dose combinations but not others. The nature of the synergistic interaction.1. Perform a full dose-response matrix experiment, testing a wide range of concentrations for both inhibitory functions. 2. Use synergy calculation software (e.g., CompuSyn) to analyze the data and determine the combination indices across all dose combinations.

Data Presentation

Table 1: Illustrative IC50 Values of a Hypothetical Dual MELK/Flt3 Inhibitor Compared to Single Agents

Cell LineFlt3 StatusMELK ExpressionIC50 (Single Flt3 Inhibitor)IC50 (Single MELK Inhibitor)IC50 (Hypothetical Dual Inhibitor)
MV4-11ITDHigh10 nM500 nM5 nM
MOLM-13ITDHigh15 nM600 nM8 nM
RS4;11WTModerate>1000 nM800 nM400 nM
K562WTLow>1000 nM>1000 nM>1000 nM

Note: These are hypothetical values for illustrative purposes. Actual IC50 values will vary depending on the specific compounds and experimental conditions.

Table 2: Example of Synergy Analysis for a Flt3 Inhibitor in Combination with another Agent

Cell LineFlt3 Inhibitor Conc.Combination Agent Conc.% Inhibition (Flt3 Inhibitor Alone)% Inhibition (Combination Agent Alone)% Inhibition (Combination)Combination Index (CI)*
MV4-115 nM100 nM40%20%75%0.7
MV4-1110 nM200 nM60%35%92%0.5
MOLM-138 nM150 nM45%25%80%0.65
MOLM-1316 nM300 nM65%40%95%0.45

*Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: Cell Viability Assay for Synergy Assessment

Objective: To determine the effect of a dual MELK/Flt3 inhibitor on the viability of cancer cell lines and to assess for synergistic interactions.

Materials:

  • Cancer cell lines (e.g., MV4-11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Dual MELK/Flt3 inhibitor and corresponding single-target inhibitors

  • DMSO (vehicle control)

  • 96-well white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 90 µL of culture medium. Incubate for 24 hours.

  • Drug Preparation: Prepare serial dilutions of the single inhibitors and the dual inhibitor in culture medium.

  • Treatment: Add 10 µL of the drug dilutions to the appropriate wells to achieve the final desired concentrations. For synergy assessment, create a dose matrix with varying concentrations of each single inhibitor and the combination. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated wells to calculate the percentage of cell viability.

    • Plot dose-response curves and calculate the IC50 values for each inhibitor.

    • For combination studies, use software like CompuSyn to calculate the Combination Index (CI) and determine the nature of the interaction (synergistic, additive, or antagonistic).[2]

Protocol 2: Western Blot Analysis of Signaling Pathways

Objective: To assess the effect of the dual MELK/Flt3 inhibitor on the phosphorylation status of Flt3 and downstream signaling proteins.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Flt3, anti-total-Flt3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations and time points. Harvest and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil the samples for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Apply ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis in cancer cells following treatment with the dual MELK/Flt3 inhibitor.

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the inhibitor at desired concentrations and for various durations.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis:

    • Annexin V-negative/PI-negative cells are live.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Quantify the percentage of cells in each quadrant.

Mandatory Visualizations

G cluster_0 Flt3 Signaling Pathway cluster_1 MELK Signaling & Crosstalk FLT3 Flt3 Receptor RAS RAS/MAPK Pathway FLT3->RAS PI3K PI3K/AKT Pathway FLT3->PI3K STAT5 STAT5 Pathway FLT3->STAT5 FLT3_Inhibitor Flt3 Inhibitor FLT3_Inhibitor->FLT3 Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT5->Proliferation MELK MELK Resistance Resistance Pathways MELK->Resistance MELK_Inhibitor MELK Inhibitor MELK_Inhibitor->MELK Apoptosis Apoptosis MELK_Inhibitor->Apoptosis Resistance->Proliferation Dual_Inhibitor Dual MELK/Flt3 Inhibitor G cluster_workflow Experimental Workflow for Synergy Analysis start Seed Cells in 96-well Plate treat Treat with Single Agents & Combinations start->treat incubate Incubate for 72h treat->incubate viability Measure Cell Viability (e.g., CellTiter-Glo) incubate->viability analyze Analyze Data: - Calculate IC50 - Determine Combination Index (CI) viability->analyze result Synergy, Additivity, or Antagonism analyze->result G cluster_troubleshooting Troubleshooting Logic for Unexpected Efficacy start Unexpectedly High Inhibitor Efficacy check_synergy Is it a combination treatment? start->check_synergy is_synergy Potential Synergy check_synergy->is_synergy Yes check_off_target Rule out off-target effects check_synergy->check_off_target No is_synergy->check_off_target is_off_target Off-Target Activity check_off_target->is_off_target Yes on_target Potent On-Target Activity check_off_target->on_target No

References

JNJ-47117096 hydrochloride off-target effects mitigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments with JNJ-47117096 hydrochloride. JNJ-47117096 is a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK); however, it is crucial to consider its significant off-target activity against Fms-like tyrosine kinase 3 (Flt3) for accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary on- and off-targets of this compound?

This compound is a potent small molecule inhibitor with high affinity for both MELK and Flt3. It also exhibits weaker inhibition of other kinases at higher concentrations.

TargetIC50 (nM)Potency
Flt3 18 High
MELK 23 High
Mnk2760Low
CAMKIIδ810Low
CAMKIIγ1000Low
MLCK1000Low

Q2: My experimental results are inconsistent with previously published data on MELK inhibition. Could off-target effects be the cause?

Yes, unexpected or inconsistent results are often attributable to the off-target effects of a compound. Given that JNJ-47117096 potently inhibits Flt3 at concentrations similar to those required for MELK inhibition, it is essential to determine which target is responsible for the observed phenotype. For instance, if you are working with acute myeloid leukemia (AML) cells that have a Flt3 internal tandem duplication (ITD) mutation, the potent inhibition of Flt3 by JNJ-47117096 will likely dominate the cellular response.

Q3: What are the general strategies to mitigate the off-target effects of JNJ-47117096?

To dissect the on- and off-target effects of JNJ-47117096, a multi-pronged approach is recommended:

  • Dose-Response Studies: Use the lowest effective concentration of the inhibitor to minimize engagement of lower-affinity off-targets.

  • Orthogonal Validation:

    • Genetic Approaches: Use CRISPR-Cas9 to generate MELK and/or Flt3 knockout cell lines to validate that the observed phenotype is dependent on the intended target.

    • Alternative Small Molecules: Employ other selective inhibitors of MELK (e.g., HTH-01-091) or Flt3 (e.g., quizartinib, gilteritinib) to see if they recapitulate the phenotype observed with JNJ-47117096.

  • Rescue Experiments: In a MELK-knockout background, re-express a version of MELK that is resistant to JNJ-47117096. If the compound's effect is still observed, it is likely due to an off-target.

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity in my cell line.

Potential Cause Troubleshooting Steps Expected Outcome
Dominant Flt3 Off-Target Effect 1. Determine the Flt3 status of your cell line (wild-type or mutated). 2. Compare the cytotoxic effect of JNJ-47117096 with a highly selective Flt3 inhibitor (e.g., quizartinib). 3. Test the cytotoxicity of JNJ-47117096 in a Flt3 knockout version of your cell line.If the cytotoxicity is comparable to the selective Flt3 inhibitor and is significantly reduced in the Flt3 knockout cells, the effect is likely mediated by Flt3 inhibition.
Other Off-Target Kinase Inhibition 1. Perform a kinome-wide selectivity screen to identify other potential off-targets. 2. Review the literature for the roles of CAMKII, Mnk2, or MLCK in your experimental model, as these are weaker off-targets of JNJ-47117096.Identification of additional off-targets may explain the unexpected cytotoxicity.

Issue 2: The observed phenotype (e.g., cell cycle arrest, apoptosis) does not match the known function of MELK.

Potential Cause Troubleshooting Steps Expected Outcome
Flt3-Mediated Signaling 1. Analyze the downstream signaling pathways of both MELK and Flt3 in your cells treated with JNJ-47117096 (e.g., phosphorylation of STAT5, AKT, ERK for Flt3; phosphorylation of FOXM1 for MELK). 2. Use a selective MELK inhibitor to see if it produces the same phenotypic and signaling changes.If JNJ-47117096 treatment results in changes to Flt3 signaling pathways that are not observed with a selective MELK inhibitor, the phenotype is likely Flt3-driven.
Context-Dependent MELK Function 1. Confirm MELK expression in your cell line. 2. Perform a MELK knockout to definitively assess its role in your observed phenotype.If the phenotype is absent in MELK knockout cells, it confirms an on-target effect, suggesting a previously uncharacterized, context-specific role for MELK.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of MELK in a Breast Cancer Cell Line (e.g., MDA-MB-231)

Objective: To generate a MELK-deficient cell line to validate the on-target effects of JNJ-47117096.

Methodology:

  • gRNA Design and Cloning:

    • Design two to three single guide RNAs (sgRNAs) targeting an early exon of the MELK gene using a reputable online tool.

    • Synthesize and anneal the complementary sgRNA oligonucleotides.

    • Clone the annealed sgRNAs into a Cas9 expression vector (e.g., pX458, which also expresses GFP).

  • Transfection:

    • Seed MDA-MB-231 cells in a 6-well plate to be 70-80% confluent on the day of transfection.

    • Transfect the cells with the Cas9/sgRNA-expressing plasmid using a suitable transfection reagent.

  • Single-Cell Sorting:

    • 48 hours post-transfection, detach the cells and resuspend them in FACS buffer.

    • Sort single GFP-positive cells into individual wells of a 96-well plate containing conditioned media.

  • Clonal Expansion and Validation:

    • Allow single cells to grow into colonies.

    • Expand the colonies and harvest genomic DNA.

    • Perform PCR to amplify the targeted region of the MELK gene, followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Confirm the absence of MELK protein expression by Western blot.

Protocol 2: Orthogonal Validation using an Alternative MELK Inhibitor

Objective: To confirm that a phenotype observed with JNJ-47117096 is due to MELK inhibition.

Methodology:

  • Inhibitor Selection: Choose a structurally distinct and highly selective MELK inhibitor, such as HTH-01-091.

  • Dose-Response: Determine the IC50 of HTH-01-091 for your cell line in a proliferation assay.

  • Phenotypic Comparison:

    • Treat your cells with JNJ-47117096 and HTH-01-091 at equipotent concentrations (e.g., 1x, 5x, and 10x their respective IC50s).

    • Perform the phenotypic assay of interest (e.g., cell cycle analysis by flow cytometry, apoptosis assay by Annexin V staining).

Visualizations

MELK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT MELK MELK RAS_RAF_MEK_ERK->MELK Upregulation PI3K_AKT->MELK Activation FOXM1 FOXM1 MELK->FOXM1 Phosphorylation & Activation Apoptosis_Genes Apoptosis Regulation MELK->Apoptosis_Genes Regulation JNJ_47117096 JNJ-47117096 JNJ_47117096->MELK Cell_Cycle_Genes Cell Cycle Progression Genes (e.g., Cyclin B1, PLK1) FOXM1->Cell_Cycle_Genes Transcription

Caption: Simplified MELK Signaling Pathway and Inhibition by JNJ-47117096.

FLT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 Binding & Dimerization STAT5 STAT5 FLT3->STAT5 PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT_mTOR RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK FLT3_ITD FLT3-ITD (Constitutively Active) FLT3_ITD->STAT5 FLT3_ITD->PI3K_AKT_mTOR FLT3_ITD->RAS_MAPK Gene_Transcription Gene Transcription (Proliferation, Survival, Anti-Apoptosis) STAT5->Gene_Transcription PI3K_AKT_mTOR->Gene_Transcription RAS_MAPK->Gene_Transcription JNJ_47117096 JNJ-47117096 JNJ_47117096->FLT3 JNJ_47117096->FLT3_ITD

Caption: FLT3 Signaling Pathway and Off-Target Inhibition by JNJ-47117096.

Troubleshooting_Workflow Start Unexpected Experimental Result with JNJ-47117096 Check_Concentration Is the lowest effective concentration being used? Start->Check_Concentration Check_FLT3_Status What is the FLT3 status of the cell line? Check_Concentration->Check_FLT3_Status Yes Optimize_Concentration Optimize concentration and repeat experiment Check_Concentration->Optimize_Concentration No Use_Selective_Inhibitor Use selective MELK and Flt3 inhibitors for comparison Check_FLT3_Status->Use_Selective_Inhibitor Phenotype_Recapitulated Does the selective inhibitor recapitulate the phenotype? Use_Selective_Inhibitor->Phenotype_Recapitulated CRISPR_KO Perform CRISPR-Cas9 knockout of MELK and/or Flt3 Phenotype_Recapitulated->CRISPR_KO No / Ambiguous On_Target Phenotype is likely On-Target (MELK) Phenotype_Recapitulated->On_Target Yes (with MELK inhibitor) Off_Target_FLT3 Phenotype is likely Off-Target (Flt3) Phenotype_Recapitulated->Off_Target_FLT3 Yes (with Flt3 inhibitor) Phenotype_in_KO Is the phenotype present in the knockout cells? CRISPR_KO->Phenotype_in_KO Phenotype_in_KO->On_Target No (in MELK KO) Phenotype_in_KO->Off_Target_FLT3 No (in Flt3 KO) Other_Off_Target Consider other off-targets (e.g., CAMKII, Mnk2) or novel MELK biology Phenotype_in_KO->Other_Off_Target Yes (in both KOs) Optimize_Concentration->Start

Caption: Troubleshooting Workflow for Unexpected Results with JNJ-47117096.

Technical Support Center: JNJ-47117096 Hydrochloride Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing JNJ-47117096 hydrochloride in kinase assays. High background can be a significant issue, and this resource is designed to help you identify and resolve common problems to ensure accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary kinase targets of this compound?

This compound is a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like Tyrosine Kinase 3 (Flt3).[1]

Q2: What are the reported IC50 values for this compound against its primary targets?

The half-maximal inhibitory concentration (IC50) values for this compound can vary based on experimental conditions. It is recommended to determine the IC50 empirically for your specific assay. Reported values are provided in the table below for reference.

Target KinaseReported IC50 (nM)
MELK23
Flt318
Data sourced from MedChemExpress.[1]

Q3: What type of kinase assay is typically used for this compound?

A common method for measuring the inhibitory activity of this compound is a radioactive filter binding assay.[1] This type of assay measures the incorporation of a radiolabeled phosphate (from [γ-33P]ATP) into a substrate peptide.

Troubleshooting High Background

High background in a kinase assay can mask the true signal and lead to inaccurate results. The following guide provides a systematic approach to troubleshooting this common issue.

Diagram: Troubleshooting Logic for High Background

Troubleshooting_High_Background Troubleshooting Workflow for High Background in Kinase Assays cluster_reagents Reagent-Specific Checks cluster_conditions Assay Condition Checks cluster_protocol Protocol Execution Checks Start High Background Observed Check_Reagents Step 1: Evaluate Reagents Start->Check_Reagents Check_Assay_Conditions Step 2: Assess Assay Conditions Check_Reagents->Check_Assay_Conditions Enzyme_Purity Kinase Purity/Activity Check_Reagents->Enzyme_Purity Contaminated or overly active enzyme? Substrate_Quality Substrate Integrity Check_Reagents->Substrate_Quality Degraded or impure substrate? ATP_Quality ATP Freshness Check_Reagents->ATP_Quality Hydrolyzed ATP? Inhibitor_Solubility Inhibitor Precipitation Check_Reagents->Inhibitor_Solubility Is JNJ-47117096 precipitating? Check_Protocol Step 3: Review Protocol Execution Check_Assay_Conditions->Check_Protocol Buffer_Composition Incorrect Buffer pH/Components Check_Assay_Conditions->Buffer_Composition Is buffer optimized? Incubation_Time Incubation Time Too Long Check_Assay_Conditions->Incubation_Time Is reaction in linear range? Temperature Inconsistent Temperature Check_Assay_Conditions->Temperature Stable incubation temperature? Non_Specific_Binding High Non-Specific Binding Check_Assay_Conditions->Non_Specific_Binding Excessive binding to filter/plate? Washing_Steps Insufficient Washing Check_Protocol->Washing_Steps Are washing steps thorough? Blocking Inadequate Blocking Check_Protocol->Blocking Is blocking step effective? Pipetting_Accuracy Pipetting Errors Check_Protocol->Pipetting_Accuracy Are volumes accurate? Resolved Problem Resolved Enzyme_Purity->Resolved Substrate_Quality->Resolved ATP_Quality->Resolved Inhibitor_Solubility->Resolved Buffer_Composition->Resolved Incubation_Time->Resolved Temperature->Resolved Non_Specific_Binding->Resolved Washing_Steps->Resolved Blocking->Resolved Pipetting_Accuracy->Resolved

Caption: A step-by-step workflow to diagnose and resolve high background signals in kinase assays.

Detailed Troubleshooting Steps
Potential Cause Recommended Action
Reagent-Related Issues
Contaminated or overly active kinaseUse a highly purified, well-characterized kinase preparation. Reduce the amount of kinase used in the assay.[2]
Substrate degradation or impurityEnsure the peptide substrate is of high purity and has been stored correctly. Perform quality control on new batches of substrate.
ATP hydrolysisPrepare fresh ATP solutions for each experiment. Hydrolyzed ATP can contribute to background signal.
Inhibitor precipitationThis compound is soluble in DMSO. Ensure the final DMSO concentration in the assay is low and consistent across all wells to avoid precipitation in aqueous buffers. Visually inspect for any precipitate.
Assay Condition-Related Issues
High non-specific binding to filters/platesIncrease the number and stringency of wash steps.[3] Consider using filter plates pre-treated to reduce binding. Include a blocking agent like BSA in the assay buffer.[3]
Sub-optimal buffer compositionOptimize the pH and ionic strength of the assay buffer. The presence of detergents like Triton X-100 can sometimes help reduce non-specific binding.
Excessive incubation timeEnsure the kinase reaction is within the linear range. A shorter incubation time may reduce background signal without significantly affecting the specific signal.
Protocol Execution-Related Issues
Inadequate washingIncrease the volume and number of wash steps after the kinase reaction to thoroughly remove unbound radiolabeled ATP.[3]
Insufficient blockingIf using an ELISA-based detection method, ensure that the blocking step is sufficient to prevent non-specific antibody binding.
Pipetting inaccuraciesCalibrate pipettes regularly and use appropriate pipetting techniques, especially when handling small volumes of enzyme or inhibitor.

Experimental Protocols

General Protocol for a Radioactive Filter Binding Kinase Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • This compound stock solution (in DMSO)

  • Recombinant human MELK or Flt3 kinase

  • Biotinylated peptide substrate (e.g., Biotin-KKLNRTLSFAEPG for MELK)[1]

  • Assay Buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM EGTA, 0.1% Triton X-100)[1]

  • [γ-33P]ATP

  • 10 mM ATP solution

  • Stop Solution (e.g., 7.5 M Guanidine Hydrochloride)

  • Wash Buffer (e.g., 0.1% Phosphoric Acid)

  • Streptavidin-coated filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a microplate, combine the kinase, peptide substrate, and the diluted this compound or DMSO (for control wells).

  • Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.

  • Terminate the reaction by adding the Stop Solution.

  • Transfer the reaction mixture to a streptavidin-coated filter plate and incubate to allow the biotinylated substrate to bind.

  • Wash the filter plate multiple times with Wash Buffer to remove unbound [γ-33P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

Diagram: Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow Workflow for a Radioactive Filter Binding Kinase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, Inhibitor, ATP) Start->Prepare_Reagents Assay_Setup Set Up Assay Plate (Add Kinase, Substrate, Inhibitor) Prepare_Reagents->Assay_Setup Initiate_Reaction Initiate Reaction (Add [γ-33P]ATP) Assay_Setup->Initiate_Reaction Incubate Incubate (e.g., 30°C) Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (Add Stop Solution) Incubate->Terminate_Reaction Capture_Substrate Capture Substrate (Transfer to Filter Plate) Terminate_Reaction->Capture_Substrate Wash Wash Plate (Remove Unbound ATP) Capture_Substrate->Wash Detect_Signal Detect Signal (Scintillation Counting) Wash->Detect_Signal Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining kinase inhibition using a radioactive filter binding assay.

Signaling Pathway Context

Understanding the signaling context of MELK and Flt3 can aid in experimental design and data interpretation.

Diagram: Simplified MELK Signaling Pathway

MELK_Signaling Simplified MELK Signaling Pathway in Cancer MELK MELK FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates JNJ47117096 JNJ-47117096 JNJ47117096->MELK Inhibits Cell_Cycle_Regulators Cell Cycle Regulators (e.g., CDC25B, Aurora B) FOXM1->Cell_Cycle_Regulators Upregulates Proliferation Cell Proliferation & Survival Cell_Cycle_Regulators->Proliferation Promotes

Caption: JNJ-47117096 inhibits MELK, which can disrupt the activation of FOXM1 and downstream cell cycle progression.

References

Inconsistent results with JNJ-47117096 hydrochloride treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-47117096 hydrochloride. Our aim is to help you address potential inconsistencies in your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like Tyrosine Kinase 3 (Flt3).[1][2]

Q2: Does this compound have known off-target effects?

Yes, while it is highly selective for MELK and Flt3, it can also weakly inhibit other kinases at higher concentrations. These include CAMKIIδ, Mnk2, CAMKIIγ, and MLCK.[1][2] Inconsistent results might be observed in cell lines with high expression levels of these off-target kinases.

Q3: What is the mechanism of action of this compound?

By inhibiting MELK, this compound can lead to stalled replication forks and DNA double-strand breaks (DSBs).[1][2] This activates the ATM-mediated DNA-damage response (DDR), resulting in cell growth arrest and a senescent phenotype.[1][2] Its inhibition of Flt3 can suppress the proliferation of Flt3-driven cells.[1][2]

Q4: How should I prepare and store this compound stock solutions?

For optimal stability, it is recommended to store the compound as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the container is sealed to protect from moisture.[1] If using water as a solvent, it is advised to filter and sterilize the working solution through a 0.22 μm filter before use.[1]

Troubleshooting Guide

Issue 1: High Variability in IC50 Values Across Experiments

High variability in the half-maximal inhibitory concentration (IC50) is a common challenge. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Suggestion
Compound Instability Ensure proper storage of stock solutions (-80°C for long-term, -20°C for short-term) and avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment.
Cell Line Health Regularly check cell lines for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of treatment.
Assay Conditions Standardize cell seeding density and incubation times. Variations in these parameters can significantly impact IC50 values.
Off-Target Effects Be aware of the expression levels of off-target kinases (CAMKIIδ, Mnk2, CAMKIIγ, MLCK) in your cell model, as this could influence the outcome.[1][2]
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability.
Issue 2: Unexpected Cellular Phenotypes

Observing phenotypes that are not consistent with the expected mechanism of action can be perplexing.

Potential Cause Troubleshooting Suggestion
Concentration-Dependent Effects At higher concentrations (e.g., 3-10 μM), JNJ-47117096 can induce growth arrest and a senescent phenotype.[1][2] Perform a dose-response experiment to characterize the phenotypic effects at different concentrations.
Flt3 Inhibition The compound is a potent inhibitor of Flt3.[1][2] In cell lines dependent on Flt3 signaling, you may observe strong anti-proliferative effects that are independent of MELK inhibition.
DNA Damage Response JNJ-47117096 can induce DNA double-strand breaks and activate the ATM-mediated DNA damage response.[1][2] Assess markers of DNA damage (e.g., γH2AX) and cell cycle arrest (e.g., p21) to confirm this mechanism.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound against its primary and off-targets.

Target IC50 (nM)
MELK23[1][2]
Flt318[1][2]
CAMKIIδ810[1][2]
Mnk2760[1][2]
CAMKIIγ1000[1][2]
MLCK1000[1][2]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radioactive Filter Binding)

This protocol outlines a method for measuring the kinase activity of MELK.

  • Reaction Setup: Prepare a reaction mixture containing 1.25 nM human MELK (residues 1-340), 10 μM ATP, 6.7 uCi/mL γ-33P-ATP, and 3 μM biotinylated ZIP-tide peptide (Biotin-KKLNRTLSFAEPG) in a reaction buffer (25 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM EGTA, 0.1% Triton X-100).[1]

  • Compound Addition: Add this compound at desired concentrations to the reaction mixture.

  • Incubation: Incubate the reaction for 25 minutes at room temperature.[1]

  • Stopping the Reaction: Terminate the reaction by adding 40 μL of 2% orthophosphoric acid.[1]

  • Filter Binding: Transfer the reaction mixture to a MAPH filter plate to separate the unbound radioactivity.[1]

  • Measurement: Quantify the radioactivity on the filter to determine the extent of kinase inhibition.

Cell Proliferation Assay (Ba/F3-Flt3 Cells)

This protocol describes an assay to assess the effect of this compound on the proliferation of Flt3-driven cells.

  • Compound Plating: Dissolve this compound in DMSO and spray 100 nL into each well of a 384-well plate.[1]

  • Cell Seeding: Add a suspension of Ba/F3-Flt3 cells at a density of 20,000 cells/well.[1]

  • IL-3 Addition: For control wells, add 10 ng/mL of IL-3. For experimental wells assessing Flt3 inhibition, omit IL-3.[1]

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.[1]

  • Viability Assessment: Add Alamar Blue solution to each well and incubate for 4 hours at 37°C.[1]

  • Fluorescence Measurement: Measure the fluorescent intensity using a plate reader at 540 nm excitation and 590 nm emission.[1]

Visualizations

Signaling Pathway of this compound

G cluster_inhibition This compound cluster_targets Primary Targets cluster_downstream Downstream Effects JNJ JNJ-47117096 Hydrochloride MELK MELK JNJ->MELK inhibits Flt3 Flt3 JNJ->Flt3 inhibits ReplicationForks Stalled Replication Forks MELK->ReplicationForks promotes Proliferation Cell Proliferation Flt3->Proliferation promotes DSBs DNA Double-Strand Breaks ReplicationForks->DSBs ATM_DDR ATM-Mediated DNA Damage Response DSBs->ATM_DDR activates GrowthArrest Growth Arrest ATM_DDR->GrowthArrest Senescence Senescence ATM_DDR->Senescence

Caption: Mechanism of action of this compound.

Experimental Workflow for Troubleshooting Inconsistent Results

G A Inconsistent Results Observed B Check Compound Integrity (Storage, Fresh Dilutions) A->B C Verify Cell Line Health (Mycoplasma, Growth Phase) A->C D Standardize Assay Parameters (Seeding Density, Incubation Time) A->D E Assess Off-Target Effects (Kinase Expression Profile) A->E F Perform Dose-Response and Time-Course Experiments B->F C->F D->F G Analyze Downstream Markers (γH2AX, p21) E->G H Consistent Results F->H G->H

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to MELK Inhibitors: JNJ-47117096 Hydrochloride Versus Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a significant target in oncology research due to its overexpression in various cancers and its role in tumor progression and resistance. This guide provides a comparative analysis of JNJ-47117096 hydrochloride against other prominent MELK inhibitors, including OTSSP167, HTH-01-091, and MELK-8a. The information presented herein is compiled from publicly available experimental data to facilitate an objective comparison for research and drug development purposes.

Biochemical Potency and Selectivity

A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity over other kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for JNJ-47117096 and its counterparts against MELK and selected off-target kinases. It is important to note that these values are derived from various studies and experimental conditions may differ.

CompoundMELK IC50 (nM)Key Off-Targets and IC50 (nM)Selectivity Notes
This compound 23[1]Flt3 (18)[1], CAMKIIδ (810), Mnk2 (760), CAMKIIγ (1000), MLCK (1000)[1]Potent against both MELK and Flt3, with significantly less activity against other tested kinases.[1]
OTSSP167 0.41[2]Broad-spectrum kinase inhibitor[3]Exhibits high potency for MELK but is known to be a non-selective inhibitor, which may contribute to off-target effects.[3]
HTH-01-091 10.5[2][4]PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2[4][5]A potent and selective MELK inhibitor.[4]
MELK-8a 2[2]Flt3 (ITD) (180), Haspin (190), PDGFRα (420)[2]A highly potent and selective MELK inhibitor.[2][3]

Cellular Activity and Mechanism of Action

JNJ-47117096 has been shown to suppress the proliferation of Flt3-driven Ba/F3 cell lines and delay the progression of MCF-7 breast cancer cells through the S-phase.[1] Inhibition of MELK by JNJ-47117096 leads to stalled replication forks, DNA double-strand breaks, and the activation of the ATM-mediated DNA-damage response.[1] This ultimately results in growth arrest and a senescent phenotype, accompanied by strong phosphorylation of p53, up-regulation of p21, and down-regulation of FOXM1 target genes.[1]

In comparison, OTSSP167 has demonstrated cytotoxic effects in various cancer cell lines, including T-cell acute lymphoblastic leukemia, glioblastoma, and neuroblastoma, by inducing cell cycle arrest and apoptosis.[6][7] HTH-01-091 is cell-permeable and causes MELK degradation but has shown minor antiproliferative effects in some breast cancer cell lines.[4] MELK-8a has been highlighted for its high selectivity in cell-based assays and has been used as a tool compound to study MELK function, where its inhibition was found to delay mitotic entry.[3]

In Vivo Efficacy

While direct comparative in vivo studies including JNJ-47117096 are limited in the public domain, studies on other MELK inhibitors provide insights into their potential therapeutic efficacy. For instance, OTSSP167 has been shown to effectively inhibit tumor growth in mouse models of glioblastoma and prolong the survival of tumor-bearing mice.[6]

MELK Signaling Pathway

The diagram below illustrates the central role of MELK in cancer cell signaling, highlighting its involvement in cell cycle progression and its interaction with key oncogenic pathways.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_melk MELK Kinase cluster_downstream Downstream Effects cluster_inhibitors MELK Inhibitors Growth_Factors Growth Factors MAPK_Pathway MAPK Pathway Growth_Factors->MAPK_Pathway activates MELK MELK MAPK_Pathway->MELK upregulates FOXM1 FOXM1 MELK->FOXM1 phosphorylates, activates p53 p53 MELK->p53 regulates Bcl-G Bcl-G MELK->Bcl-G interacts with, inhibits pro-apoptotic function Cell_Cycle_Progression Cell Cycle Progression (G2/M Transition) FOXM1->Cell_Cycle_Progression promotes Apoptosis Apoptosis p53->Apoptosis induces JNJ-47117096 JNJ-47117096 JNJ-47117096->MELK Other_Inhibitors OTSSP167, HTH-01-091, MELK-8a Other_Inhibitors->MELK Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, Resazurin) Kinase_Assay->Cell_Viability Lead Compound Selection Western_Blot Western Blot Analysis (Pathway Modulation) Cell_Viability->Western_Blot Mechanism of Action Studies Xenograft_Model Tumor Xenograft Model (Efficacy Study) Western_Blot->Xenograft_Model Candidate for In Vivo Testing PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Xenograft_Model->PK_PD_Analysis Evaluation of In Vivo Effects

References

A Preclinical Head-to-Head: JNJ-47117096 Hydrochloride vs. Quizartinib in FLT3-Driven Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of targeted therapies for Acute Myeloid Leukemia (AML), a clear understanding of the preclinical performance of novel inhibitors is paramount. This guide provides a comparative analysis of JNJ-47117096 hydrochloride, a dual maternal embryonic leucine zipper kinase (MELK) and FMS-like tyrosine kinase 3 (FLT3) inhibitor, and quizartinib, a potent and selective second-generation FLT3 inhibitor.

This comparison focuses on the preclinical data available for both compounds, with a particular emphasis on their activity against FLT3, a key oncogenic driver in a significant subset of AML patients. While direct head-to-head clinical data is not available, this guide synthesizes published preclinical findings to offer insights into their respective potencies, cellular activities, and methodologies used for their evaluation.

At a Glance: Key Preclinical Data

The following tables summarize the core quantitative data for this compound and quizartinib, focusing on their FLT3 inhibition and anti-leukemic cell activity.

Compound Target(s) FLT3 IC50 (nM) Cell-Based Potency (FLT3-ITD+ AML cells)
This compound MELK, FLT318IC50 of 1.5 µM in Flt3-driven Ba/F3 cells[1]
Quizartinib FLT3~1-2IC50 of 0.4 nM in MV4-11 cells[2]
Quizartinib: In Vitro Anti-proliferative Activity (IC50) in AML Cell Lines
Cell Line FLT3 Status
MV4-11FLT3-ITD
MOLM-13FLT3-ITD
MOLM-14FLT3-ITD

Signaling Pathways and Mechanisms of Action

JNJ-47117096 and quizartinib both target the FLT3 signaling pathway, which, when constitutively activated by mutations such as internal tandem duplications (ITD), drives leukemogenesis. However, their broader kinase inhibition profiles differ, with JNJ-47117096 also potently inhibiting MELK.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 JNJ JNJ-47117096 JNJ->FLT3

Inhibitory action on the FLT3 signaling pathway.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the preclinical data. Below are the protocols for the key experiments cited in this guide.

This compound: FLT3-Driven Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of JNJ-47117096 in a cell line dependent on FLT3 signaling.

Methodology:

  • Cell Line: Ba/F3 cells engineered to be dependent on Flt3 for proliferation and survival.

  • Assay Setup:

    • JNJ-47117096, dissolved in DMSO, was dispensed into 384-well plates at a volume of 100 nL per well.

    • A suspension of Ba/F3-Flt3 cells was added to the wells at a density of 20,000 cells per well.

    • For experiments assessing non-FLT3 dependent growth, Interleukin-3 (IL-3) was added at a concentration of 10 ng/mL.

    • The plates were incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment:

    • Alamar Blue solution was added to each well.

    • After a 4-hour incubation at 37°C, the fluorescent intensity was measured using a fluorescence plate reader with an excitation wavelength of 540 nm and an emission wavelength of 590 nm.

  • Data Analysis: The IC50 value was calculated from the dose-response curve generated from the fluorescence readings. A control experiment was performed in the absence of IL-3 to confirm FLT3-dependent inhibition[1].

JNJ47117096_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assay Assay cluster_analysis Data Analysis A Dispense JNJ-47117096 (in DMSO) into 384-well plates B Add Ba/F3-Flt3 cells (20,000 cells/well) A->B C Add IL-3 (10 ng/mL) (for control wells) B->C D Incubate for 24h at 37°C, 5% CO2 C->D E Add Alamar Blue solution D->E F Incubate for 4h at 37°C E->F G Measure fluorescence (Ex: 540 nm, Em: 590 nm) F->G H Calculate IC50 G->H

Workflow for JNJ-47117096 cell proliferation assay.
Quizartinib: FLT3 Phosphorylation Inhibition Assay (Western Blot)

Objective: To assess the ability of quizartinib to inhibit the autophosphorylation of the FLT3 receptor in a FLT3-ITD positive AML cell line.

Methodology:

  • Cell Line: MV4-11, a human AML cell line with a homozygous FLT3-ITD mutation.

  • Experimental Procedure:

    • Cell Treatment: MV4-11 cells were treated with varying concentrations of quizartinib (e.g., 0.0625 nM to 8 nM) for 2 hours.

    • Cell Lysis: After treatment, cells were harvested, washed with ice-cold PBS, and lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The protein concentration of the cell lysates was determined.

    • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

    • Antibody Incubation: The membrane was incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.

    • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate were used to visualize the protein bands.

  • Data Analysis: The intensity of the p-FLT3 bands was quantified and normalized to the total FLT3 bands to determine the extent of inhibition at different quizartinib concentrations[3].

Quizartinib_WesternBlot_Workflow cluster_cell_treatment Cell Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis A Treat MV4-11 cells with varying concentrations of quizartinib (2h) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Antibody Incubation (p-FLT3, total FLT3) E->F G Detection (ECL) F->G H Quantify band intensities and normalize p-FLT3 to total FLT3 G->H

Workflow for quizartinib FLT3 phosphorylation assay.
Quizartinib: In Vivo Xenograft Model Study

Objective: To evaluate the anti-tumor efficacy of quizartinib in a mouse model of FLT3-ITD positive AML.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation: MV4-11 cells were injected subcutaneously or intravenously into the mice.

  • Treatment: Once tumors were established, mice were treated orally with quizartinib or a vehicle control, typically once daily. Dosing regimens in published studies have ranged from 1 to 10 mg/kg/day[2][3].

  • Efficacy Assessment:

    • Tumor Volume: For subcutaneous models, tumor size was measured regularly with calipers.

    • Survival: For systemic models (intravenous injection), the overall survival of the mice was monitored.

    • Body Weight: Animal body weight was monitored as an indicator of toxicity.

  • Data Analysis: Tumor growth curves and Kaplan-Meier survival curves were generated to compare the efficacy of quizartinib treatment with the control group[3].

Summary and Conclusion

Based on the available preclinical data, both this compound and quizartinib demonstrate inhibitory activity against FLT3. Quizartinib, a dedicated FLT3 inhibitor, exhibits potent, low nanomolar efficacy against FLT3-ITD positive AML cell lines and has been extensively characterized in various preclinical models. JNJ-47117096, a dual MELK/FLT3 inhibitor, also shows nanomolar potency against the FLT3 kinase, although its cell-based potency in a FLT3-dependent model was in the micromolar range in the cited study.

The dual inhibitory profile of JNJ-47117096 against both MELK and FLT3 may offer a different therapeutic strategy compared to the highly selective FLT3 inhibition of quizartinib. Further preclinical studies, particularly in a broader range of AML models and direct comparative in vivo experiments, would be necessary to fully elucidate the relative therapeutic potential of these two inhibitors. The detailed experimental protocols provided herein offer a foundation for the critical evaluation of these and future preclinical data in the field of AML drug discovery.

References

A Comparative Analysis of MELK Inhibitors: JNJ-47117096 and OTSSP167

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent small molecule inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK): JNJ-47117096 (also known as MELK-T1) and OTSSP167. This analysis is based on publicly available preclinical data to assist researchers in selecting the appropriate tool compound for their studies.

At a Glance: Key Differences

FeatureJNJ-47117096 (MELK-T1)OTSSP167
Primary Target Maternal Embryonic Leucine Zipper Kinase (MELK)Maternal Embryonic Leucine Zipper Kinase (MELK)
Potency (MELK IC50) 23 nM[1][2][3]0.41 nM[4]
Selectivity Potent and selective, with off-target activity on Flt3[1][2][3]Non-selective, with significant off-target activity on multiple kinases[5][6]
Known Off-Targets Flt3 (IC50 = 18 nM)[1][2][3], CAMKIIδ, Mnk2, CAMKIIγ, MLCK (at higher concentrations)[1][2]Aurora B, BUB1, Haspin[6], MAP2K7 (IC50 = 160 nM)[7][8]
Cellular Mechanism Induces S-phase arrest, DNA damage, and senescence; activates ATM-p53 pathway[1][2][9][10][11]Abrogates mitotic checkpoint, induces G2/M arrest and apoptosis[4][6][8]
Clinical Development No publicly available information on clinical trialsHas entered Phase I/II clinical trials for various cancers[8][12]

In-Depth Analysis

Potency and Selectivity

A critical differentiator between these two inhibitors is their selectivity profile. While OTSSP167 is a highly potent inhibitor of MELK with an IC50 of 0.41 nM, it has been demonstrated to be non-selective, exhibiting inhibitory activity against several other kinases, including those involved in mitosis such as Aurora B, BUB1, and Haspin.[6] This polypharmacology can complicate the interpretation of experimental results, as observed cellular effects may not be solely attributable to MELK inhibition.

In contrast, JNJ-47117096 is a potent and selective MELK inhibitor with an IC50 of 23 nM.[1][2][3] Its most significant off-target activity is against Flt3, with an IC50 of 18 nM.[1][2][3] Inhibition of other kinases such as CAMKIIδ, Mnk2, CAMKIIγ, and MLCK is only observed at much higher concentrations.[1][2] The more defined selectivity profile of JNJ-47117096 makes it a more suitable tool for specifically probing the biological functions of MELK.

Table 1: Comparative Kinase Inhibition Profile

KinaseJNJ-47117096 IC50 (nM)OTSSP167 IC50 (nM)Reference
MELK 230.41[1][2][3][4]
Flt3 18Not reported[1][2][3]
Aurora B Not reportedInhibits[6]
BUB1 Not reportedInhibits[6]
Haspin Not reportedInhibits[6]
MAP2K7 Not reported160[7][8]
CAMKIIδ 810Not reported[1][2]
Mnk2 760Not reported[1][2]
CAMKIIγ 1000Not reported[1][2]
MLCK 1000Not reported[1][2]
Cellular Effects and Mechanism of Action

The differing selectivity profiles of JNJ-47117096 and OTSSP167 lead to distinct cellular phenotypes.

JNJ-47117096 treatment of cancer cells leads to a delay in S-phase progression, the accumulation of stalled replication forks, and DNA double-strand breaks.[1][2] This triggers the ATM-mediated DNA damage response, leading to a strong phosphorylation of p53, upregulation of p21, and ultimately, a growth arrest and senescent phenotype.[1][2][9][10][11] A key finding is that JNJ-47117096 also induces the proteasome-dependent degradation of the MELK protein itself.[9]

JNJ_47117096_Pathway JNJ JNJ-47117096 MELK MELK JNJ->MELK Inhibition & Degradation Proteasome Proteasome JNJ->Proteasome MELK->Proteasome Replication Replication Fork Stalling MELK->Replication DSB DNA Double-Strand Breaks Replication->DSB ATM ATM Activation DSB->ATM p53 p53 Phosphorylation ATM->p53 p21 p21 Upregulation p53->p21 FOXM1 FOXM1 Target Genes Downregulation p53->FOXM1 S_Phase S-Phase Arrest p21->S_Phase Senescence Senescence S_Phase->Senescence OTSSP167_Pathway OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK Inhibition AuroraB Aurora B OTSSP167->AuroraB Inhibition BUB1 BUB1 OTSSP167->BUB1 Inhibition Haspin Haspin OTSSP167->Haspin Inhibition MAP2K7 MAP2K7 OTSSP167->MAP2K7 Inhibition mTOR mTOR Pathway OTSSP167->mTOR Inhibition NOTCH1 NOTCH1 Pathway OTSSP167->NOTCH1 Inhibition MitoticCheckpoint Mitotic Checkpoint Abrogation AuroraB->MitoticCheckpoint BUB1->MitoticCheckpoint Haspin->MitoticCheckpoint G2M_Arrest G2/M Arrest MitoticCheckpoint->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell Viability Assay Kinase_Prep Prepare Kinase, Substrate, [γ-32P]ATP Inhibitor_Add Add Inhibitor (Varying Concentrations) Kinase_Prep->Inhibitor_Add Incubate_30C Incubate at 30°C Inhibitor_Add->Incubate_30C Stop_Rxn Stop Reaction Incubate_30C->Stop_Rxn SDS_PAGE SDS-PAGE Stop_Rxn->SDS_PAGE Autorad Autoradiography & Quantification SDS_PAGE->Autorad IC50_Calc_invitro Calculate IC50 Autorad->IC50_Calc_invitro Seed_Cells Seed Cells in Multi-well Plates Treat_Inhibitor Treat with Inhibitor (Dose-Response) Seed_Cells->Treat_Inhibitor Incubate_72h Incubate for 72 hours Treat_Inhibitor->Incubate_72h Add_Reagent Add Viability Reagent (e.g., CellTiter-Glo®) Incubate_72h->Add_Reagent Measure_Signal Measure Luminescence/Fluorescence Add_Reagent->Measure_Signal IC50_Calc_cellular Calculate IC50 Measure_Signal->IC50_Calc_cellular

References

JNJ-47117096 Hydrochloride: A Comparative Guide to a Selective MELK and Flt3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of JNJ-47117096 hydrochloride as a selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and FMS-like Tyrosine Kinase 3 (Flt3). The document presents a comparative analysis of its performance against other alternative inhibitors, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a potent and selective small molecule inhibitor targeting both MELK and Flt3 with high affinity.[1][2][3] Biochemical assays demonstrate its nanomolar efficacy against these primary targets. Cellular assays confirm its activity in suppressing the proliferation of Flt3-driven cell lines.[1][2] This guide outlines the selectivity profile of JNJ-47117096, compares it with other known MELK and Flt3 inhibitors, and provides detailed experimental protocols for its validation. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanism of action and validation process.

Data Presentation

Table 1: Biochemical Inhibition Profile of this compound
Kinase TargetIC50 (nM)Reference
MELK 23 [1][2]
Flt3 18 [1][2]
CAMKIIδ810[1][2]
Mnk2760[1][2]
CAMKIIγ1000[1][2]
MLCK1000[1][2]
Table 2: Cellular Activity of JNJ-47117096 in Flt3-Driven Ba/F3 Cells
Cell LineConditionIC50 (µM)Reference
Ba/F3-Flt3Without IL-31.5[1][2]
Ba/F3-Flt3With IL-3No inhibition[1][2]
Ba/F3-FGFR1With/Without IL-3No inhibition[1][2]
Ba/F3-FGFR3With/Without IL-3No inhibition[1][2]
Ba/F3-KDRWith/Without IL-3No inhibition[1][2]
Table 3: Comparison of JNJ-47117096 with Alternative MELK Inhibitors
InhibitorMELK IC50 (nM)Key Selectivity NotesReference
JNJ-47117096 23 Also potently inhibits Flt3 (18 nM).[1][2]
OTSSP1670.41Potent but has been shown to have poor selectivity.
NVS-MELK8a2Highly selective MELK inhibitor.
HTH-01-09110.5Also inhibits PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2.
Table 4: Comparison of JNJ-47117096 with Alternative Flt3 Inhibitors
InhibitorFlt3 IC50 (nM)TypeKey Selectivity NotesReference
JNJ-47117096 18 Not specifiedAlso potently inhibits MELK (23 nM).[1][2]
QuizartinibLow nMType IIHighly selective for Flt3.
MidostaurinNot specifiedType IMulti-kinase inhibitor.
GilteritinibNot specifiedType IAlso inhibits AXL.

Experimental Protocols

Biochemical Kinase Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro kinase inhibitory activity of JNJ-47117096. Specific concentrations of kinase, substrate, and ATP should be optimized for each target.

  • Compound Preparation : Dissolve this compound in DMSO to create a stock solution. Perform serial dilutions to generate an 8-point dose-response curve.

  • Reaction Mixture : Prepare a reaction buffer containing the kinase of interest (e.g., MELK, Flt3) and its specific peptide substrate.

  • Initiation : Add [γ-³³P]ATP to the reaction mixture to initiate the kinase reaction.

  • Incubation : Incubate the reaction mixture at a controlled temperature for a specified period.

  • Termination and Detection : Stop the reaction and transfer the mixture to a filter plate to trap the radiolabeled peptide substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.

  • Quantification : Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay (Ba/F3 Cells)

This assay evaluates the effect of JNJ-47117096 on the proliferation of murine pro-B Ba/F3 cells engineered to be dependent on Flt3 signaling.

  • Cell Culture : Culture Ba/F3 cells expressing human Flt3 in appropriate media supplemented with IL-3. For the assay, wash the cells to remove IL-3 and resuspend in media without IL-3.

  • Compound Plating : Using a liquid handler, dispense nanoliter volumes of JNJ-47117096 dissolved in DMSO into 384-well plates.

  • Cell Seeding : Add the IL-3-deprived Ba/F3-Flt3 cell suspension to the plates at a density of 20,000 cells per well. For control experiments, add IL-3 back to a set of wells.

  • Incubation : Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment : Add a resazurin-based viability reagent (e.g., Alamar Blue) to each well and incubate for an additional 4 hours.

  • Data Acquisition : Measure the fluorescent signal using a plate reader with excitation at 540 nm and emission at 590 nm.

  • Data Analysis : Determine the IC50 values by plotting the percentage of cell proliferation against the logarithm of the inhibitor concentration.

Mandatory Visualization

MELK_Signaling_Pathway cluster_nucleus Nucleus FOXM1 FOXM1 Cell_Cycle_Genes Cell_Cycle_Genes FOXM1->Cell_Cycle_Genes Upregulates p53 p53 Apoptosis_Genes Apoptosis_Genes p53->Apoptosis_Genes Upregulates B-Myb B-Myb B-Myb->Cell_Cycle_Genes Upregulates JNJ_47117096 JNJ_47117096 MELK MELK JNJ_47117096->MELK Inhibits MELK->FOXM1 Phosphorylates & Activates MELK->p53 Phosphorylates & Stabilizes ZPR9 ZPR9 MELK->ZPR9 Phosphorylates ZPR9->B-Myb Activates

MELK Signaling Pathway and Inhibition by JNJ-47117096.

Flt3_Signaling_Pathway cluster_pathways Downstream Signaling FLT3_Ligand FLT3_Ligand Flt3_Receptor Flt3 FLT3_Ligand->Flt3_Receptor Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Flt3_Receptor->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway Flt3_Receptor->PI3K_AKT STAT5 STAT5 Pathway Flt3_Receptor->STAT5 JNJ_47117096 JNJ_47117096 JNJ_47117096->Flt3_Receptor Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival STAT5->Proliferation

Flt3 Signaling Pathway and Inhibition by JNJ-47117096.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Compound_Prep_Bio Prepare JNJ-47117096 Serial Dilutions Kinase_Reaction Incubate Kinase, Substrate & [γ-³³P]ATP Compound_Prep_Bio->Kinase_Reaction Detection_Bio Measure Radioactivity Kinase_Reaction->Detection_Bio IC50_Calc_Bio Calculate IC50 Detection_Bio->IC50_Calc_Bio Compound_Prep_Cell Plate JNJ-47117096 Serial Dilutions Cell_Seeding Seed Ba/F3-Flt3 Cells Compound_Prep_Cell->Cell_Seeding Incubation_Cell Incubate for 24h Cell_Seeding->Incubation_Cell Viability_Assay Add Resazurin & Incubate 4h Incubation_Cell->Viability_Assay Detection_Cell Measure Fluorescence Viability_Assay->Detection_Cell IC50_Calc_Cell Calculate IC50 Detection_Cell->IC50_Calc_Cell

Experimental Workflow for JNJ-47117096 Validation.

References

JNJ-47117096 Hydrochloride: A Comparative Analysis of its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47117096 hydrochloride, also known as MELK-T1, is a potent small molecule inhibitor primarily targeting Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like tyrosine kinase 3 (Flt3).[1][2] MELK is a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, and is a target of interest in oncology research. Flt3 is a receptor tyrosine kinase that plays a key role in hematopoiesis, and its mutations are associated with certain types of leukemia. The therapeutic potential of kinase inhibitors is intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity profile of this compound against other known MELK inhibitors, supported by available experimental data.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its clinical utility. The following tables summarize the inhibitory activity of this compound and a selection of alternative MELK inhibitors against their primary target and other kinases.

Table 1: Primary Target Inhibition

CompoundPrimary Target(s)IC50 (nM)
This compound MELK 23
Flt3 18
OTSSP167MELK0.41[3]
NVS-MELK8aMELK2[4][5]
HTH-01-091MELK10.5[6][7][8]

Table 2: Off-Target Kinase Inhibition Profile

CompoundOff-Target KinaseIC50 (nM)Fold Selectivity vs. MELK
This compound CAMKIIδ810~35
Mnk2760~33
CAMKIIγ1000~43
MLCK1000~43
NVS-MELK8aFlt3 (ITD)180[4][5]90
Haspin190[4]95
PDGFRα420[4]210
HTH-01-091PIM160.6[7]~5.8
PIM2--
PIM3--
RIPK2--
DYRK3--
smMLCK--
CLK2--
OTSSP167Aurora B~25[9]~61

Note: A comprehensive kinome scan for this compound across a broad panel of kinases is not publicly available at the time of this publication. The off-target data presented is based on limited screening. The selectivity of HTH-01-091 is reported to be high, with 1 µM of the compound inhibiting only 4% of 141 kinases tested by over 90%. In contrast, OTSSP167 is known to be a less selective inhibitor.[6][10]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methodologies used to generate the data, the following diagrams illustrate the MELK signaling pathway and a typical experimental workflow for an in vitro kinase assay.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_melk MELK Kinase cluster_downstream Downstream Effectors Cell Cycle Cues Cell Cycle Cues MELK MELK Cell Cycle Cues->MELK Activation FOXM1 FOXM1 MELK->FOXM1 Phosphorylation Replication Stress Response Replication Stress Response MELK->Replication Stress Response Modulation Cell Cycle Progression Cell Cycle Progression FOXM1->Cell Cycle Progression Transcription of G2/M genes Replication Stress Response->Cell Cycle Progression Apoptosis Apoptosis Cell Cycle Progression->Apoptosis Inhibition of JNJ-47117096 JNJ-47117096 JNJ-47117096->MELK Inhibition

Caption: Simplified MELK Signaling Pathway and the inhibitory action of JNJ-47117096.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Kinase (e.g., MELK) - Substrate (e.g., peptide) - [γ-33P]ATP - Inhibitor (JNJ-47117096) Incubation Incubate kinase, substrate, [γ-33P]ATP, and inhibitor at a controlled temperature. Reagents->Incubation Termination Terminate reaction (e.g., with acid). Incubation->Termination Separation Separate phosphorylated substrate from free [γ-33P]ATP (e.g., filter binding). Termination->Separation Quantification Quantify radioactivity (e.g., scintillation counting). Separation->Quantification Analysis Calculate % inhibition and determine IC50. Quantification->Analysis

Caption: General workflow for a radioactive in vitro kinase inhibition assay.

Experimental Protocols

The determination of a compound's inhibitory activity is crucial for its characterization. Below are detailed methodologies for key experiments cited in this guide.

In Vitro MELK Kinase Inhibition Assay (Radioactive)

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the MELK kinase.

Materials:

  • Recombinant human MELK enzyme

  • Biotinylated peptide substrate (e.g., Biotin-KKLNRTLSFAEPG)

  • [γ-33P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM EGTA, 0.1% Triton X-100)

  • Test compound (this compound) dissolved in DMSO

  • Stop solution (e.g., 2% orthophosphoric acid)

  • Filter plates (e.g., MAPH filter plate)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.

  • In a multi-well plate, combine the recombinant MELK enzyme, the biotinylated peptide substrate, and the diluted this compound or DMSO (for control).

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP to each well.

  • Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a defined period (e.g., 25 minutes).

  • Terminate the reaction by adding the stop solution.

  • Transfer the reaction mixture to a filter plate to capture the biotinylated (and potentially phosphorylated) substrate.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Add scintillation cocktail to each well and quantify the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vitro Flt3 Kinase Inhibition Assay

A similar radioactive kinase assay protocol can be employed to determine the inhibitory activity of this compound against Flt3. Alternatively, non-radioactive methods such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET) assays can be used.[11][12] These assays typically measure the amount of ADP produced or the binding of a fluorescent tracer to the kinase, respectively.

General Considerations for Non-Radioactive Assays:

  • ADP-Glo™ Assay: This assay quantifies the amount of ADP produced in the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted to ATP, which is then used to generate a luminescent signal. The signal intensity is proportional to the kinase activity.[12]

  • LanthaScreen™ Eu Kinase Binding Assay: This FRET-based assay measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase. Inhibition is detected by a decrease in the FRET signal as the test compound displaces the tracer.[11]

Conclusion

References

A Preclinical Head-to-Head: JNJ-47117096 Hydrochloride vs. Gilteritinib in FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two potent kinase inhibitors reveals distinct target profiles and preclinical efficacy in the context of FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). While gilteritinib has established itself as a potent and selective FLT3 inhibitor with broad activity against common mutations, JNJ-47117096 hydrochloride emerges as a dual inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and FLT3, suggesting a potentially different therapeutic strategy.

This guide provides a comprehensive comparison of the preclinical data available for this compound and gilteritinib, focusing on their efficacy, target specificity, and mechanisms of action. The information is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and hematological malignancies.

I. Overview of Kinase Inhibition Profiles

Gilteritinib is a second-generation, highly potent and selective FLT3 tyrosine kinase inhibitor (TKI).[1][2] It demonstrates robust activity against both FLT3 internal tandem duplication (ITD) mutations and mutations in the tyrosine kinase domain (TKD), including the common D835Y mutation.[1] In addition to FLT3, gilteritinib also exhibits inhibitory activity against other kinases such as AXL, anaplastic lymphoma kinase (ALK), and c-kit.[1]

This compound is characterized as a potent and selective inhibitor of MELK, a serine/threonine kinase implicated in cancer cell proliferation and survival.[3][4] Notably, it also demonstrates significant inhibitory activity against FLT3.[3][4] This dual-targeting capability distinguishes it from more selective FLT3 inhibitors like gilteritinib.

II. Comparative Efficacy Data

A direct head-to-head preclinical study comparing this compound and gilteritinib has not been identified in the public domain. However, a comparative analysis can be inferred from individual studies utilizing similar experimental models.

In Vitro Potency

The following tables summarize the available in vitro inhibitory activities of both compounds against their primary targets and in relevant AML cell lines.

Table 1: Kinase Inhibitory Potency (IC50)

CompoundTarget KinaseIC50 (nM)
This compound MELK23[3][4]
FLT318[3][4]
Gilteritinib FLT3-ITD~1[2]
FLT3 (Wild-Type)~5[2]
FLT3-D835Y1.6[1]
AXL41[5]

Table 2: Anti-proliferative Activity in FLT3-mutated Cell Lines

CompoundCell LineFLT3 MutationIC50 / GI50 (nM)
This compound Ba/F3-Flt3 drivenNot Specified1500[3][4]
Gilteritinib MOLM-13FLT3-ITD2.9[1]
MV4-11FLT3-ITD0.92[1]
Ba/F3-FLT3-ITDFLT3-ITD1.8[1]
Ba/F3-FLT3-D835YFLT3-D835Y1.6[1]

Note: The experimental conditions for the Ba/F3 cell line proliferation assay for this compound may differ from those used for gilteritinib, making a direct comparison of IC50 values challenging.

In Vivo Efficacy

Gilteritinib has demonstrated significant in vivo anti-tumor activity in xenograft models of FLT3-mutated AML. In mice bearing MV4-11 (FLT3-ITD) tumors, oral administration of gilteritinib led to dose-dependent tumor growth inhibition and regression.[1] Similarly, in Ba/F3 xenograft models expressing FLT3-ITD or FLT3-D835Y, gilteritinib treatment resulted in tumor regression.[1]

Publicly available in vivo efficacy data for this compound in AML xenograft models is limited, precluding a direct comparison with gilteritinib's in vivo performance.

III. Signaling Pathways and Mechanism of Action

The distinct target profiles of this compound and gilteritinib translate to different effects on downstream signaling pathways.

Gilteritinib: Potent FLT3 Pathway Inhibition

Gilteritinib exerts its anti-leukemic effects by directly inhibiting the constitutive activation of the FLT3 receptor. This leads to the suppression of downstream pro-survival and proliferative signaling cascades, primarily the STAT5, PI3K/AKT, and RAS/MAPK pathways. Inhibition of these pathways ultimately induces apoptosis in FLT3-dependent AML cells.[1]

Gilteritinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus FLT3 Mutated FLT3 (ITD or TKD) STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis

Gilteritinib inhibits mutated FLT3, blocking downstream signaling pathways.

This compound: Dual MELK and FLT3 Inhibition

This compound's mechanism of action is twofold. As a FLT3 inhibitor, it is expected to share some of the downstream effects of gilteritinib, such as the suppression of proliferation in FLT3-driven cells.[3][4] However, its primary characterization is as a MELK inhibitor. MELK is involved in cell cycle progression, and its inhibition by JNJ-47117096 leads to stalled replication forks, DNA double-strand breaks, and the activation of the ATM-mediated DNA damage response (DDR).[3][4] This ultimately results in growth arrest and a senescent phenotype, accompanied by the phosphorylation of p53 and upregulation of p21.[3][4]

JNJ47117096_Signaling_Pathway cluster_targets Primary Targets cluster_downstream Downstream Effects JNJ JNJ-47117096 hydrochloride MELK MELK JNJ->MELK Inhibits FLT3 FLT3 JNJ->FLT3 Inhibits CellCycle Cell Cycle Progression MELK->CellCycle DDR DNA Damage Response (ATM) MELK->DDR Inhibition activates FLT3_path FLT3 Signaling (STAT5, AKT, ERK) FLT3->FLT3_path Senescence Growth Arrest & Senescence CellCycle->Senescence Inhibition leads to p53 p53 Phosphorylation DDR->p53 p21 p21 Upregulation p53->p21 p21->Senescence FLT3_path->Senescence Inhibition leads to Proliferation Cell Proliferation FLT3_path->Proliferation

JNJ-47117096 inhibits both MELK and FLT3, affecting distinct pathways.

IV. Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are summaries of methodologies commonly employed in the evaluation of these kinase inhibitors.

Kinase Inhibition Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

  • General Protocol:

    • A recombinant kinase (e.g., FLT3, MELK) is incubated with a specific substrate and ATP in a suitable buffer.

    • The test compound (e.g., JNJ-47117096, gilteritinib) is added at various concentrations.

    • The kinase reaction is allowed to proceed for a defined period at a specific temperature.

    • The amount of phosphorylated substrate or ADP produced is quantified using methods such as radioisotope incorporation, fluorescence/luminescence-based assays (e.g., ADP-Glo™), or mobility shift assays.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation/Viability Assays
  • Objective: To assess the effect of a compound on the growth and viability of cancer cell lines.

  • General Protocol:

    • AML cell lines (e.g., MOLM-13, MV4-11, Ba/F3) are seeded in multi-well plates.

    • Cells are treated with a range of concentrations of the test compound or vehicle control.

    • After a specified incubation period (e.g., 72 hours), cell viability is measured using assays such as CellTiter-Glo® (measures ATP levels), MTS, or trypan blue exclusion.

    • IC50 or GI50 (half-maximal growth inhibition) values are determined from the dose-response curves.

In Vivo Xenograft Models
  • Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

  • General Protocol:

    • Immunodeficient mice (e.g., NOD/SCID, NSG) are subcutaneously or intravenously injected with human AML cells (e.g., MV4-11).

    • Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups.

    • The test compound is administered (e.g., orally) at specified doses and schedules.

    • Tumor volume is measured regularly, and/or leukemia burden is monitored by flow cytometry of peripheral blood or bone marrow.

    • Animal survival is also monitored as a key endpoint.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Kinase Inhibition Assay (IC50 Determination) CellAssay Cell-Based Assays (Proliferation, Apoptosis) KinaseAssay->CellAssay SignalingAssay Signaling Pathway Analysis (Western Blot) CellAssay->SignalingAssay Xenograft AML Xenograft Model (Tumor Growth, Survival) CellAssay->Xenograft Compound Test Compound (JNJ-47117096 or Gilteritinib) Compound->KinaseAssay

A typical preclinical evaluation workflow for kinase inhibitors.

V. Conclusion

Gilteritinib is a well-characterized, potent, and selective FLT3 inhibitor with demonstrated preclinical and clinical activity against a broad range of FLT3 mutations. This compound presents an interesting alternative with its dual inhibition of MELK and FLT3. While the available data on its FLT3 inhibitory activity is less comprehensive than that for gilteritinib, its unique mechanism of action, particularly its impact on the DNA damage response pathway via MELK inhibition, may offer a different therapeutic approach for certain patient populations.

Further preclinical studies, including head-to-head comparisons in a wider range of FLT3-mutated AML models and in vivo efficacy studies for this compound, are warranted to fully elucidate its therapeutic potential relative to established FLT3 inhibitors like gilteritinib. Such studies will be crucial in determining the optimal clinical development path for this dual-target inhibitor.

References

JNJ-47117096 Hydrochloride: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the kinase selectivity profile of JNJ-47117096 hydrochloride, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). The data presented here, compiled from publicly available resources, is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's performance against other kinases.

Overview of this compound

JNJ-47117096 is a small molecule inhibitor targeting MELK, a serine/threonine kinase implicated in cell cycle regulation and oncogenesis. In addition to its high affinity for MELK, JNJ-47117096 also demonstrates significant activity against Fms-like tyrosine kinase 3 (Flt3), another key target in cancer therapy.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory activity of this compound against a panel of kinases.

Kinase TargetIC50 (nM)
MELK 23 [1]
Flt3 18 [1]
Mnk2760[1]
CAMKIIδ810[1]
CAMKIIγ1000[1]
MLCK1000[1]

Table 1: Inhibitory activity of this compound against various kinases. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit 50% of the kinase activity. Lower IC50 values denote higher potency.

As the data indicates, this compound is a highly potent inhibitor of both MELK and Flt3, with IC50 values in the low nanomolar range.[1] Its activity against other kinases in the tested panel, such as Mnk2, CAMKIIδ, CAMKIIγ, and MLCK, is significantly lower, with IC50 values in the high nanomolar to micromolar range.[1] This suggests a favorable selectivity profile for its primary targets.

Experimental Protocols

While a detailed, peer-reviewed experimental protocol for the IC50 determination of this compound is not publicly available, the general methodology for such an assay is outlined below. This protocol is based on standard biochemical kinase assays.

General Biochemical Kinase Assay (Hypothetical)

Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified kinases.

Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • ATP (Adenosine triphosphate)

  • This compound (serially diluted)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add the diluted compound to the wells of a 384-well plate.

  • Add the specific kinase and its corresponding peptide substrate to the wells.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate, which is inversely proportional to the kinase activity.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each concentration of the compound relative to a DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and a typical experimental workflow for assessing its kinase selectivity.

JNJ JNJ-47117096 hydrochloride MELK MELK JNJ->MELK Inhibits FLT3 Flt3 JNJ->FLT3 Inhibits Proliferation Cell Proliferation & Survival MELK->Proliferation Promotes FLT3->Proliferation Promotes Differentiation Cell Differentiation FLT3->Differentiation Regulates

Caption: Targeted signaling pathways of this compound.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Serial Dilution of JNJ-47117096 C Incubation with ATP A->C B Kinase & Substrate Preparation B->C D Signal Detection C->D E IC50 Curve Fitting D->E F Selectivity Profile Determination E->F

Caption: Experimental workflow for kinase selectivity profiling.

References

Preclinical Data on JNJ-47117096 Hydrochloride in Combination with Chemotherapeutics Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation, publicly available preclinical and clinical data on the combination of the selective MELK inhibitor, JNJ-47117096 hydrochloride, with standard chemotherapeutic agents such as paclitaxel, doxorubicin, or cisplatin, is currently not available. While research has illuminated the compound's mechanism of action as a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like tyrosine kinase 3 (Flt3), its synergistic potential with established cancer therapies has not been detailed in accessible scientific literature or conference proceedings.

This compound has been shown to exert its antitumor effects by inducing stalled replication forks and DNA double-strand breaks. This leads to the activation of the ATM-mediated DNA-damage response pathway, culminating in a strong phosphorylation of p53 and a sustained up-regulation of p21. This mechanism of action, in theory, presents a strong rationale for combination studies with DNA-damaging agents or mitotic inhibitors. However, specific experimental evidence to support this hypothesis is not yet in the public domain.

Mechanism of Action: this compound

This compound is a potent and selective inhibitor of MELK, a serine/threonine kinase implicated in cell cycle regulation, apoptosis, and cancer progression. The compound also demonstrates inhibitory activity against Flt3, a receptor tyrosine kinase often mutated in acute myeloid leukemia.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
MELK23[1]
Flt318[1]

The inhibition of MELK by this compound disrupts normal cell cycle progression, leading to cell growth arrest and a senescent phenotype in cancer cells.[1]

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway affected by this compound.

JNJ-47117096_Signaling_Pathway JNJ-47117096 JNJ-47117096 MELK MELK JNJ-47117096->MELK inhibits Replication Forks Replication Forks MELK->Replication Forks stalls DNA DSBs DNA DSBs Replication Forks->DNA DSBs induces ATM ATM DNA DSBs->ATM activates p53 p53 ATM->p53 phosphorylates p21 p21 p53->p21 upregulates Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Senescence Senescence Cell Cycle Arrest->Senescence

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Due to the absence of published combination studies, detailed experimental protocols for evaluating this compound with other chemotherapeutics cannot be provided. However, a general workflow for assessing synergistic effects is outlined below.

Synergy_Screening_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Cancer Cell Line Culture Drug_Treatment Treat with JNJ-47117096, Chemotherapeutic Agent, and Combination Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Drug_Treatment->Viability_Assay Synergy_Analysis Calculate Combination Index (CI) (Chou-Talalay method) Viability_Assay->Synergy_Analysis Xenograft_Model Establish Tumor Xenograft Model Animal_Treatment Administer Single Agents and Combination Therapy Xenograft_Model->Animal_Treatment Tumor_Measurement Monitor Tumor Volume and Body Weight Animal_Treatment->Tumor_Measurement Efficacy_Evaluation Evaluate Tumor Growth Inhibition (TGI) Tumor_Measurement->Efficacy_Evaluation

Caption: General workflow for assessing drug synergy.

Conclusion

While the standalone activity and mechanism of this compound are partially characterized, the critical data regarding its performance in combination with other chemotherapeutics is not publicly available. Researchers and drug development professionals are encouraged to monitor for forthcoming publications and presentations from the developing company for insights into the combination potential of this novel MELK inhibitor. Without such data, an objective comparison to alternative therapies in a combination setting is not feasible at this time.

References

Head-to-Head Comparison: JNJ-47117096 and Crenolanib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, small molecule kinase inhibitors play a pivotal role. This guide provides a detailed, data-driven comparison of two such inhibitors: JNJ-47117096 and crenolanib. While both compounds exhibit inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML), they possess distinct primary targets and mechanisms of action. This report aims to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis based on available preclinical data.

Overview and Mechanism of Action

JNJ-47117096 is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in cell cycle progression and oncogenesis. In addition to its activity against MELK, JNJ-47117096 also demonstrates potent inhibition of FLT3.[1][2] Its dual-targeting nature suggests a potential for broader anti-cancer activity. Mechanistically, inhibition of MELK by JNJ-47117096 can lead to stalled replication forks, DNA double-strand breaks, and activation of the ATM-mediated DNA-damage response, ultimately resulting in growth arrest and a senescent phenotype in cancer cells.[1]

Crenolanib is a potent, orally bioavailable benzimidazole-based type I tyrosine kinase inhibitor. It selectively targets class III receptor tyrosine kinases, primarily Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) and FLT3.[3][4][5] As a type I inhibitor, crenolanib binds to the active conformation of the kinase, competing with ATP.[3] This mode of action allows it to be effective against both wild-type and various mutated forms of its target kinases, a crucial feature for overcoming drug resistance.[3][5][6]

Comparative Kinase Inhibition Profile

The following tables summarize the available quantitative data on the inhibitory activity of JNJ-47117096 and crenolanib against their primary targets and other relevant kinases.

Table 1: Inhibitory Activity of JNJ-47117096

TargetIC50 (nM)Cell Line / Assay System
MELK23Radioactive filter binding assay[1]
Flt318Radioactive filter binding assay[1][2]
CAMKIIδ810Not specified[1]
Mnk2760Not specified[1]
CAMKIIγ1000Not specified[1]
MLCK1000Not specified[1]

Table 2: Inhibitory Activity of Crenolanib

TargetMutation StatusIC50 (nM)Kd (nM)Cell Line / Assay System
FLT3 Wild-Type~20.74In vitro kinase assay[3]
ITD1.3 - 70.74TF-1, Molm14, MV411 cells[3]
D835Y8.80.18Ba/F3 cells[3]
D835H-0.4In vitro binding assay[3]
F691L--Active in cell-based assays[6]
Y842C--Active in cell-based assays[6]
PDGFRα Wild-Type0.92.1 - 3.2CHO cells, Porcine Aortic Epithelial cells[3]
D842V6 - 10-CHO cells, Isogenic model system[3]
V561D85-BaF3 cells[3]
PDGFRβ Wild-Type1.83.2CHO cells[7]
KIT Wild-Type>10078HMC 1.1, HMC 1.2 cells[4][6]
D816V~100-HMC 1.2 cells[4]

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by each inhibitor based on their known targets.

JNJ_47117096_Pathway cluster_melk MELK Pathway cluster_flt3 FLT3 Pathway JNJ JNJ-47117096 MELK MELK JNJ->MELK DNAdamage DNA Damage Response JNJ->DNAdamage FLT3 FLT3 JNJ->FLT3 CellCycle Cell Cycle Progression MELK->CellCycle Apoptosis Apoptosis DNAdamage->Apoptosis Senescence Senescence DNAdamage->Senescence Proliferation Cell Proliferation FLT3->Proliferation Survival Cell Survival FLT3->Survival

JNJ-47117096 inhibits MELK and FLT3 signaling pathways.

Crenolanib_Pathway cluster_flt3 FLT3 Signaling cluster_pdgfr PDGFR Signaling Crenolanib Crenolanib FLT3 FLT3 (WT & Mutants) Crenolanib->FLT3 PDGFR PDGFRα/β Crenolanib->PDGFR STAT5 STAT5 FLT3->STAT5 PI3K PI3K/AKT FLT3->PI3K RAS RAS/MAPK FLT3->RAS Proliferation_F Leukemic Cell Proliferation STAT5->Proliferation_F Survival_F Leukemic Cell Survival PI3K->Survival_F RAS->Proliferation_F PI3K_P PI3K/AKT PDGFR->PI3K_P RAS_P RAS/MAPK PDGFR->RAS_P Proliferation_P Cell Proliferation PI3K_P->Proliferation_P Migration Cell Migration RAS_P->Migration

Crenolanib inhibits FLT3 and PDGFR signaling pathways.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of the presented data. Below are generalized protocols for key assays used in the characterization of these inhibitors.

Biochemical Kinase Assay (Radioactive Filter Binding)

This assay is used to determine the direct inhibitory effect of a compound on the activity of a purified kinase.

  • Objective: To determine the IC50 value of an inhibitor against a specific kinase.

  • General Procedure:

    • A reaction mixture is prepared containing the purified kinase (e.g., MELK or Flt3), a biotinylated peptide substrate, ATP, and γ-33P-ATP in a suitable reaction buffer.

    • The test compound (e.g., JNJ-47117096) is added at various concentrations.

    • The kinase reaction is initiated and allowed to proceed for a defined period at room temperature.

    • The reaction is stopped by the addition of an acid (e.g., orthophosphoric acid).

    • The reaction mixture is filtered through a filter plate to capture the phosphorylated biotinylated peptide.

    • Unbound radioactivity is washed away.

    • The amount of incorporated 33P on the filter is quantified using a scintillation counter.

    • IC50 values are calculated from the dose-response curves.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare kinase, substrate, ATP, and γ-33P-ATP mix B Add serially diluted inhibitor A->B C Incubate at RT B->C D Stop reaction C->D E Filter and wash D->E F Quantify radioactivity E->F G Calculate IC50 F->G

Workflow for a biochemical kinase assay.
Cell-Based Proliferation Assay

This assay measures the effect of a compound on the proliferation of cancer cell lines.

  • Objective: To determine the potency of an inhibitor in a cellular context.

  • General Procedure:

    • Cancer cells (e.g., Ba/F3-Flt3) are seeded in 96-well plates.

    • The test compound is added at a range of concentrations.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • A viability reagent (e.g., AlamarBlue or CellTiter-Glo) is added to each well.

    • The fluorescence or luminescence is measured using a plate reader, which correlates with the number of viable cells.

    • IC50 values are determined from the dose-response curves.

Proliferation_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout & Analysis A Seed cells in 96-well plates B Add serially diluted inhibitor A->B C Incubate for 72h B->C D Add viability reagent C->D E Measure signal D->E F Calculate IC50 E->F

Workflow for a cell-based proliferation assay.

Preclinical In Vivo Models

JNJ-47117096

Publicly available in vivo data for JNJ-47117096 in AML models is limited. Studies in other cancer models, such as breast cancer xenografts (MCF-7), have shown that JNJ-47117096 can delay cell cycle progression.[1]

Crenolanib

Crenolanib has been evaluated in AML xenograft models. In a mouse model using the FLT3-ITD positive cell line MV4-11, crenolanib treatment delayed the outgrowth of leukemic cells.[4] Furthermore, in a sorafenib-resistant MOLM-13 xenograft model (harboring FLT3-ITD/D835Y), crenolanib demonstrated anti-leukemic activity.[4] These preclinical studies provide a rationale for its clinical development in FLT3-mutated AML.

Summary and Conclusion

JNJ-47117096 and crenolanib are kinase inhibitors with distinct primary targets, although both show potent activity against FLT3.

  • JNJ-47117096 is a dual MELK and FLT3 inhibitor. Its mechanism of action through MELK inhibition involves the induction of DNA damage and cell cycle arrest. While potent against wild-type FLT3, its efficacy against various clinically relevant FLT3 mutations remains to be fully characterized.

  • Crenolanib is a selective type I inhibitor of PDGFR and FLT3. A key strength of crenolanib is its demonstrated activity against a wide range of FLT3 mutations that confer resistance to other FLT3 inhibitors, including ITD and TKD mutations (D835, F691, Y842).[3][5][6] Its high selectivity for FLT3 over the closely related kinase KIT may contribute to a more favorable safety profile by potentially reducing myelosuppression.[4][6]

References

Safety Operating Guide

Proper Disposal of JNJ-47117096 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for JNJ-47117096 hydrochloride is not publicly available, this guide provides essential, step-by-step procedures for its safe handling and disposal based on general best practices for laboratory chemical waste.

This compound is a potent and selective MELK inhibitor.[1] Adherence to proper disposal protocols is crucial to mitigate any potential environmental, health, and safety risks.

Chemical and Physical Properties

A summary of the known properties of this compound relevant to its handling and disposal is provided below.

PropertyValue
Chemical Name 2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide hydrochloride[1]
Molecular Formula C21H23ClN4O2[1]
Molecular Weight 398.89 g/mol [1]
Appearance Solid Powder[1]
Solubility DMSO: ≥ 250 mg/mL (626.74 mM) H2O: 3.33 mg/mL (8.35 mM; requires ultrasonic and warming and heat to 60°C)[1]
Storage Dry, dark, and at -20°C for up to 1 year.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated materials. This procedure is based on general laboratory chemical waste guidelines and should be adapted to comply with your institution's specific policies and local regulations.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.

  • Segregate waste containing this compound from other waste streams, such as regular trash, biological waste, and radioactive waste.[2][3][4]

  • Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) like gloves and weighing papers.

    • Liquid Waste: Solutions containing this compound. Differentiate between aqueous and solvent-based solutions if required by your institution.

    • Sharps Waste: Chemically contaminated needles, syringes, and glassware.[5]

2. Container Selection and Labeling:

  • Use appropriate, leak-proof, and chemically compatible containers for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

  • All waste containers must be securely closed at all times, except when adding waste.[4][6][7]

  • Label each container with a hazardous waste tag as soon as the first item of waste is added.[7][8] The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The concentration and quantity of the waste.

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

3. Handling and Storage:

  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.[6]

  • Ensure that incompatible wastes are segregated to prevent accidental reactions.[4][7]

  • Store liquid waste containers in secondary containment to prevent spills.[4][7]

4. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water or another appropriate solvent) that can dissolve the compound.[7][8]

  • The rinsate from the triple-rinse must be collected and disposed of as hazardous liquid waste.[7][8]

  • After triple-rinsing, the container labels should be defaced or removed, and the container can then be disposed of as regular non-hazardous waste, such as in a designated glass or plastic recycling bin.[8]

5. Arranging for Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[3][6]

  • Do not dispose of this compound down the drain or in the regular trash.[3]

  • Follow all institutional procedures for waste collection requests.

Disposal Workflow

The following diagram illustrates the general decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound waste generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (glassware, needles) waste_type->sharps_waste Sharps empty_container Empty Container waste_type->empty_container Empty collect_solid Collect in labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in labeled liquid hazardous waste container with secondary containment liquid_waste->collect_liquid collect_sharps Collect in labeled sharps container sharps_waste->collect_sharps triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse store_waste Store all hazardous waste in designated satellite accumulation area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous waste triple_rinse->dispose_container collect_rinsate->store_waste ehs_pickup Contact EHS for waste pickup store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling JNJ-47117096 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of JNJ-47117096 hydrochloride based on best practices for potent chemical compounds. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled with the utmost caution, assuming high potency and toxicity. A thorough risk assessment should be conducted before commencing any work.

This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. It provides essential safety and logistical information, including operational and disposal plans, to directly address procedural questions.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is critical to minimize exposure to potent compounds like this compound. The required level of PPE will depend on the specific task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots- Respirator (if aerosols or vapors are generated)

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[1]

Operational Plan: Step-by-Step Handling Procedures

A clear and concise plan for handling potent compounds is essential to prevent contamination and ensure safety.

1. Preparation:

  • Designated Area: Designate a specific area for handling this compound, such as a certified chemical fume hood or a glove box.[1][2]

  • Ventilation: Ensure proper ventilation.[1][2]

  • Equipment Assembly: Assemble all necessary equipment and PPE before handling the compound.[1]

  • Minimize Quantity: Handle the minimum quantity of the compound required for the experiment.[1]

  • Review Safety Information: Always review any available safety information and establish a written protocol.

2. Handling:

  • Weighing: If weighing a solid, perform this task within a containment system like a fume hood, using a disposable weigh boat.[1]

  • Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing.[1]

  • Manipulations: Conduct all manipulations of the compound within the designated handling area.[1]

  • Aerosol Prevention: Prevent the generation of aerosols.[1] Use wet-wiping techniques for cleaning surfaces.[1]

3. Decontamination:

  • Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent. One of the significant challenges with potent compounds is cleaning contaminated surfaces to a safe level.[3]

  • Equipment: Decontaminate all reusable equipment according to established laboratory procedures.[1]

  • PPE Removal: Remove PPE in the reverse order it was put on to avoid self-contamination.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Waste Segregation: All disposable items that come into contact with the compound, including gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Disposal Method: Do not dispose of this compound down the drain.[1] For many pharmaceuticals, high-temperature incineration is the recommended disposal method.[1]

  • Container Disposal: Before disposing of empty containers, they should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Obliterate or remove all labels from the empty container before disposal.[1]

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of a potent chemical compound from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep_Risk Risk Assessment Prep_Area Designate Handling Area Prep_Risk->Prep_Area Prep_PPE Assemble PPE & Equipment Prep_Area->Prep_PPE Handling_Weigh Weigh Compound in Containment Prep_PPE->Handling_Weigh Proceed to Handling Handling_Sol Prepare Solution Handling_Weigh->Handling_Sol Handling_Exp Conduct Experiment Handling_Sol->Handling_Exp Post_Decon Decontaminate Surfaces & Equipment Handling_Exp->Post_Decon Proceed to Decontamination Post_Waste Segregate & Label Waste Post_Decon->Post_Waste Post_Disposal Dispose of Waste via Certified Vendor Post_Waste->Post_Disposal End End Post_Disposal->End End of Process

Workflow for the safe handling of potent chemical compounds.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.